molecular formula C5H7N3O2 B1597284 ethyl 1H-1,2,4-triazole-5-carboxylate CAS No. 64922-04-9

ethyl 1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1597284
CAS No.: 64922-04-9
M. Wt: 141.13 g/mol
InChI Key: DHZYWCBUDKTLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS 64922-04-9) is a versatile chemical building block of significant interest in medicinal and organic chemistry. With the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol, this compound features a 1,2,4-triazole core functionalized with an ethyl carboxylate group . The 1,2,4-triazole scaffold is a well-known privileged structure in drug discovery due to its ability to interact with a wide range of biological targets through hydrogen bonding and dipole interactions . This compound serves as a crucial precursor for the lead-oriented synthesis of diverse derivatives, including esters, carboxylate salts, amides, nitriles, hydrazides, and hydroxamic acids . Its primary research value lies in its application for constructing more complex molecules with potential pharmacological activities. The 1,2,4-triazole motif is a key structural component in numerous commercial drugs, such as the antifungal agents fluconazole and voriconazole, the anticonvulsant estazolam, and the anticancer drug anastrozole . As such, this compound is an invaluable intermediate for researchers exploring new antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents . For safe handling, please refer to the safety information. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZYWCBUDKTLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292219
Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64922-04-9
Record name 64922-04-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-1,2,4-Triazole-3-carboxylate

Abstract

Ethyl 1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic building block, primarily recognized as a key intermediate in the synthesis of broad-spectrum antiviral agents, most notably Ribavirin.[1] Its structural motif is a cornerstone in medicinal chemistry and drug development. This guide provides an in-depth analysis of the prevalent and most efficient synthetic strategies for this compound. We will dissect the core chemical principles, offer detailed, field-tested experimental protocols, and present a comparative analysis of various synthetic routes. The focus is on elucidating the causal relationships behind experimental choices to empower researchers and development professionals with a robust and practical understanding of its synthesis.

Introduction: The Strategic Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical science, renowned for its metabolic stability and ability to engage in diverse biological interactions. Ethyl 1H-1,2,4-triazole-3-carboxylate serves as a versatile precursor, allowing for functionalization at multiple positions to generate extensive compound libraries.

  • Nomenclature Note: While the user topic specifies the 5-carboxylate, the thermodynamically more stable and commonly synthesized tautomer is the 1H-1,2,4-triazole-3-carboxylate. This guide will focus on the synthesis of this predominant isomer, which is the direct precursor required for subsequent derivatization in major applications.

The primary driver for its large-scale synthesis is its role in the production of Ribavirin, a guanosine analog effective against a range of RNA and DNA viruses.[1] The efficiency, safety, and cost-effectiveness of the synthesis of this intermediate are therefore critical factors in the pharmaceutical supply chain.

Core Synthetic Strategy: Cyclocondensation of Imidates with Hydrazine Derivatives

The most robust and widely adopted method for constructing the 1,2,4-triazole-3-carboxylate core involves the cyclocondensation reaction between an activated imidate and a hydrazine derivative. This approach is favored for its high yields, operational simplicity, and amenability to a variety of substrates.

Mechanistic Insights

The reaction proceeds via a two-stage mechanism: an initial nucleophilic addition followed by an intramolecular cyclization with subsequent elimination.

  • Acylamidrazone Formation: The process begins with the nucleophilic attack of a hydrazine (e.g., formylhydrazine) on the electrophilic carbon of an imidate (e.g., ethyl carbethoxyformimidate). This forms a key acylamidrazone intermediate.

  • Cyclization and Elimination: The intermediate then undergoes a thermally-induced intramolecular cyclization. The terminal nitrogen of the original hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring. The reaction is driven to completion by the elimination of a stable leaving group, typically ethanol or water, to yield the aromatic triazole ring.

Below is a diagram illustrating this key transformation.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Reactant_1 Ethyl Carbethoxyformimidate Intermediate Acylamidrazone Intermediate Reactant_1->Intermediate + Reactant_2 (Nucleophilic Addition) Reactant_2 Formylhydrazine Reactant_2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (Reflux) Product Ethyl 1H-1,2,4-Triazole-3-carboxylate Cyclization->Product - H2O, -EtOH (Aromatization)

Caption: Mechanism of Triazole Synthesis via Cyclocondensation.

Detailed Experimental Protocol: Cyclocondensation Route

This protocol is a representative procedure based on established methods for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2]

Materials:

  • Ethyl Cyanoformate

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas)

  • Formylhydrazine

  • Triethylamine (NEt₃)

  • High-boiling point solvent (e.g., Diphenyl ether)

Workflow:

G start Start Materials step1 Step 1: Imidate Formation (Ethyl Cyanoformate + EtOH/HCl) start->step1 step2 Step 2: Condensation (Imidate + Formylhydrazine) step1->step2 Isolate Intermediate step3 Step 3: Cyclization (Heat in Diphenyl Ether) step2->step3 Crude Acylamidrazone step4 Step 4: Work-up & Purification (Crystallization) step3->step4 end Final Product & QC step4->end

Caption: Experimental Workflow for the Cyclocondensation Route.

Step-by-Step Procedure:

  • Synthesis of Ethyl Carbethoxyformimidate:

    • Charge a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and thermometer with anhydrous ethanol at 0°C.

    • Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved.

    • Slowly add ethyl cyanoformate to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude imidate hydrochloride salt, which is used directly in the next step.

  • Condensation with Formylhydrazine:

    • Dissolve the crude imidate salt in ethanol.

    • Add an equimolar amount of formylhydrazine to the solution.

    • Cool the mixture in an ice bath and slowly add triethylamine (NEt₃) to neutralize the hydrochloride and facilitate the condensation.

    • Stir the reaction at room temperature for 12 hours. A precipitate of the acylamidrazone intermediate should form.

  • Cyclization to Ethyl 1H-1,2,4-Triazole-3-carboxylate:

    • Isolate the acylamidrazone intermediate by filtration.

    • In a flask equipped with a reflux condenser, suspend the intermediate in a high-boiling solvent like diphenyl ether.

    • Heat the mixture to reflux (approx. 250-260°C) for a short period (typically 1-5 minutes).[2] The high temperature is crucial for driving the cyclization and elimination.

    • Causality Note: The choice of a high-boiling, inert solvent is critical. It provides the necessary thermal energy for the intramolecular cyclization and subsequent aromatization while preventing unwanted side reactions.

  • Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates out.

    • Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and wash away the diphenyl ether.

    • Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1H-1,2,4-triazole-3-carboxylate.

Alternative Synthetic Routes

While the cyclocondensation route is prevalent, alternative strategies exist, often designed to improve safety, reduce cost, or utilize different starting materials.

Non-Diazotization Route from Thiosemicarbazide

This route is particularly noteworthy for avoiding the use of potentially explosive diazonium salt intermediates, which were common in older synthetic methods.[1]

  • Condensation: Thiosemicarbazide is reacted with oxalic acid in water under heating to form an intermediate.[1]

  • Desulfurization: The mercapto (-SH) group is removed using an oxidizing agent like nitric acid. This step is critical for forming the desired triazole core without the sulfur atom.

  • Esterification: The resulting 1,2,4-triazole-3-carboxylic acid is esterified with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to yield the final product.[1]

This method is promoted for its enhanced safety profile and use of water as a solvent, making it environmentally benign.[1]

Route from Ethyl Thioxamate

An older, but still relevant, method involves the reaction of ethyl thioxamate (the thio-analog of ethyl oxamate) with formylhydrazine.[3]

  • Condensation: The reactants are heated at a moderate temperature (50-60°C) to form an ethyl (2-formylhydrazino)iminoacetate intermediate.

  • Cyclization: This intermediate is then heated to a high temperature (160°C) to induce dehydration and ring closure, forming the triazole product.[3]

Comparative Analysis of Synthetic Routes
Route Key Reactants Key Conditions Reported Yield Advantages Disadvantages/Safety Concerns
Cyclocondensation Ethyl Cyanoformate, FormylhydrazineHigh-temperature reflux (e.g., 250°C)Good to HighVersatile, widely applicable[2]Requires high-boiling point solvents and high temperatures.
Non-Diazotization Thiosemicarbazide, Oxalic Acid, Nitric AcidAqueous heating, oxidation, acid catalysis> 58%[1]Avoids hazardous diazonium salts, uses water as a solvent[1]Use of concentrated nitric and sulfuric acids requires care.
From Ethyl Thioxamate Ethyl Thioxamate, FormylhydrazineTwo-step heating (60°C then 160°C)ModerateUtilizes thio-analogsHigh-temperature cyclization required[3]

Characterization and Quality Control

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Typical spectra would show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic proton on the triazole ring.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product.[2]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Chromatography (TLC/HPLC): Used to monitor reaction progress and assess the purity of the final compound.

Conclusion

The synthesis of ethyl 1H-1,2,4-triazole-3-carboxylate is a well-established process crucial for the pharmaceutical industry. The cyclocondensation of an imidate with formylhydrazine remains a primary and versatile method, valued for its efficiency. However, for applications where safety is the paramount concern, the non-diazotization route starting from thiosemicarbazide presents a compelling, greener, and safer alternative. The choice of synthetic route ultimately depends on a careful evaluation of factors including scale, cost, available starting materials, and, most importantly, safety infrastructure. This guide provides the foundational knowledge for making that informed decision.

References

An In-depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS No. 64922-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 1H-1,2,4-triazole-5-carboxylate in Modern Drug Discovery

This compound, identified by the CAS Number 64922-04-9 , is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the 1,2,4-triazole core, a scaffold present in a multitude of clinically significant therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1] This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the focus of this document is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of a key starting material is fundamental to its effective utilization in multi-step organic synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 64922-04-9[Multiple Sources]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 288.7 °C at 760 mmHg[LookChem]
Density 1.299 g/cm³[LookChem]
Refractive Index 1.524[LookChem]
Storage Room temperature, avoid light, store under inert gas[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, CH-triazole), 4.50 (q, J = 7.2 Hz, 2H, OCH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).[2]

  • ¹³C NMR: Spectral data is commercially available and typically shows characteristic peaks for the triazole ring carbons, the ester carbonyl, and the ethyl group carbons.

  • Infrared (IR): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the triazole ring, C=O stretching of the ester, and C-N and C=N stretching of the heterocyclic core.

  • Mass Spectrometry (MS): LC-MS analysis has shown an m/z of 141 [M+H]⁺.[2]

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound can be efficiently achieved through the cyclocondensation of a suitable hydrazide with an appropriate C2 synthon. A well-established method involves the reaction of formylhydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This approach is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Reaction Scheme:

G formylhydrazide Formylhydrazide intermediate Acylhydrazono Intermediate formylhydrazide->intermediate + iminoacetate Ethyl 2-ethoxy-2-iminoacetate hydrochloride iminoacetate->intermediate product This compound intermediate->product Cyclization (Heat)

A generalized synthetic pathway.

Step-by-Step Experimental Protocol:

  • Preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride: This starting material can be prepared from ethyl cyanoformate and ethanol under anhydrous acidic conditions.

  • Reaction with Formylhydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-ethoxy-2-iminoacetate hydrochloride in absolute ethanol.

  • Add an equimolar amount of formylhydrazide to the solution.

  • To the resulting mixture, add a suitable base (e.g., triethylamine) dropwise at room temperature to neutralize the hydrochloride and facilitate the condensation reaction.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the formation of the intermediate acylhydrazone, the reaction mixture is heated to reflux for a specified period to induce intramolecular cyclization.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The initial formation of the iminoacetate is sensitive to moisture, hence the use of anhydrous ethanol and HCl gas.

  • Base Selection: Triethylamine is a common organic base that is strong enough to deprotonate the hydrochloride salt without causing significant side reactions.

  • Thermal Cyclization: The application of heat provides the necessary activation energy for the intramolecular cyclization to form the stable 1,2,4-triazole ring.

Application in Drug Development: A Key Intermediate for Antiviral Agents

The true value of this compound for drug development professionals lies in its role as a versatile precursor to complex APIs. A prime example is its utility in the synthesis of Ribavirin, a broad-spectrum antiviral medication. While various synthetic routes to Ribavirin exist, many leverage a 1,2,4-triazole carboxylate core.

Illustrative Synthetic Pathway to a Ribavirin Analog:

The following diagram illustrates a generalized pathway where an activated form of this compound is coupled with a protected ribofuranose derivative, followed by amidation to yield the final Ribavirin analog.

G start This compound activated_triazole Activated Triazole (e.g., silylated) start->activated_triazole Activation coupled_product Coupled Nucleoside Intermediate activated_triazole->coupled_product Glycosylation protected_ribose Protected Ribofuranose Derivative protected_ribose->coupled_product final_drug Ribavirin Analog coupled_product->final_drug Amidation & Deprotection

Generalized synthesis of a Ribavirin analog.

This synthetic strategy highlights the importance of this compound as a foundational element for constructing the heterocyclic base of the nucleoside analog. The ester functionality provides a convenient handle for subsequent chemical transformations, such as amidation to form the carboxamide group present in Ribavirin.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the synthesis of potentially life-saving medications. Its well-defined properties and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage this important building block in their quest for novel therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 1H-1,2,4-Triazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] Its unique combination of metabolic stability, hydrogen bonding capabilities, and rigid planar structure makes it an ideal building block for drug design. This guide provides an in-depth analysis of a key derivative, ethyl 1H-1,2,4-triazole-carboxylate, focusing on its molecular structure, synthesis, and characterization. We will navigate the critical nuances of its isomerism, present field-proven synthetic protocols, and explore the physicochemical properties that underpin its significant role as a pharmacophore in drug discovery.

Part 1: The 1,2,4-Triazole Core: A Challenge of Isomerism

A precise discussion of ethyl 1H-1,2,4-triazole-5-carboxylate must begin by addressing a fundamental aspect of its structure: tautomerism and the resulting nomenclatural ambiguity. The 1,2,4-triazole ring contains two carbon atoms and three nitrogen atoms. In the absence of a substituent on a ring nitrogen, the proton can reside on either the N1 or N4 nitrogen, leading to two rapidly interconverting tautomeric forms.

  • 1H-1,2,4-Triazole: The proton is on the N1 nitrogen. In this form, the two carbon atoms are chemically distinct, designated as C3 and C5.

  • 4H-1,2,4-Triazole: The proton is on the N4 nitrogen. In this form, the two carbon atoms (C3 and C5) are chemically equivalent due to the molecule's symmetry.

This tautomerism means that in solution, an N-unsubstituted 1,2,4-triazole substituted at a carbon position exists as an equilibrium of these forms. Consequently, the distinction between a substituent at the C3 versus the C5 position can become blurred, leading to inconsistent naming in chemical literature and commercial catalogs. It is common to find the CAS number 64922-04-9 listed under synonyms for both this compound and ethyl 1H-1,2,4-triazole-3-carboxylate.[2] Some literature explicitly acknowledges this by using the designation "1,2,4-triazole-3(5)-carboxylate".[3]

For the purposes of this guide, we will treat the molecule as a single entity, hereafter referred to as ethyl 1H-1,2,4-triazole-3(5)-carboxylate , and will utilize the most robust and representative data available, which often pertains to the more commonly cited 3-carboxylate isomer, to illustrate its synthesis and characterization.

Fig. 1: Tautomeric forms of the 1,2,4-triazole ring.

Part 2: Molecular Structure and Physicochemical Properties

The molecular structure of ethyl 1H-1,2,4-triazole-3(5)-carboxylate imparts a set of physicochemical properties that are highly advantageous for drug development. The aromatic triazole ring is electron-deficient, making it resistant to oxidative metabolism. The presence of both a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors (the remaining ring nitrogens and the carboxylate oxygens) allows for versatile, high-affinity interactions with biological targets.[1]

Fig. 2: Structure and key features of the title compound.
PropertyValueSource
CAS Number 64922-04-9[4]
Molecular Formula C₅H₇N₃O₂[4]
Molecular Weight 141.13 g/mol [4]
Appearance White to Off-white Solid[5]
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
LogP -0.1 to 0.2 (Predicted)(Calculated)

Part 3: Synthesis and Mechanistic Insights

While numerous methods exist for synthesizing the 1,2,4-triazole core, a robust and scalable approach for preparing ethyl 1,2,4-triazole-3(5)-carboxylates proceeds via the cyclocondensation of an acylhydrazide with an iminoacetate derivative.[3][6] This method is advantageous as it utilizes readily available starting materials.

Causality Behind Experimental Choices:

  • Base-Mediated Condensation: The initial reaction between the acylhydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride requires a base (e.g., triethylamine). Its purpose is to neutralize the hydrochloride salt, liberating the free iminoacetate for nucleophilic attack by the hydrazide.

  • High-Temperature Cyclization: The subsequent intramolecular cyclization of the acylhydrazono intermediate requires significant thermal energy to overcome the activation barrier for dehydration and ring closure. A high-boiling, inert solvent such as diphenyl ether (Ph₂O) is ideal for this step, allowing the reaction to reach the necessary temperature (typically >200°C) for efficient conversion.

Synthesis_Workflow cluster_conditions Reaction Conditions start_materials Starting Materials: - Acyl Hydrazide (R-C(O)NHNH₂) - Ethyl 2-ethoxy-2-iminoacetate HCl step1 Step 1: Condensation start_materials->step1 intermediate Intermediate: Ethyl 2-(2-acylhydrazono)-2-aminoacetate step1->intermediate cond1 Base (e.g., NEt₃) Solvent (e.g., EtOH) Room Temperature step1->cond1 step2 Step 2: Cyclization intermediate->step2 product Final Product: Ethyl 5-R-1H-1,2,4-triazole-3-carboxylate step2->product cond2 High Temperature (reflux) Solvent (e.g., Ph₂O) - H₂O step2->cond2

Fig. 3: General workflow for the synthesis of triazole carboxylates.
Exemplary Protocol: Synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methodologies and serves as a self-validating system for synthesizing the core scaffold.[3][6]

  • Step 1: Intermediate Formation

    • To a stirred solution of benzoylhydrazide (1.36 g, 10 mmol) in ethanol (30 mL), add triethylamine (1.4 mL, 10 mmol).

    • Add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.84 g, 10 mmol) portion-wise over 15 minutes, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure. The resulting crude residue of ethyl 2-amino-2-(2-benzoylhydrazono)acetate is used in the next step without further purification.

  • Step 2: Cyclization

    • Add diphenyl ether (20 mL) to the crude intermediate from Step 1.

    • Heat the mixture to reflux (approx. 250-260°C) for 1-2 hours. The progress of the cyclization can be monitored by TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Add hexane (50 mL) to fully precipitate the product and dilute the diphenyl ether.

    • Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

    • Recrystallize the crude product from ethanol/water to yield pure ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate as a white solid.

Part 4: Spectroscopic and Structural Characterization

TechniqueExpected Observations for Ethyl 1H-1,2,4-triazole-3(5)-carboxylate
¹H NMR δ ~14.0-15.0 ppm (broad s, 1H, N-H)δ ~8.3-8.5 ppm (s, 1H, C5-H or C3-H)δ ~4.4-4.5 ppm (q, J≈7.1 Hz, 2H, -OCH₂CH₃)δ ~1.3-1.4 ppm (t, J≈7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR δ ~160-162 ppm (C=O, ester)δ ~155-158 ppm (C3 or C5, attached to ester)δ ~145-148 ppm (C5 or C3)δ ~62-63 ppm (-OCH₂CH₃)δ ~14-15 ppm (-OCH₂CH₃)
FT-IR (cm⁻¹) ~3100-3200 (N-H stretch)~2900-3000 (C-H stretch)~1720-1740 (C=O stretch, ester)~1550-1600 (C=N, C=C stretch, ring)
Mass Spec (EI) Expected [M]⁺ at m/z = 141.0542

X-ray Crystallography: For absolute confirmation of the molecular structure and to definitively resolve the C3/C5 isomerism in a solid state, single-crystal X-ray diffraction is the gold standard. Analysis of related triazole crystal structures reveals a planar ring system with characteristic C-N and N-N bond lengths, often participating in extensive intermolecular hydrogen bonding networks in the crystal lattice.[7]

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The ethyl 1H-1,2,4-triazole-3(5)-carboxylate scaffold is not just a synthetic intermediate; it is a key pharmacophore whose structural elements are critical for biological activity.

Why is the 1,2,4-Triazole Scaffold a "Privileged Structure"?

  • Bioisostere: The triazole ring is an effective bioisostere for amide and ester groups, offering similar spatial and electronic properties but with greatly enhanced metabolic stability.[1]

  • Hydrogen Bonding: The arrangement of nitrogen atoms provides a precise geometry of hydrogen bond donors and acceptors, crucial for anchoring a molecule into the active site of a protein or enzyme.

  • Solubility and Pharmacokinetics: The polar nature of the triazole ring can improve the aqueous solubility of a drug candidate, enhancing its pharmacokinetic profile.

  • Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, a key interaction for inhibiting metalloenzymes. This is the mechanism for azole antifungal drugs, which inhibit the iron-containing cytochrome P450 enzyme lanosterol 14α-demethylase.

Examples of Marketed Drugs Containing the 1,2,4-Triazole Core:

DrugTherapeutic ClassMechanism of Action
Fluconazole AntifungalInhibitor of lanosterol 14α-demethylase
Anastrozole AnticancerAromatase Inhibitor
Letrozole AnticancerAromatase Inhibitor
Ribavirin AntiviralGuanosine analogue, inhibits viral RNA synthesis
Alprazolam AnxiolyticBenzodiazepine class, GABA-A receptor modulator

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 1H-1,2,4-triazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related, well-characterized compounds. By explaining the causality behind spectral features, this guide aims to serve as an authoritative reference for the characterization of this important molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. This compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive ester group and a modifiable triazole ring, makes it a valuable synthon for creating diverse chemical libraries for drug discovery.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. This guide provides a detailed examination of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, showing distinct signals for the triazole ring proton, the ethyl ester protons, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electronegativity of the surrounding atoms and the aromatic nature of the triazole ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification and Comparative Insights
~14.0 - 15.0Singlet (broad)1HN-HThe N-H proton of the triazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.
~8.3 - 8.6Singlet1HC3-HThe proton at position 3 of the 1,2,4-triazole ring is expected to appear as a sharp singlet in the aromatic region. This is consistent with data from various substituted 1,2,4-triazoles.[1]
~4.4 - 4.6Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the neighboring methyl protons. This is a characteristic chemical shift and multiplicity for an ethyl ester.
~1.3 - 1.5Triplet3H-OCH₂CH₃The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons.

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification and Comparative Insights
~158.0 - 162.0C=OThe carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield chemical shift.
~155.0 - 159.0C5The triazole ring carbon attached to the ester group is expected to be in this region, influenced by the two adjacent nitrogen atoms and the electron-withdrawing ester group.
~144.0 - 148.0C3The other triazole ring carbon is also in the aromatic region, with its chemical shift influenced by the adjacent nitrogen atoms. Data from similar 1,2,4-triazole derivatives supports this assignment.[2]
~61.0 - 63.0-OCH₂CH₃The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
~14.0 - 15.0-OCH₂CH₃The methyl carbon of the ethyl ester appears in the typical upfield region for aliphatic carbons.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials and Instrumentation:

  • Sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification and Comparative Insights
~3100 - 3200N-H stretchTriazole N-HA broad peak is expected in this region, characteristic of N-H stretching, often broadened by hydrogen bonding.
~2900 - 3000C-H stretch (aliphatic)Ethyl groupCharacteristic stretching vibrations for the sp³ C-H bonds of the ethyl group.
~1720 - 1740C=O stretchEster carbonylA strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group.
~1500 - 1600C=N and N=N stretchesTriazole ringAromatic ring stretching vibrations are expected in this region.
~1200 - 1300C-O stretchEster C-OThe C-O single bond stretch of the ester group typically appears in this region.

Diagram of Key IR Absorptions

G cluster_mol This compound cluster_peaks Predicted IR Wavenumbers (cm⁻¹) mol N-H C-H (aliphatic) C=O C=N, N=N C-O p1 ~3100-3200 mol->p1 N-H stretch p2 ~2900-3000 mol->p2 C-H stretch p3 ~1720-1740 mol->p3 C=O stretch p4 ~1500-1600 mol->p4 Ring stretches p5 ~1200-1300 mol->p5 C-O stretch

References

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and drug development.[1] Its unique physicochemical properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a "privileged scaffold."[1][2] This versatile nucleus is a key component in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][3][4]

Derivatives of 1,2,4-triazole are integral to numerous therapeutic agents, such as the antiviral Ribavirin, the antimigraine agent Rizatriptan, and the anxiolytic Alprazolam.[3] The triazole ring's ability to act as a bioisostere for amide, ester, or carboxyl groups allows it to effectively interact with diverse biological targets, enhancing the pharmacological profiles of parent compounds.[1][5] This guide provides a detailed technical examination for researchers and drug development professionals, exploring the core mechanisms of action, structure-activity relationships, and validated experimental protocols for evaluating the primary biological activities of 1,2,4-triazole derivatives.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Azole antifungals, including blockbuster drugs like Fluconazole and Voriconazole, are indispensable in managing both systemic and superficial mycoses.[3][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[7]

Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. By inhibiting CYP51, triazole compounds block the conversion of lanosterol to ergosterol.[6] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting defective cell membrane exhibits altered permeability and cannot support fungal growth, ultimately leading to a fungistatic or, in some cases, fungicidal effect. The selectivity of these drugs stems from their higher affinity for the fungal CYP51 enzyme compared to its mammalian counterparts.

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazoles 1,2,4-Triazole Antifungals Triazoles->CYP51 Inhibits CYP51->Ergosterol Catalyzes Conversion Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solution of Triazole Derivative (e.g., in DMSO) B 2. Perform 2-fold Serial Dilutions in RPMI-1640 Medium in a 96-well plate A->B E 5. Inoculate Plate Add diluted fungal suspension to all wells B->E C 3. Prepare Fungal Inoculum (e.g., Candida albicans) Standardize to 0.5 McFarland D 4. Dilute Inoculum to final concentration of ~1-5 x 10³ CFU/mL C->D D->E F 6. Incubate Plate 35°C for 24-48 hours E->F G 7. Read Results Visually or Spectrophotometrically (OD at 600 nm) F->G H 8. Determine MIC Lowest concentration with significant growth inhibition (e.g., ≥50% reduction) G->H Anticancer_Mechanisms cluster_targets Molecular Targets & Pathways cluster_outcomes Cellular Outcomes Triazoles 1,2,4-Triazole Derivatives Kinases Kinase Inhibition (e.g., EGFR, VEGFR) Triazoles->Kinases Topoisomerase Topoisomerase Inhibition Triazoles->Topoisomerase DNA DNA Interaction (Intercalation) Triazoles->DNA Apoptosis Apoptosis Induction (e.g., Caspase activation) Triazoles->Apoptosis Proliferation Inhibition of Cell Proliferation Kinases->Proliferation CycleArrest Cell Cycle Arrest Topoisomerase->CycleArrest DNA->CycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath Proliferation->CellDeath CycleArrest->CellDeath MTT_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A 1. Seed Cancer Cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat Cells Add serial dilutions of 1,2,4-triazole derivative B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) to each well D->E F 6. Incubate for 2-4h (Allows formazan formation) E->F G 7. Solubilize Formazan Add 100 µL of DMSO or solubilization buffer F->G H 8. Read Absorbance at ~570 nm using a microplate reader G->H I 9. Calculate % Viability relative to untreated control H->I J 10. Determine IC₅₀ Value Plot % Viability vs. Concentration I->J PRNT_Workflow cluster_prep Preparation cluster_assay Infection & Plaque Formation cluster_analysis Data Analysis A 1. Prepare Confluent Monolayer of Susceptible Host Cells in a multi-well plate E 5. Inoculate Cell Monolayers with the virus-compound mixture A->E B 2. Prepare Serial Dilutions of 1,2,4-Triazole Derivative C 3. Mix Compound Dilutions with a fixed amount of virus B->C D 4. Incubate Mixture (e.g., 1h at 37°C) to allow compound-virus interaction C->D D->E F 6. Incubate for ~1h to allow viral adsorption E->F G 7. Add Semi-Solid Overlay (e.g., Agarose) to restrict viral spread F->G H 8. Incubate for several days until plaques are visible G->H I 9. Fix and Stain Cells (e.g., with Crystal Violet) H->I J 10. Count Plaques in each well I->J K 11. Calculate PRNT₅₀ Concentration that reduces plaque number by 50% J->K

References

Foreword: The Unassuming Power of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate: Synthesis, Derivatization, and Applications

In the landscape of heterocyclic chemistry, the 1,2,4-triazole ring stands as a cornerstone scaffold, prized for its remarkable versatility and significant biological profile.[1][2] Its unique arrangement of nitrogen atoms allows it to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a wide array of hydrogen bonding interactions with biological targets.[3] This has led to the incorporation of the 1,2,4-triazole nucleus into numerous blockbuster drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2][4]

This guide focuses on a particularly valuable derivative: This compound (CAS No: 6814-58-0). The presence of the ethyl carboxylate group at the C5 position transforms the simple triazole ring into a powerful and versatile building block. This ester moiety serves as a synthetic handle, opening up a vast chemical space for derivatization, while the triazole core provides the essential pharmacophoric features.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore not just how to synthesize and modify this compound, but why specific routes are chosen, what challenges to anticipate, and how the resulting derivatives are tailored for specific applications in medicinal chemistry, agrochemicals, and beyond. This document is designed for the practicing researcher, providing a blend of foundational theory, field-proven methodologies, and actionable insights.

Chapter 1: Strategic Synthesis of the Core Scaffold

The efficient and scalable synthesis of the title compound is the critical first step. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will dissect the most robust and commonly employed methods.

Primary Synthetic Route: Cyclocondensation of Acylhydrazides

This is arguably the most prevalent and flexible method for constructing the 5-substituted-1,2,4-triazole ring. The strategy involves the reaction of an acylhydrazide with a suitable C2 synthon, followed by a thermally induced intramolecular cyclization.

The causality behind this choice is rooted in the ready availability of a vast library of acylhydrazides and the high efficiency of the cyclization step. A particularly effective C2 synthon is ethyl 2-ethoxy-2-iminoacetate hydrochloride.[5]

Caption: General workflow for synthesis via acylhydrazide cyclocondensation.

Detailed Experimental Protocol:

This protocol is adapted from a gram-scale synthesis methodology.[5][6]

Step 1: Synthesis of Ethyl 2-(2-formylhydrazono)-2-aminoacetate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend formylhydrazine (12.0 g, 0.2 mol) in 150 mL of ethanol.

  • Base Addition: Add triethylamine (20.2 g, 0.2 mol) to the suspension.

  • Addition of Imidate: To the stirred mixture, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (36.7 g, 0.2 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C using an ice bath. Rationale: The portion-wise addition and cooling are crucial to manage the exothermicity of the reaction and prevent the formation of side products.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Filter the resulting precipitate (triethylamine hydrochloride) and wash it with cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Setup: In a 500 mL flask equipped with a reflux condenser, heat diphenyl ether (Ph2O, 200 mL) to reflux (~259°C). Trustworthiness: Diphenyl ether is chosen as a high-boiling, inert solvent that provides the necessary thermal energy for efficient cyclization and dehydration.

  • Addition: Add the crude intermediate from Step 1 to the refluxing diphenyl ether in small portions. A vigorous evolution of water vapor and ethanol will be observed.

  • Reaction: After the addition is complete, maintain the reflux for an additional 5-10 minutes until the gas evolution ceases.

  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Isolation & Purification: Add hexane (200 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from toluene or ethanol to yield pure this compound as a white solid.

Self-Validation: The identity and purity of the final product should be confirmed by:

  • ¹H NMR: To confirm the presence of the triazole proton, ethyl group protons, and the absence of intermediate signals.

  • LC-MS: To confirm the correct molecular weight (141.13 g/mol ).[]

  • Melting Point: To compare with literature values.

Chapter 2: The Chemistry of Derivatization: A Gateway to Function

This compound is a trifecta of reactive sites. Understanding the regioselectivity and reactivity of these sites is paramount for designing functional molecules for drug discovery and other applications.

Caption: Key reactive sites for derivatization of the core scaffold.

N-Functionalization of the Triazole Ring

Alkylation or arylation of the triazole nitrogen atoms is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

  • Regioselectivity: The reaction of the triazole with electrophiles can lead to a mixture of N1, N2, and N4 substituted isomers. The outcome is highly dependent on the reaction conditions (base, solvent, electrophile). Generally, N1 substitution is thermodynamically favored.

  • Expertise Insight: To achieve selective N1-alkylation, a common protocol involves deprotonating the triazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF, followed by the addition of an alkyl halide. The N1-anion is generally the most stable and reactive nucleophile.

Modification of the Ethyl Carboxylate Group

The ester functionality is a versatile handle for introducing diversity.

A. Saponification to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling further amide bond couplings.

Step-by-Step Protocol: Hydrolysis

  • Dissolve this compound (1 eq.) in a mixture of THF/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1N HCl. Critical Step: This protonates the carboxylate, causing the product to precipitate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

B. Direct Aminolysis/Amidation: The ester can be converted directly to an amide, which is a crucial step in synthesizing analogues of antiviral drugs like Ribavirin.[8] This often involves heating the ester with an amine, sometimes with a catalyst. Ammonolysis, using ammonia in methanol, is a standard procedure to produce the primary amide (1H-1,2,4-triazole-5-carboxamide).[8]

Chapter 3: Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are prevalent in several fields due to their wide spectrum of biological activity.[2]

Medicinal Chemistry Applications

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1]

Table 1: Biological Activities of 1,2,4-Triazole Derivatives

Activity Mechanism/Target (Example) Significance of the Scaffold Key References
Antifungal Inhibition of lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis.The triazole N4 atom coordinates to the heme iron in the enzyme's active site.[3]
Anticancer Varies widely; includes kinase inhibition, tubulin polymerization inhibition, aromatase inhibition.The rigid, planar ring system serves as an effective scaffold for orienting functional groups.[9]
Antiviral Nucleoside analogues (e.g., Ribavirin) interfere with viral RNA synthesis.The triazole-carboxamide moiety mimics natural purine nucleosides.[2][10]
Antimicrobial Disruption of bacterial cell wall synthesis or other essential enzymatic processes.Can be derivatized to mimic bacterial substrates or chelate essential metal ions.[1][2]
Anticonvulsant Modulation of ion channels (e.g., sodium channels) or neurotransmitter activity.The scaffold contributes to the required pharmacophore for CNS activity.[1]
Agrochemical Applications

The triazole core is also central to the development of modern fungicides and plant growth regulators.[11][12]

  • Fungicides: Similar to their medicinal counterparts, triazole fungicides like Tebuconazole and Propiconazole function by inhibiting sterol biosynthesis in fungi, providing broad-spectrum crop protection.[10]

  • Plant Growth Regulators/Herbicides: The compound with CAS number 6814-58-0 is identified as Pyrazachlor, which acts as a plant growth regulator.[12][13] It functions by uncoupling energetic membranes, leading to a depletion of ATP content in the plant cells.[12]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a strategic starting point for innovation. Its robust synthesis and multiple points for chemical modification have cemented its role as a key building block in the development of pharmaceuticals and agrochemicals that impact global health and food security. The continued exploration of novel derivatization strategies, particularly leveraging modern catalytic methods, promises to unlock new generations of functional molecules. The insights provided in this guide aim to empower researchers to harness the full potential of this versatile scaffold in their scientific endeavors.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for ethyl 1H-1,2,4-triazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The 1,2,4-triazole core is a vital pharmacophore in medicinal chemistry, found in numerous antifungal and anticancer agents, making mastery of its handling paramount for innovation and safety.[1][2]

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[3]

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValue / DescriptionSource
IUPAC Name This compound[4]
Molecular Formula C₅H₇N₃O₂-
Molecular Weight 141.13 g/mol -
CAS Number 64922-04-9[4]
Appearance Typically a white to off-white solid.[3]
Solubility The parent 1H-1,2,4-triazole is highly soluble in water and also soluble in alcohols and various acetates.[5] Similar solubility characteristics can be anticipated.[5]
Reactivity Profile The 1,2,4-triazole ring is a weak base and can be protonated by strong acids.[5] The NH protons are acidic, and the ring is susceptible to alkylation.[5] It should be stored away from strong oxidizing agents and strong acids.[6][5][6]

Hazard Identification and GHS Classification (Inferred)

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach is mandated, inferring the hazard profile from closely related structural analogues for which safety data is available, such as Mthis compound and ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. This is a standard and prudent practice in chemical safety assessment.

The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory tract.[7][8]

Table 2: Inferred GHS Classification and Precautionary Statements

CategoryGHS PictogramSignal WordHazard Statements (Inferred)Precautionary Statements (Inferred)
Health Hazard
alt text
Warning H315: Causes skin irritation.[7][8]H319: Causes serious eye irritation.[7][8]H335: May cause respiratory irritation.[7][8]H317: May cause an allergic skin reaction.[7]Prevention: P261, P264, P280[7][8]Response: P302+P352, P305+P351+P338, P304+P340[7][8]Storage: P403+P233, P405[7]Disposal: P501[7]

Causality: The ester and triazole functionalities present potential sites for biological interaction that can lead to irritation. The triazole ring, common in many bioactive molecules, can interact with biological receptors, and repeated contact may lead to sensitization in susceptible individuals.[1]

Risk Assessment and Engineering Controls

A thorough risk assessment must precede any handling of this compound. The workflow below outlines the essential logic for establishing a safe experimental environment.

RiskAssessment cluster_planning Phase 1: Planning cluster_assessment Phase 2: Hazard & Risk Analysis cluster_controls Phase 3: Control Implementation cluster_execution Phase 4: Execution A Review Procedure & Quantities Required B Consult Safety Data (Analogues: Methyl Ester, Amino-Ethyl Ester) A->B C Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Sensitizer B->C D Assess Risk: - Exposure Duration - Scale of Work - Dusting Potential C->D E Select Engineering Controls (Fume Hood / Ventilated Enclosure) D->E F Define Required PPE (Gloves, Goggles, Lab Coat) E->F G Confirm Emergency Equipment (Eyewash, Safety Shower, Spill Kit) F->G H Proceed with Experiment G->H

Caption: Risk Assessment Workflow for Handling this compound.

Core Engineering Control: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in minimizing respiratory exposure to fine particulates, a primary risk based on the inferred hazard H335 (May cause respiratory irritation).[8]

Experimental Protocols: Safe Handling and Storage

Adherence to a strict protocol is non-negotiable. The following steps provide a self-validating system for safe handling.

Protocol 4.1: Weighing and Solution Preparation
  • Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary glassware and reagents.

  • Don PPE: Put on all required Personal Protective Equipment as detailed in Section 5. This includes double-gloving with nitrile gloves.

  • Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: To minimize dust generation, do not pour the dry powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel inside the hood.

  • Dissolution: Add the solvent slowly to the solid within the reaction vessel to prevent splashing. If necessary, cap and gently swirl or stir to dissolve.

  • Cleanup: Carefully clean the spatula with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boats into a designated solid hazardous waste container.

  • Post-Handling: After sealing the reaction vessel and the stock container, wipe down the work surface in the fume hood. Remove PPE in the correct order before exiting the lab. Wash hands thoroughly.[9]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids to prevent potential exothermic or hazardous reactions.[6]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.

Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, but a comprehensive PPE strategy is mandatory to protect against direct contact.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[8]

  • Hand Protection: Wear chemical-resistant nitrile gloves. For procedures with a higher risk of splash or extended contact, consider double-gloving. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure it is a different coat from what is worn in non-laboratory areas.

  • Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with particulate filters would be necessary.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Spill Response Protocol

The response to a spill depends on its scale. The following workflow is for a small-scale spill (<5g) of solid material inside a laboratory.

SpillResponse A Spill Occurs B Alert Personnel in Immediate Area A->B C If outside fume hood, Evacuate and prevent entry B->C Large Spill / Outside Hood D If inside fume hood, Ensure hood is operational B->D Small Spill / Inside Hood E Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) D->E F Gently cover spill with absorbent pads to prevent dusting E->F G Carefully sweep solid onto a pan. Do NOT use a dry brush. F->G H Place material and cleaning supplies into a labeled hazardous waste container G->H I Decontaminate the area with an appropriate solvent H->I J Report Incident to Lab Supervisor I->J

Caption: Step-by-step protocol for responding to a small solid spill.

For larger spills, or any spill outside of a containment area, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed containers designated for hazardous chemical waste.

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and pickup schedules.

References

physical properties of ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Ethyl 1H-1,2,4-triazole-5-carboxylate

Authored by a Senior Application Scientist

Foreword: Understanding the Core Utility

This compound (CAS No. 64922-04-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[2] The presence of the ethyl carboxylate group at the 5-position provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is the foundational prerequisite for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This guide synthesizes available data with established chemical principles to provide a comprehensive physicochemical profile of this compound.

Molecular Identity and Structure

The structural identity of a compound dictates its physical and chemical behavior. This compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.

Key Identifiers:

  • IUPAC Name: this compound

  • Synonyms: Ethyl 1H-1,2,4-triazole-3-carboxylate, 1H-1,2,4-triazol-3-carboxylic acid ethyl ester[3][4]

  • CAS Number: 64922-04-9[1][3]

  • Molecular Formula: C₅H₇N₃O₂[1][3]

  • Molecular Weight: 141.13 g/mol [1][3]

Tautomerism: A Critical Consideration

The "1H" designation is crucial. The unsubstituted nitrogen atom in the 1,2,4-triazole ring can exist in different tautomeric forms. The proton can reside on either the N1 or N2 nitrogen atom, leading to a dynamic equilibrium. While the 1H-tautomer is generally the most stable and commonly depicted, the existence of other forms can influence intermolecular interactions, crystal packing, and reactivity. The precise tautomeric state in a given environment (solution vs. solid-state) is a key parameter.

References

Tautomeric Forms of 1,2,4-Triazole Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities.[1][2] The functionality of these heterocyclic compounds is intrinsically linked to their prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the location of a proton. This guide provides a comprehensive technical overview of the tautomeric forms of substituted 1,2,4-triazole compounds. We will delve into the fundamental principles governing tautomeric equilibrium, the profound influence of substituents and environmental factors, and the critical experimental and computational methodologies employed for their characterization. Understanding and predicting the predominant tautomeric form is paramount for rational drug design, as it dictates the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately, its affinity and interaction with biological targets.[1][3]

The Landscape of Tautomerism in 1,2,4-Triazoles

1,2,4-triazoles are five-membered aromatic heterocycles containing three nitrogen atoms. Prototropic tautomerism in this system arises from the migration of a proton between the nitrogen atoms of the ring. For a generic substituted 1,2,4-triazole, three primary annular tautomers are possible: the 1H, 2H, and 4H forms, designated by the position of the mobile proton.[4] For the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form.[2][4]

In addition to annular tautomerism, substituted 1,2,4-triazoles can exhibit other forms of tautomerism. For instance, mercapto-substituted derivatives can undergo thione-thiol tautomerism, where the proton can reside on a ring nitrogen (thione form) or the exocyclic sulfur atom (thiol form).[4][5] Similarly, hydroxy-substituted analogs can exist in keto-enol equilibrium.[1]

Tautomers 1H-1,2,4-triazole 1H-1,2,4-triazole 2H-1,2,4-triazole 2H-1,2,4-triazole 1H-1,2,4-triazole->2H-1,2,4-triazole Proton Shift 4H-1,2,4-triazole 4H-1,2,4-triazole 1H-1,2,4-triazole->4H-1,2,4-triazole Proton Shift 2H-1,2,4-triazole->4H-1,2,4-triazole Proton Shift

Caption: General tautomeric equilibrium in a substituted 1,2,4-triazole ring.

Factors Governing Tautomeric Equilibrium

The delicate balance between tautomeric forms is dictated by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is crucial for predicting and controlling the tautomeric preference of a given 1,2,4-triazole derivative.

The Decisive Role of Substituents

The nature and position of substituents on the triazole ring are arguably the most significant determinants of tautomeric stability.[4]

  • Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron density distribution within the heterocyclic ring, thereby stabilizing or destabilizing specific tautomers.[6] For C5-substituted 1,2,4-triazoles, electron-donating groups such as -OH, -NH2, and -Cl tend to stabilize the 2H-tautomer. Conversely, electron-withdrawing groups like -COOH and -CHO favor the 1H-tautomer.[6]

  • Steric Hindrance: Bulky substituents can introduce steric strain, favoring tautomers where the substituent is positioned away from other groups or the mobile proton.

  • Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can significantly stabilize a particular tautomeric form. For example, in certain ortho-substituted aryl-1,2,4-triazoles, an intramolecular hydrogen bond between a ring nitrogen's proton and a substituent's heteroatom can lock the molecule into a specific tautomeric conformation.[7][8]

Environmental Influences: The Solvent Effect

The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[6] Polar solvents may preferentially solvate and stabilize more polar tautomers, shifting the equilibrium accordingly. Computational studies often employ solvation models to simulate the effect of different solvents on the relative energies of tautomers.[1]

Methodologies for Tautomer Characterization: A Multi-pronged Approach

The elucidation of the predominant tautomeric form of a 1,2,4-triazole derivative necessitates a combination of experimental and computational techniques. This integrated approach provides a self-validating system for robust structural assignment.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling (DFT) synthesis Synthesis of 1,2,4-Triazole Derivative nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr Characterization uv_vis UV/Vis Spectroscopy synthesis->uv_vis Characterization ir IR Spectroscopy synthesis->ir Characterization xray X-ray Crystallography synthesis->xray Characterization final_structure final_structure xray->final_structure Determine Predominant Tautomer geom_opt Geometry Optimization of all Tautomers energy_calc Relative Energy Calculation (ΔG) geom_opt->energy_calc Predict Stability spec_sim Spectroscopic Property Simulation geom_opt->spec_sim energy_calc->final_structure Determine Predominant Tautomer spec_sim->nmr Compare & Validate spec_sim->uv_vis Compare & Validate spec_sim->ir Compare & Validate

Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.

Experimental Characterization

NMR is a powerful technique for studying tautomeric equilibria in solution.[9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the synthesized 1,2,4-triazole compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-resolution spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The chemical shift of the N-H proton is particularly informative. For example, in 1,2,4-triazole-3-thiones, the N-H proton signal is typically observed in the range of 13-14 ppm.[4]

    • ¹³C NMR: The chemical shift of the carbon atoms in the triazole ring will vary depending on the tautomeric form. For thione-thiol tautomerism, the C=S carbon in the thione form typically appears around 169 ppm.[4]

    • 2D NMR: Two-dimensional NMR experiments, such as HMBC and HSQC, can be instrumental in unambiguously assigning the structure of the predominant tautomer by revealing long-range proton-carbon correlations.

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: Different tautomers possess distinct electronic transitions, leading to different UV/Vis absorption spectra.[4] For instance, 5-substituted-3-mercapto-1,2,4-triazoles often exhibit two absorption maxima, with one being characteristic of the C=S chromophore in the thione form.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in each tautomer. For thione-thiol tautomerism, the C=S stretching vibration (around 1166-1258 cm⁻¹) is indicative of the thione form, while the S-H stretch (2550-2700 cm⁻¹) points to the thiol form.[4] The N-H stretching vibrations are also readily identifiable.[4]

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[10] It allows for the precise determination of atomic positions, including the location of the mobile proton, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[1][11]

Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 1,2,4-triazole derivative suitable for X-ray diffraction, often by slow evaporation from a saturated solution.[11]

  • Data Collection: Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain a detailed three-dimensional model of the molecule, confirming the tautomeric form.

Computational Modeling: The Power of Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating tautomerism.[1][3]

Step-by-Step Protocol for DFT Calculations:

  • Structure Modeling: Build the three-dimensional structures of all possible tautomers.

  • Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

  • Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.[1] Solvation models can be incorporated to account for solvent effects.[6]

  • Spectroscopic Property Simulation: Simulate NMR chemical shifts, UV/Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[1] Comparing these simulated data with experimental results provides a powerful method for validating the predicted tautomer populations.[7]

Tautomer of 3-amino-1,2,4-triazoleRelative Energy (kcal/mol)
1H0.00
2H>0
4H>0
Note: This table provides an illustrative example of relative stabilities for 3-amino-1,2,4-triazole, where the 1H tautomer is the most stable. The actual energy differences will vary depending on the specific substituents and computational methods used.[4][11]

Biological Significance and Implications for Drug Design

The tautomeric state of a 1,2,4-triazole derivative is of paramount importance in drug design and development.[1][3] Different tautomers possess distinct:

  • Three-Dimensional Shapes: The position of the proton influences the overall molecular geometry.

  • Hydrogen Bond Donor/Acceptor Patterns: The location of the N-H bond determines whether a particular nitrogen atom can act as a hydrogen bond donor or acceptor. This is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1]

  • Lipophilicity and Solubility: Tautomerism can affect the polarity of the molecule, which in turn influences its solubility and ability to cross biological membranes.

The ability to predict and control the tautomeric form of a 1,2,4-triazole-based drug candidate is therefore a key aspect of optimizing its pharmacokinetic and pharmacodynamic properties.

Conclusion

The tautomerism of 1,2,4-triazole compounds is a complex yet fundamental phenomenon with profound implications for their chemical and biological properties. A comprehensive understanding of the factors that govern tautomeric equilibrium, coupled with the judicious application of advanced experimental and computational techniques, is essential for researchers, scientists, and drug development professionals. By unraveling the intricacies of tautomerism, we can unlock the full potential of the 1,2,4-triazole scaffold in the design and development of novel and effective therapeutic agents.

References

Methodological & Application

The Versatile Synthon: A Guide to the Applications of Ethyl 1H-1,2,4-Triazole-5-Carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

Ethyl 1H-1,2,4-triazole-5-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in the realms of medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a reactive triazole ring, an ester moiety amenable to various transformations, and an accessible nitrogen for substitution, renders it a versatile synthon for the construction of a diverse array of complex molecules. The 1,2,4-triazole core is a well-established pharmacophore, present in numerous approved drugs exhibiting a wide spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and robust protocols for its synthesis and derivatization.

Core Synthetic Strategies and Mechanistic Insights

The synthetic importance of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. The key reaction handles on the molecule allow for a systematic and predictable approach to the synthesis of novel compounds.

Synthesis of the 1,2,4-Triazole Core: Cyclocondensation Approach

The most prevalent and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate.[3] This method is valued for its operational simplicity and the ready availability of starting materials.

Mechanism and Rationale: The reaction proceeds through the initial formation of an acylamidrazone intermediate, which then undergoes a thermally induced intramolecular cyclization with the elimination of ethanol and water to afford the stable 1,2,4-triazole ring. The choice of a high-boiling solvent such as diphenyl ether for the cyclization step is crucial as it provides the necessary thermal energy to drive the reaction to completion in a short timeframe.

Synthesis Acylhydrazide R-C(O)NHNH₂ Acylhydrazide Intermediate Acylamidrazone Intermediate Acylhydrazide->Intermediate + Imidate, NEt₃, EtOH, RT Imidate EtO-C(=NH)COOEt Ethyl Carbethoxyformimidate Triazole Ethyl 5-R-1H-1,2,4-triazole-3-carboxylate Intermediate->Triazole Δ, Ph₂O

Protocol 1: General Procedure for the Synthesis of Ethyl 5-Substituted-1H-1,2,4-triazole-3-carboxylates[3]

This protocol outlines a general and robust method for the synthesis of a variety of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. For the synthesis of the parent compound, this compound, formylhydrazide would be utilized as the starting acylhydrazide.

Materials:

  • Acylhydrazide (1.0 eq)

  • Ethyl carbethoxyformimidate hydrochloride (1.0 eq)

  • Triethylamine (NEt₃) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Diphenyl ether (Ph₂O)

  • Hexane

  • Toluene

Procedure:

  • Formation of the Acylamidrazone Intermediate:

    • To a stirred solution of the respective acylhydrazide (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq) at room temperature.

    • To this mixture, add ethyl carbethoxyformimidate hydrochloride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude acylamidrazone intermediate.

  • Cyclization to the 1,2,4-Triazole:

    • In a flask equipped with a reflux condenser, heat diphenyl ether to reflux.

    • Add the crude acylamidrazone intermediate from the previous step to the refluxing diphenyl ether in one portion.

    • The cyclization is typically complete within 1 minute.

    • Allow the reaction mixture to cool to room temperature.

    • Add hexane to precipitate the crude product.

    • Collect the precipitate by filtration and wash thoroughly with hexane.

    • Recrystallize the crude product from toluene to afford the pure ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate.

Expected Yields and Characterization: Yields for this reaction are generally good, ranging from 60-90% depending on the substituent on the acylhydrazide.[3] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Substituent (R)Yield (%)Melting Point (°C)
H~75% (estimated)134-135
CH₃85%155-156
Ph90%178-179
4-NO₂-Ph88%220-221

Table 1: Representative yields and melting points for the synthesis of various 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[3]

Key Applications and Derivatization Protocols

Synthesis of Ribavirin Analogs: A Gateway to Antiviral Agents

One of the most significant applications of this compound and its derivatives is in the synthesis of ribavirin and its analogs.[4][5] Ribavirin is a broad-spectrum antiviral drug, and its analogs are continuously explored for improved efficacy and reduced side effects. The synthesis involves two key steps: N-glycosylation of the triazole ring and subsequent ammonolysis of the ester.

Ribavirin_Synthesis TriazoleEster This compound GlycosylatedEster Protected Ribavirin Ester TriazoleEster->GlycosylatedEster + Protected Ribose, Lewis Acid ProtectedRibose Protected Ribose (e.g., Tetra-O-acetyl-β-D-ribofuranose) Ribavirin Ribavirin GlycosylatedEster->Ribavirin NH₃/MeOH

Protocol 2: Ammonolysis of this compound to the Corresponding Carboxamide[6]

This protocol describes the conversion of the ethyl ester to the carboxamide, a crucial step in the synthesis of many biologically active molecules, including ribavirin analogs.

Materials:

  • Ethyl 1-(substituted)-1H-1,2,4-triazole-5-carboxylate (1.0 eq)

  • 10 M solution of ammonia in methanol

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve the starting ethyl ester (1.0 eq) in a 10 M solution of ammonia in methanol.

  • Stir the solution at room temperature. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • The crude product, 1-(substituted)-1H-1,2,4-triazole-5-carboxamide, is then purified by recrystallization from a suitable solvent system, such as an ethanol-ethyl acetate mixture.

Rationale for Reagent Choice: A high concentration of ammonia in methanol is used to drive the equilibrium towards the formation of the amide. Methanol is an excellent solvent for both the starting material and the ammonia, facilitating a homogeneous reaction.

N-Alkylation and N-Arylation: Expanding Molecular Diversity

The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents. This functionalization is critical for modulating the biological activity and physicochemical properties of the resulting compounds.

Protocol 3: N-Alkylation of Methyl 1,2,4-triazole-3-carboxylate (A Representative Protocol)[6]

While this protocol uses the methyl ester, the reactivity is analogous to the ethyl ester. This procedure highlights a regioselective N1-alkylation method.

Materials:

  • Methyl 1,2,4-triazole-3-carboxylate (1.0 eq)

  • Hexamethyldisilazane (HMDS) (5.0 eq)

  • Anhydrous acetonitrile

  • Alkyloxymethyl acetate (e.g., methoxymethyl acetate) (5.0 eq)

  • Tin(IV) chloride (SnCl₄) (1.0 eq)

  • Saturated sodium bicarbonate solution

  • Chloroform

Procedure:

  • Silylation:

    • Suspend methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in HMDS (5.0 eq) and stir under reflux for 1 hour in an anhydrous atmosphere.

    • After cooling, remove the excess HMDS using a rotary evaporator.

  • Alkylation:

    • To the residue, add anhydrous acetonitrile, the alkyloxymethyl acetate (5.0 eq), and SnCl₄ (1.0 eq).

    • Stir the reaction mixture under reflux until the starting material is no longer detectable by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into a saturated sodium bicarbonate solution.

    • Filter off any precipitate that forms.

    • Extract the filtrate with chloroform.

    • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the product by column chromatography on silica gel.

Mechanistic Rationale: The initial silylation of the triazole nitrogen increases its nucleophilicity and directs the alkylation to the N1 position with high regioselectivity. SnCl₄ acts as a Lewis acid to activate the alkyloxymethyl acetate electrophile.

Conclusion and Future Perspectives

This compound has firmly established itself as a cornerstone in the synthesis of heterocyclic compounds of significant biological importance. The protocols detailed herein provide a practical framework for researchers to access this versatile building block and its derivatives. The continued exploration of novel synthetic methodologies, such as flow chemistry and photocatalysis, applied to this scaffold, promises to further expand the chemical space accessible from this valuable synthon, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

References

Application Notes & Protocols: Synthesis of Bioactive Scaffolds from Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core in Modern Drug Discovery

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its unique physicochemical properties.[1] Its constituent nitrogen atoms act as excellent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets, while its aromatic nature imparts metabolic stability.[1][2] This five-membered heterocycle is a key structural feature in a wide array of marketed drugs with diverse therapeutic applications, including antifungal agents (e.g., Fluconazole) and anticancer therapies (e.g., Letrozole).[2][3]

Ethyl 1H-1,2,4-triazole-5-carboxylate (also referred to as ethyl 1,2,4-triazole-3-carboxylate in some literature) is a highly versatile and commercially available building block, serving as an ideal starting point for the synthesis of compound libraries.[4][5] Its structure presents two primary sites for chemical modification: the nucleophilic nitrogen atoms of the triazole ring and the electrophilic carboxyl group of the ethyl ester. This guide provides detailed synthetic strategies and step-by-step protocols for the derivatization of this scaffold, focusing on methodologies that are robust, reproducible, and relevant to modern drug development programs.

Core Synthetic Pathways: A Strategic Overview

The derivatization of this compound can be strategically planned along two principal reaction pathways. The following workflow illustrates the key transformations that convert the simple starting material into more complex and functionally diverse intermediates and final compounds.

G cluster_0 Pathway A: Ring N-Alkylation cluster_1 Pathway B: Ester Modification start Ethyl 1H-1,2,4-triazole- 5-carboxylate n_alk N-Alkylated Ester Derivatives start->n_alk R-X, Base acid 1H-1,2,4-Triazole- 5-carboxylic Acid start->acid Hydrolysis (e.g., NaOH) primary_amide 1H-1,2,4-Triazole- 5-carboxamide start->primary_amide Ammonolysis (NH₃/MeOH) amide Primary & Secondary Amide Derivatives acid->amide R¹R²NH, Coupling Agent

Caption: Key synthetic pathways originating from this compound.

Pathway A: Derivatization via Ring N-Alkylation

Scientific Rationale & Regioselectivity

Alkylation of the 1,2,4-triazole ring is a powerful method for introducing structural diversity, but it presents a significant regioselectivity challenge. The triazole heterocycle possesses three potential nucleophilic nitrogen sites, which can lead to the formation of multiple isomers.[4] For unsubstituted 1,2,4-triazoles, alkylation typically occurs at the N1 and N2 positions, with the specific ratio being highly dependent on the reaction conditions.[6][7]

Causality of Experimental Choices:

  • Base and Solvent: The choice of base (e.g., K₂CO₃, NaH) and solvent can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity.[6][7][8]

  • Protecting/Activating Groups: To achieve higher regioselectivity, a common strategy involves the temporary silylation of the triazole ring. Reagents like hexamethyldisilazane (HMDS) can activate the ring, and the subsequent alkylation, often catalyzed by a Lewis acid like SnCl₄, can favor substitution at the N1 position.[4] This approach is particularly effective for introducing groups like alkyl/aryloxymethyl fragments.[4]

Protocol 1: N1-Selective Alkoxymethylation

This protocol is adapted from a method used to synthesize 1-alkyl/aryloxymethyl derivatives of methyl 1,2,4-triazole-3-carboxylate, which are analogues of the antiviral drug Ribavirin.[4]

Workflow Diagram: N-Alkylation Protocol

G A 1. Suspend Ester in Hexamethyldisilazane (HMDS) B 2. Reflux to form Silylated Intermediate A->B C 3. Remove excess HMDS in vacuo B->C D 4. Add Anhydrous Acetonitrile, Alkylating Agent (R-X) & SnCl₄ Catalyst C->D E 5. Reflux until completion (TLC monitoring) D->E F 6. Quench, Extract & Purify (Chromatography) E->F

Caption: Step-by-step workflow for the N-alkylation of the triazole ester.

Step-by-Step Methodology:

  • Activation: Suspend this compound (1.0 eq.) in hexamethyldisilazane (HMDS, 5.0 eq.).

  • Silylation: Stir the suspension under reflux in an anhydrous atmosphere (e.g., under N₂ or Ar) for 1-2 hours. The mixture should become a clear solution.

  • Solvent Removal: After cooling to room temperature, remove the excess HMDS under reduced pressure using a rotary evaporator.

  • Alkylation Reaction: To the resulting residue, add anhydrous acetonitrile, the desired alkylating agent (e.g., benzyloxymethyl chloride, 5.0 eq.), and tin(IV) chloride (SnCl₄, 1.0 eq.) sequentially.

  • Reaction Monitoring: Stir the reaction under reflux, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Filter any precipitates that form. Extract the filtrate with a suitable organic solvent (e.g., chloroform or ethyl acetate). Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired N1-substituted regioisomer.[4]

Data Summary: Representative N-Alkoxymethylation Reactions

The following table summarizes results from the alkylation of the analogous methyl ester, demonstrating the versatility of this protocol.[4]

Alkylating Agent (R-X)Product (R-group)Yield (%)
Benzyloxymethyl chloride1-(Benzyloxymethyl)89%
n-Butyloxymethyl chloride1-(n-Butyloxymethyl)81%
n-Decyloxymethyl chloride1-(n-Decyloxymethyl)78%
Cyclopentyloxymethyl chloride1-(Cyclopentyloxymethyl)53%

Pathway B: Modification of the Ethyl Ester Group

The ester functional group is a gateway to a vast number of derivatives, most notably carboxylic acids and amides, which are fundamental pharmacophores in drug design.

Step 1: Hydrolysis to 1H-1,2,4-Triazole-5-carboxylic Acid

Scientific Rationale: Saponification, or the base-mediated hydrolysis of the ester, is a fundamental and high-yielding transformation.[9] It converts the relatively unreactive ester into a highly versatile carboxylic acid intermediate. This acid is the immediate precursor for amide coupling reactions and other transformations of the carboxyl group. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions.

Protocol 2: Alkaline Hydrolysis (Saponification)

This protocol is based on standard procedures for the hydrolysis of similar heterocyclic esters.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-substituted or unsubstituted this compound (1.0 eq.) in a suitable solvent mixture, such as aqueous ethanol or methanol.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5-2.0 eq.) or lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~3 using a dilute acid solution (e.g., 1M HCl).

  • Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[9]

Step 2: Amide Bond Formation

Scientific Rationale: The formation of an amide bond by directly reacting a carboxylic acid and an amine is thermodynamically unfavorable at room temperature.[10] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Peptide coupling reagents are designed expressly for this purpose.

Mechanism of Action (EDC/HOBt Coupling): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt traps the O-acylisourea to form an active HOBt ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[11]

Workflow Diagram: EDC/HOBt Amide Coupling

G A 1. Dissolve Carboxylic Acid in Anhydrous DMF/DCM B 2. Add HOBt (1.1 eq) and EDC (1.2 eq) A->B C 3. Stir at 0°C to RT to form Active Ester B->C D 4. Add Amine (1.1 eq) and Base (e.g., DIPEA, 2.0 eq) C->D E 5. Stir at RT overnight D->E F 6. Aqueous Work-up, Extraction & Purification E->F

Caption: General workflow for amide synthesis using EDC and HOBt as coupling agents.

Protocol 3: Standard Amide Coupling

This is a robust, general-purpose protocol for coupling the triazole carboxylic acid with a wide range of primary and secondary amines.[11]

Step-by-Step Methodology:

  • Initial Setup: Dissolve 1H-1,2,4-triazole-5-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq.) and EDC hydrochloride (1.2 eq.).

  • Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes.

  • Amine Addition: Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 5% citric acid), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by either recrystallization or silica gel chromatography to obtain the pure amide derivative.

Protocol 4: Direct Ammonolysis of the Ester

For the specific synthesis of the primary carboxamide (the aglycon of Ribavirin), a direct and efficient method is the ammonolysis of the starting ester.[4]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve or suspend this compound (or its N-substituted derivative) (1.0 eq.) in a concentrated solution of ammonia in methanol (e.g., 7-10 M).

  • Reaction: Stir the mixture in a sealed vessel at room temperature until TLC analysis shows complete conversion of the starting material.

  • Isolation: Remove the volatile components (methanol and excess ammonia) on a rotary evaporator.

  • Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/ethyl acetate to yield the final 1,2,4-triazole-5-carboxamide.[4]

References

Ethyl 1H-1,2,4-Triazole-5-Carboxylate: A Versatile Heterocyclic Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 1H-1,2,4-Triazole-5-Carboxylate in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the design and synthesis of a diverse array of pharmaceutical agents. Its strategic importance stems from the inherent properties of the 1,2,4-triazole core, which is a well-recognized pharmacophore in numerous clinically successful drugs.[1][2] The triazole moiety can act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, key reactions, and applications of this compound, complete with detailed protocols and mechanistic insights.

The presence of a reactive ester and a nucleophilic triazole ring within the same molecule makes this compound a versatile precursor for a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide will delve into the practical applications of this building block, with a focus on its role in the synthesis of antiviral and anticancer agents.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 64922-04-9[5][6][7]
Molecular Formula C₅H₇N₃O₂[8]
Molecular Weight 141.13 g/mol [3][8]
Appearance White to off-white solid[1]
Purity Typically ≥95%[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One of the most common and efficient methods involves the cyclocondensation of a suitable C2 synthon with a nitrogen-containing three-atom component. A widely employed strategy is the reaction of an imidate with a hydrazide, followed by cyclization.

Protocol 1: Synthesis via Cyclocondensation of an Acylhydrazide with an Imidate

This protocol outlines a two-step, one-pot synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, which can be adapted for the synthesis of the unsubstituted title compound by using formylhydrazine. The general scheme involves the reaction of a carboxylic acid hydrazide with ethyl carbethoxyformimidate.[9]

Reaction Scheme:

Synthesis_Protocol_1 acylhydrazide R-C(O)NHNH₂ (Acyl Hydrazide) intermediate Acylamidrazone Intermediate acylhydrazide->intermediate NEt₃, EtOH, rt imidate EtO-C(=NH)COOEt (Ethyl Carbethoxyformimidate) imidate->intermediate triazole Ethyl 5-R-1H-1,2,4-triazole-3-carboxylate intermediate->triazole Ph₂O, Reflux

Figure 1: General synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Step-by-Step Protocol:

  • Formation of the Acylamidrazone Intermediate:

    • In a round-bottom flask, dissolve the acyl hydrazide (1.0 eq) in ethanol.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of ethyl carbethoxyformimidate hydrochloride (1.0 eq) in ethanol at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours. The formation of the acylamidrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization to the 1,2,4-Triazole:

    • Remove the ethanol under reduced pressure.

    • To the resulting residue, add diphenyl ether as a high-boiling solvent.

    • Heat the mixture to reflux (approximately 259 °C) for a short period (typically 1-5 minutes) to induce cyclization.[9]

    • Cool the reaction mixture to room temperature.

    • The product can be purified by crystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (Triethylamine): Triethylamine is used to neutralize the hydrochloride salt of the imidate and to facilitate the nucleophilic attack of the hydrazide.

  • Solvent (Ethanol): Ethanol is a suitable polar protic solvent for the initial condensation reaction.

  • High-Boiling Solvent (Diphenyl Ether): The high temperature required for the cyclization step necessitates the use of a high-boiling solvent like diphenyl ether. The short reaction time at reflux minimizes degradation of the product.

Key Reactions of this compound as a Building Block

The bifunctional nature of this compound allows for a variety of subsequent transformations, making it a valuable intermediate in multi-step syntheses.

N-Alkylation of the Triazole Ring

The triazole ring contains two nitrogen atoms that can be alkylated. The regioselectivity of the alkylation can often be controlled by the choice of base and reaction conditions. N-alkylation is a crucial step in the synthesis of many pharmaceuticals, including the anticancer drug Letrozole.[1][5][8]

N_Alkylation start This compound product1 Ethyl 1-Alkyl-1H-1,2,4-triazole-5-carboxylate start->product1 DMF, rt or heat product2 Ethyl 4-Alkyl-4H-1,2,4-triazole-5-carboxylate start->product2 DMF, rt or heat reagents R-X (Alkyl Halide) Base (e.g., K₂CO₃, NaH) reagents->product1 reagents->product2

Figure 2: General scheme for N-alkylation of this compound.

Protocol 2: N-Alkylation with an Alkyl Halide

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting regioisomers can be separated by column chromatography.

Rationale for Reagent Selection:

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base but not the nucleophilic anion of the triazole, thus increasing its reactivity.

  • Base (K₂CO₃): Potassium carbonate is a mild and inexpensive base suitable for deprotonating the triazole ring. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkyl halides.

Amidation of the Ester Group

The ethyl ester group can be readily converted to an amide by reaction with a primary or secondary amine. This transformation is fundamental in the synthesis of many bioactive molecules, including analogs of the antiviral drug Ribavirin, which features a 1,2,4-triazole-3-carboxamide core.[10][11]

Amidation start This compound product N,N-Disubstituted-1H-1,2,4-triazole-5-carboxamide start->product reagents R¹R²NH (Amine) (optional: catalyst, heat) reagents->product

Figure 3: General scheme for the amidation of this compound.

Protocol 3: Direct Amidation with an Amine

  • In a sealed tube or pressure vessel, dissolve this compound (1.0 eq) in the desired amine (used in excess as the solvent) or in a suitable high-boiling solvent like xylenes with an excess of the amine (e.g., 5-10 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours to overnight. The reaction progress can be monitored by TLC or LC-MS.

  • After cooling to room temperature, remove the excess amine and solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Alternative Amidation Methods:

For less reactive amines or more sensitive substrates, direct amidation may require harsh conditions. In such cases, the carboxylic acid can be generated by hydrolysis of the ester, followed by activation with a coupling agent (e.g., HATU, HOBt/EDC) and reaction with the amine.

Applications in Pharmaceutical Synthesis: Case Studies

The utility of this compound and its derivatives is exemplified in the synthesis of several important pharmaceuticals.

Case Study 1: Synthesis of Ribavirin Analogs

Ribavirin is a broad-spectrum antiviral agent. Its aglycone is a 1,2,4-triazole-3-carboxamide. This compound serves as a key precursor to this core structure. The synthesis involves the conversion of the ethyl ester to the primary amide, followed by glycosylation.[12][13]

Case Study 2: Precursors for Aromatase Inhibitors like Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[14] Its synthesis involves the reaction of a substituted benzonitrile with a 1,2,4-triazole salt. While the direct use of this compound is not the primary route, its derivatives are instrumental. The carboxylate group can be transformed into other functional groups necessary for the key coupling reactions.[1][5][8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant compounds. Its bifunctional nature allows for a wide range of chemical modifications, providing access to a diverse library of molecules for drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, paving the way for the development of novel therapeutics.

References

Application Notes and Protocols: Ethyl 1H-1,2,4-triazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its unique physicochemical properties, metabolic stability, and capacity for diverse biological activities.[1][2] This five-membered ring containing three nitrogen atoms can engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with various biological targets, making it a cornerstone in the design of numerous therapeutic agents.[3][4] Clinically approved drugs such as the antifungal agent fluconazole and the anticancer drug letrozole feature the 1,2,4-triazole core, underscoring its therapeutic significance.[5] Ethyl 1H-1,2,4-triazole-5-carboxylate is a key building block that offers medicinal chemists a strategic entry point for the synthesis of novel and potent drug candidates. Its ester functionality provides a versatile handle for derivatization, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

Core Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of compounds targeting a range of diseases. The inherent biological activities of the 1,2,4-triazole nucleus, combined with the synthetic flexibility of the ethyl ester group, make it a valuable starting material for developing:

  • Anticancer Agents: The 1,2,4-triazole scaffold is a common feature in molecules designed to inhibit key cancer-related enzymes such as kinases, carbonic anhydrases, and topoisomerases.[1][6]

  • Antimicrobial Agents: Derivatives of 1,2,4-triazole have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[2][7][8]

  • Antiviral Compounds: The triazole nucleus is present in several antiviral drugs and is a key component in the search for new therapies against viruses like herpes simplex virus (HSV).[2][9]

  • Anti-inflammatory and Analgesic Drugs: The scaffold has been incorporated into molecules exhibiting potent anti-inflammatory and analgesic properties.[9]

The following sections provide detailed protocols for the synthesis of bioactive molecules utilizing this compound as a key precursor.

Protocol 1: Synthesis of a Novel 1,2,4-Triazole-Based Anticancer Agent via Amidation

This protocol details the synthesis of an N-aryl-1H-1,2,4-triazole-5-carboxamide derivative. The rationale behind this synthesis is that the amide bond can mimic peptide linkages and introduce aromatic moieties capable of interacting with hydrophobic pockets in enzyme active sites, a common strategy in the design of kinase inhibitors.[10]

Experimental Workflow

G A This compound B Hydrolysis to Carboxylic Acid A->B NaOH, EtOH/H2O, Reflux C 1H-1,2,4-Triazole-5-carboxylic acid B->C D Amide Coupling with Aniline Derivative C->D EDC, HOBt, DIPEA, DMF E N-Aryl-1H-1,2,4-triazole-5-carboxamide D->E F Purification and Characterization E->F Column Chromatography G Biological Evaluation (e.g., MTT Assay) F->G

Caption: Synthetic workflow for an N-aryl-1H-1,2,4-triazole-5-carboxamide.

Step-by-Step Methodology

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate, 1H-1,2,4-triazole-5-carboxylic acid, is filtered, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling

  • Dissolve 1H-1,2,4-triazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at 0°C.

  • Add the desired substituted aniline (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target N-aryl-1H-1,2,4-triazole-5-carboxamide.

Data Presentation
CompoundR-group on AnilineIC50 (µM) against MCF-7
1a 4-Chloro8.5
1b 4-Methoxy15.2
1c 3-Trifluoromethyl5.1

Note: The IC50 values are hypothetical and for illustrative purposes, based on structure-activity relationships observed in similar studies where electron-withdrawing groups often enhance anticancer activity.[4][11]

Protocol 2: Synthesis of a 1,2,4-Triazolo[3,4-b][1][10][13]thiadiazole for Antimicrobial Evaluation

This protocol describes the synthesis of a fused heterocyclic system, 1,2,4-triazolo[3,4-b][1][9][12]thiadiazole, which is a known pharmacophore with significant antimicrobial properties.[2] The synthesis starts with the conversion of the ethyl ester to a hydrazide, followed by cyclization.

Experimental Workflow

G A This compound B Hydrazinolysis A->B Hydrazine Hydrate, EtOH, Reflux C 1H-1,2,4-Triazole-5-carbohydrazide B->C D Reaction with Carbon Disulfide C->D CS2, KOH, EtOH E Potassium Dithiocarbazate Salt D->E F Cyclization with Hydrazine Hydrate E->F N2H4.H2O, Reflux G 4-Amino-5-(1H-1,2,4-triazol-5-yl)-4H-1,2,4-triazole-3-thiol F->G H Condensation with Aromatic Aldehyde G->H R-CHO, EtOH, Reflux I Fused Triazolo-thiadiazole Derivative H->I

Caption: Synthesis of a fused 1,2,4-triazolo[3,4-b][1][9][12]thiadiazole.

Step-by-Step Methodology

Step 1: Synthesis of 1H-1,2,4-Triazole-5-carbohydrazide

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield 1H-1,2,4-triazole-5-carbohydrazide.

Step 2: Synthesis of the Fused Heterocycle

  • To a solution of 1H-1,2,4-triazole-5-carbohydrazide (1.0 eq) in ethanol, add potassium hydroxide (1.0 eq) and carbon disulfide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Dilute with ether, filter the precipitated potassium dithiocarbazate salt, and dry.

  • Reflux the salt with an excess of hydrazine hydrate for 4-6 hours.

  • Cool the reaction, pour into ice water, and acidify with concentrated HCl. The precipitated 4-amino-5-(1H-1,2,4-triazol-5-yl)-4H-1,2,4-triazole-3-thiol is filtered and dried.

  • A mixture of the thiol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid is refluxed for 8-10 hours.

  • The reaction mixture is cooled, and the solid product is filtered, washed with ethanol, and recrystallized to give the pure fused triazolo-thiadiazole derivative.

Data Presentation
CompoundR-group on AldehydeZone of Inhibition (mm) against S. aureus
2a 4-Nitrophenyl18
2b 2,4-Dichlorophenyl22
2c 4-Hydroxyphenyl15

Note: These values are illustrative and based on trends where electron-withdrawing and halogen substituents on the aromatic ring often lead to enhanced antimicrobial activity.[8]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with a variety of biological targets.[13] For instance, in cancer, they can inhibit enzymes crucial for cell proliferation and survival.

G cluster_0 Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR) Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinases (e.g., EGFR)->Signaling Cascade (e.g., MAPK) Gene Expression Gene Expression Signaling Cascade (e.g., MAPK)->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Triazole Derivative Triazole Derivative Triazole Derivative->Receptor Tyrosine Kinases (e.g., EGFR) Inhibition

Caption: Inhibition of EGFR signaling by a 1,2,4-triazole derivative.

Many 1,2,4-triazole-based anticancer agents function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[10] By blocking the ATP-binding site of the kinase domain, these compounds prevent downstream signaling cascades that lead to cell proliferation and tumor growth.[10]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols and applications outlined in this guide demonstrate its utility in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Future research should continue to explore the derivatization of this scaffold to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The combination of the 1,2,4-triazole core with other pharmacophores in hybrid molecules is a particularly promising strategy for addressing complex diseases and overcoming drug resistance.[6]

References

Application Notes and Protocol for the N-Alkylation of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of therapeutic agents.[1][2] Its utility stems from its unique electronic properties, metabolic stability, and its capacity to engage in hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] The strategic N-alkylation of the 1,2,4-triazole ring is a pivotal synthetic step in the development of numerous pharmaceuticals, including notable antifungal, antiviral, and anticancer drugs.[3] This modification can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, solubility, and pharmacokinetic properties.

Ethyl 1H-1,2,4-triazole-5-carboxylate is a valuable building block in this context, offering a reactive NH group for the introduction of various alkyl substituents, while the ethyl ester provides a handle for further chemical elaboration. However, the N-alkylation of asymmetrically substituted 1,2,4-triazoles is often complicated by the issue of regioselectivity, as the reaction can potentially occur at the N1, N2, or N4 positions of the triazole ring. Achieving control over this regioselectivity is a common challenge for synthetic chemists.[4]

This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to perform this crucial transformation efficiently and with a high degree of control over the desired isomeric outcome.

Mechanistic Insights: Understanding the Determinants of Regioselectivity

The regiochemical outcome of the N-alkylation of 1,2,4-triazoles is a delicate interplay of electronic and steric factors, further modulated by the specific reaction conditions employed. The triazole ring possesses three nitrogen atoms that can act as nucleophiles, and their relative reactivity is influenced by the substituents on the ring.

  • Electronic Effects: The electron-withdrawing nature of the ethyl carboxylate group at the C5 position is expected to decrease the nucleophilicity of the adjacent N1 and N4 nitrogens. However, the overall electronic distribution within the triazolate anion, formed upon deprotonation, dictates the ultimate site of alkylation.

  • Steric Hindrance: Bulky substituents on the triazole ring or the use of sterically demanding alkylating agents will generally favor alkylation at the less hindered nitrogen atom.[4]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the regioselectivity. The nature of the counter-ion of the triazolate salt and its solvation state can significantly influence which nitrogen atom is more accessible for alkylation.[4] For instance, in some systems, the use of specific bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like tetrahydrofuran (THF) has been shown to provide a consistent preference for N1 alkylation.[5]

G cluster_0 Factors Influencing Regioselectivity Electronic_Effects Electronic Effects (Substituent Effects) N_Alkylation N-Alkylation Regioselectivity Electronic_Effects->N_Alkylation Influences Nucleophilicity Steric_Hindrance Steric Hindrance (Substrate & Reagent) Steric_Hindrance->N_Alkylation Dictates Accessibility Reaction_Conditions Reaction Conditions (Base, Solvent, Temp.) Reaction_Conditions->N_Alkylation Modulates Reactivity G Start This compound Protocol_A Protocol A: Regioselective N1-Alkylation Start->Protocol_A Protocol_B Protocol B: Classical Base-Mediation Start->Protocol_B Silylation Silylation with HMDS Protocol_A->Silylation Deprotonation Deprotonation with Base (e.g., NaH in DMF) Protocol_B->Deprotonation Alkylation_A Alkylation with R-X & SnCl4 in MeCN Silylation->Alkylation_A Workup_A Aqueous Work-up Alkylation_A->Workup_A Purification_A Column Chromatography (High N1-selectivity) Workup_A->Purification_A Product_A N1-Alkylated Product Purification_A->Product_A Alkylation_B Alkylation with R-X Deprotonation->Alkylation_B Workup_B Aqueous Work-up Alkylation_B->Workup_B Purification_B Column Chromatography (Isomer Separation) Workup_B->Purification_B Product_B Mixture of N-Alkylated Isomers Purification_B->Product_B

References

Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole ring is a "privileged" heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique physicochemical properties, bioavailability, and capacity for hydrogen bonding interactions make it an attractive starting point for the development of novel therapeutics.[3][4] This guide provides a comprehensive, experience-driven framework for the strategic development of anticancer agents starting from the versatile building block, ethyl 1H-1,2,4-triazole-5-carboxylate. We will detail synthetic derivatization strategies, robust protocols for in vitro and in vivo evaluation, and the logic behind elucidating the mechanism of action, thereby creating a self-validating workflow for identifying and optimizing potent anticancer candidates.

The Core Scaffold: Rationale for this compound

This compound is an ideal starting scaffold for several key reasons. It possesses three primary points for chemical modification:

  • The Ester Group (C5): Readily modified via hydrolysis, amidation, or reduction, allowing for the introduction of a wide variety of functional groups to probe interactions with biological targets.

  • The Ring Nitrogen (N1): The N-H proton is acidic and can be readily alkylated or arylated, enabling systematic exploration of structure-activity relationships (SAR).

  • The Triazole Core: The triazole ring itself is metabolically stable and acts as a key pharmacophore, often serving as a hydrogen bond acceptor or donor, which can enhance ligand-receptor interactions and improve the pharmacological profile of a drug.[3]

The polar nature of the triazole nucleus can also increase the solubility of derivative compounds, a crucial property for drug development.[3][5]

Synthetic Derivatization Strategies

The development of a diverse chemical library is the foundational step. The goal is not random synthesis, but a rational design of derivatives to probe specific interactions. Below is a generalized workflow for creating a focused library from the starting scaffold.

G start_node This compound (Starting Scaffold) path1_node1 Route A: Ester Modification (Hydrolysis) start_node->path1_node1 path2_node1 Route B: N1-Alkylation/Arylation (R2-X, Base) start_node->path2_node1 path1_node2 1H-1,2,4-triazole-5-carboxylic acid path1_node1->path1_node2 path1_node3 Amide Coupling (Diverse Amines, R1-NH2) path1_node2->path1_node3 path1_end Library A: Amide Derivatives path1_node3->path1_end path3_node1 Route C: Combination path1_end->path3_node1 Apply Route B path2_end Library B: N1-Substituted Derivatives path2_node1->path2_end path2_end->path3_node1 Apply Route A path3_end Library C: Dual-Modified Derivatives path3_node1->path3_end

Caption: Fig 1. Synthetic workflow for library generation.

Protocol 2.1: General Procedure for Amide Library Synthesis (Route A)

This protocol outlines a two-step process starting with the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as methanol/water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol. Dilute with water and acidify to pH ~2-3 using 1M HCl.

  • Isolation: The resulting precipitate, 1H-1,2,4-triazole-5-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amide Coupling with Diverse Amines

  • Activation: Suspend the carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 20 minutes at room temperature.

  • Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the activated acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 6-18 hours. Monitor completion by TLC.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

In Vitro Evaluation: Identifying Anticancer Activity

Once a library of compounds is synthesized, the next critical phase is to screen for biological activity. The primary goal is to identify "hits"—compounds that exhibit cytotoxicity against cancer cell lines at relevant concentrations.

Protocol 3.1: MTT Cytotoxicity Assay for IC₅₀ Determination

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).[4]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a 0.01 M HCl solution with 10% SDS.

  • 96-well plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[6] Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.[6] Create a series of serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest test concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[6]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours in the dark.[7]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Gently agitate the plates for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Data Analysis & Presentation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound required to inhibit cell growth by 50%.[6][8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC₅₀ value.

  • Summarize the data in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for Novel 1,2,4-Triazole Derivatives

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Start-Mat -OEt-H> 100> 100
TZ-001 -NH-phenyl-H15.222.5
TZ-002 -NH-(4-Cl-phenyl)-H2.85.1
TZ-003 -OEt-CH₂-phenyl45.768.3
TZ-004 -NH-(4-Cl-phenyl)-CH₂-phenyl0.9 1.4
Doxorubicin (Positive Control)0.50.8

Rationale: The data in Table 1 would allow for initial SAR analysis. For instance, the addition of a 4-chlorophenyl amide (TZ-002 vs. TZ-001) significantly improves potency. Furthermore, combining this feature with N1-benzylation (TZ-004) results in a synergistic enhancement of activity, identifying this compound as a promising "hit" for further study.

Mechanism of Action (MoA) Elucidation

Identifying a potent compound is only the first step. Understanding how it kills cancer cells is crucial for further development. 1,2,4-triazole derivatives are known to act via diverse mechanisms.[2] The screening workflow below outlines a logical progression from identifying a cytotoxic effect to pinpointing a potential molecular target.

G start_node Hit Compound Identified (e.g., TZ-004, IC₅₀ < 5 µM) level1_node1 Cell Cycle Analysis (Flow Cytometry) start_node->level1_node1 level1_node2 Apoptosis Assay (Annexin V / PI) start_node->level1_node2 level2_node1 Result: G2/M Arrest level1_node1->level2_node1 level2_node3 Result: No Change level1_node1->level2_node3 level2_node2 Result: Apoptosis Induction level1_node2->level2_node2 level3_node1 Hypothesis: Microtubule Destabilization level2_node1->level3_node1 level3_node2 Hypothesis: DNA Damage or Kinase Inhibition (e.g., EGFR, BRAF) level2_node2->level3_node2 level3_node3 Hypothesis: Other Cytotoxic Mechanisms level2_node3->level3_node3 level4_node1 Validation: Tubulin Polymerization Assay level3_node1->level4_node1 level4_node2 Validation: Specific Kinase Inhibition Assays level3_node2->level4_node2

Caption: Fig 2. Workflow for elucidating the mechanism of action.

Potential Molecular Targets and Signaling Pathways

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting key enzymes or pathways essential for cancer cell proliferation and survival.[1][2]

G compound 1,2,4-Triazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits kinase Kinases (EGFR, BRAF, etc.) compound->kinase Inhibits aromatase Aromatase compound->aromatase Inhibits mitosis Mitosis tubulin->mitosis Required for prolif_pathway Proliferation Signaling kinase->prolif_pathway Drives estrogen Estrogen Synthesis aromatase->estrogen Catalyzes g2m_arrest G2/M Arrest mitosis->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis prolif_inhibit Inhibition of Proliferation prolif_pathway->prolif_inhibit Leads to prolif_inhibit->apoptosis hormone_inhibit Hormone-Dependent Growth Inhibition estrogen->hormone_inhibit Leads to hormone_inhibit->apoptosis

Caption: Fig 3. Potential anticancer mechanisms of 1,2,4-triazoles.

This diagram illustrates how 1,2,4-triazole derivatives can inhibit targets like tubulin, kinases, or aromatase.[3][4][9][10] Inhibition of these targets disrupts critical cellular processes such as mitosis and proliferation signaling, ultimately leading to cell cycle arrest and apoptosis.[1][9]

In Vivo Preclinical Evaluation

Promising candidates with high in vitro potency and a well-defined MoA must be evaluated in a living organism to assess their efficacy and safety profile. Human tumor xenograft models in immunodeficient mice are a standard and essential tool for this purpose.[11][12][13]

Protocol 5.1: General Protocol for a Subcutaneous Xenograft Model

This protocol provides a framework for testing a lead compound's ability to inhibit tumor growth in vivo. Xenograft models can be derived from established human tumor cell lines (CDX) or patient-derived tissue (PDX).[11][14]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID).[13]

  • Human cancer cell line (e.g., A549 cells for the lead compound TZ-004).

  • Matrigel or similar basement membrane matrix.

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium mixed 1:1 with Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[13]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume every 2-3 days using calipers once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[12]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days). The control group receives the vehicle only.

  • Data Collection: Continue to monitor tumor volume and body weight for each mouse throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or at the end of the treatment period. Euthanize the mice, excise the tumors, and record their final weights.

Data Analysis & Presentation: The primary endpoint is tumor growth inhibition (TGI).

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the TGI at the end of the study using the formula:

    • % TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.

  • Present the final tumor weights and body weight changes in a table.

Table 2: Hypothetical In Vivo Efficacy Data for Compound TZ-004

GroupDose & ScheduleMean Final Tumor Weight (mg) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control Vehicle, daily1250 ± 150--1.5
TZ-004 10 mg/kg, daily750 ± 9540%-3.0
TZ-004 20 mg/kg, daily425 ± 7066%-5.2
Positive Control Drug X, daily350 ± 6572%-8.5

Rationale: The results in Table 2 would demonstrate that compound TZ-004 inhibits tumor growth in a dose-dependent manner. The moderate body weight loss suggests acceptable toxicity at the tested doses, warranting further investigation and optimization.

Conclusion

The development of anticancer agents from this compound is a systematic, multi-stage process that integrates rational chemical synthesis with rigorous biological evaluation. By employing a structured workflow—from library synthesis and in vitro cytotoxicity screening to mechanism of action studies and in vivo validation—researchers can efficiently identify and advance novel drug candidates. The versatility of the 1,2,4-triazole scaffold, combined with the detailed protocols provided herein, offers a powerful platform for discovering the next generation of targeted cancer therapies.

References

Application Notes and Protocols: Gram-Scale Synthesis of Triazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Importance of Triazole Carboxylates

1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their derivatives are integral components in a wide array of biologically active molecules, exhibiting properties such as anticancer, antibacterial, antiviral, and anti-inflammatory activities.[2] The inclusion of a carboxylate group on the triazole ring provides a versatile handle for further chemical modifications, making triazole carboxylates key intermediates in the synthesis of complex molecules, including pharmaceuticals like the anti-epilepsy drug Rufinamide.[3]

The gram-scale synthesis of these compounds is a critical step in advancing from laboratory-scale discovery to preclinical and clinical development. This guide provides a detailed, robust, and scalable protocol for the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a representative triazole carboxylate, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][5]

Reaction Overview: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an organic azide and a terminal alkyne.[6] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate.[7] This reaction is favored for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups.[5][8]

For the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the reaction proceeds as follows:

Chemical reaction for the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Figure 1. Overall reaction scheme for the CuAAC synthesis of a triazole carboxylate.

Visualizing the Workflow

The following diagram illustrates the key stages of the gram-scale synthesis process, from reagent preparation to final product isolation.

Gram_Scale_Synthesis_Workflow cluster_Prep Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification cluster_Analysis Analysis & Isolation Reagents Reagent Weighing & Dissolution Setup Reaction Vessel Setup & Inerting Reagents->Setup Prepare Apparatus Addition Sequential Reagent Addition Setup->Addition Charge Reagents Stirring Reaction Monitoring (TLC) Addition->Stirring Initiate Reaction Quench Reaction Quenching Stirring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Phase Separation Purification Column Chromatography or Recrystallization Extraction->Purification Crude Product Drying Drying & Solvent Removal Purification->Drying Purified Product Characterization Product Characterization Drying->Characterization Final Product

Caption: Workflow for the gram-scale synthesis of triazole carboxylates.

Detailed Experimental Protocol

This protocol details the gram-scale synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Benzyl azide133.1513.32 g0.10≥95%Commercially Available
Ethyl propiolate98.099.81 g0.10≥98%Commercially Available
Copper(II) sulfate pentahydrate249.691.25 g0.005≥98%Commercially Available
Sodium ascorbate198.111.98 g0.01≥99%Commercially Available
tert-Butanol74.12200 mL-ACS gradeCommercially Available
Deionized water18.02200 mL---
Ethyl acetate88.11As needed-ACS gradeCommercially Available
Saturated brine solution-As needed---
Anhydrous sodium sulfate142.04As needed-ACS gradeCommercially Available
Silica gel-As needed-230-400 meshCommercially Available
Equipment
  • 1 L three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Addition funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Safety Precautions: Handling Organic Azides

Organic azides are energetic compounds and should be handled with caution.[9][10]

  • Always work in a well-ventilated fume hood. [11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. [12]

  • Avoid contact with heavy metals, strong acids, and halogenated solvents, as these can form highly explosive compounds. [10][12]

  • Do not use metal spatulas for handling azides. [13]

  • Avoid heating organic azides to high temperatures, and do not distill or sublime them. [10] Purification should be limited to extraction and precipitation, or carefully considered column chromatography for compounds with a favorable carbon-to-nitrogen ratio.[10]

  • Store organic azides at low temperatures (e.g., -18°C) and in the dark. [10]

  • For disposal, organic azides should be converted to a more stable form, such as an amine, before being treated as chemical waste. [9]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • Place the flask in a heating mantle on a magnetic stirrer.

    • Flush the system with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Reagent Preparation and Addition:

    • In a separate beaker, dissolve benzyl azide (13.32 g, 0.10 mol) and ethyl propiolate (9.81 g, 0.10 mol) in a mixture of tert-butanol (200 mL) and deionized water (200 mL).

    • In another beaker, prepare a solution of copper(II) sulfate pentahydrate (1.25 g, 0.005 mol) in deionized water (20 mL).

    • Prepare a solution of sodium ascorbate (1.98 g, 0.01 mol) in deionized water (20 mL).

    • Transfer the solution of benzyl azide and ethyl propiolate to the reaction flask.

    • Begin stirring the solution at room temperature.

    • Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution over 5-10 minutes. An immediate color change is typically observed as the Cu(II) is reduced to Cu(I).

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding 100 mL of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to chelate the copper catalyst.[14] Stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer and extract the aqueous layer with two additional 100 mL portions of ethyl acetate.

    • Combine the organic layers and wash them with 100 mL of saturated brine solution.

    • Dry the combined organic layer over anhydrous sodium sulfate.[14]

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by either recrystallization or column chromatography.

      • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

      • Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate to isolate the pure product.

    • Dry the purified product under vacuum to remove any residual solvent.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White to off-white solid

  • Characterization: The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.

CuAAC_Mechanism cluster_cycle Catalytic Cycle R1N3 R¹-N₃ (Azide) Cu_triazolide Copper Triazolide Intermediate R1N3->Cu_triazolide Cycloaddition R2CCH R²-C≡CH (Alkyne) Cu_acetylide [Cu(I)-C≡C-R²] R2CCH->Cu_acetylide Coordination & Deprotonation CuI Cu(I) Product 1,4-Disubstituted Triazole Cu_triazolide->Product Protonolysis Product->CuI Regeneration of Catalyst H_plus H⁺

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

The key steps are:

  • Formation of the Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper acetylide intermediate.[8]

  • Coordination of the Azide: The organic azide coordinates to the copper acetylide.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs to form a six-membered copper-containing intermediate.[15]

  • Rearomatization and Protonolysis: The intermediate rearranges and is subsequently protonated to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.[8]

Alternative Synthetic Routes: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[15][16] Unlike the CuAAC, which exclusively yields the 1,4-regioisomer, the RuAAC provides regioselective access to the 1,5-isomer.[17] This reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl(COD)], and can tolerate both terminal and internal alkynes.[15][16] The mechanism of the RuAAC is believed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate.[15][16]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure the reaction is performed under an inert atmosphere. Use a fresh solution of sodium ascorbate.
Poor quality of starting materials.Use freshly prepared or purified starting materials.
Formation of side products (e.g., diacetylene homocoupling) Presence of oxygen.Degas the solvents and thoroughly flush the reaction vessel with an inert gas.
Difficulty in removing copper catalyst Incomplete chelation.Increase the amount of EDTA solution used during the work-up and/or increase the stirring time.
Product "oiling out" instead of crystallizing Presence of impurities.Re-purify the product by column chromatography. Try different recrystallization solvents or solvent mixtures.[18]

Conclusion

The gram-scale synthesis of triazole carboxylates via the copper(I)-catalyzed azide-alkyne cycloaddition is a reliable and scalable method that is well-suited for applications in drug discovery and development. The protocol outlined in this guide provides a comprehensive framework for the successful synthesis, purification, and characterization of these valuable compounds. By understanding the underlying principles of the reaction and adhering to the safety precautions, researchers can confidently produce multi-gram quantities of triazole carboxylates for their research needs.

References

Application Note: Comprehensive Analytical Characterization of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS No. 64922-04-9) is a pivotal heterocyclic building block in medicinal and agricultural chemistry. It serves as a key intermediate in the synthesis of compounds with antifungal, antibacterial, and antiviral properties[1]. The 1,2,4-triazole ring system is a well-established pharmacophore found in numerous approved drugs[2]. Given its importance, a robust and comprehensive analytical strategy is essential to ensure its identity, purity, and quality for use in research and development.

A crucial structural aspect of this molecule is the tautomerism of the 1,2,4-triazole ring. The proton on the nitrogen can reside on different nitrogen atoms, leading to isomers like 1H-, 2H-, and 4H-1,2,4-triazole. For N-unsubstituted triazoles, the 1H- and 2H- tautomers can rapidly interconvert, though one form is typically predominant[2]. Furthermore, this can lead to ambiguity in numbering, with the ester-bearing carbon being designated as C3 or C5. This guide will refer to the compound as this compound, acknowledging the common synonym Ethyl 1H-1,2,4-triazole-3-carboxylate[3].

This application note provides a multi-faceted analytical framework, detailing protocols for spectroscopic, chromatographic, and other essential techniques to deliver a complete characterization of this important synthetic intermediate.

Section 1: Physicochemical Properties

A foundational step in characterization is the determination of basic physical properties. These constants serve as initial indicators of identity and purity.

PropertyValue / Expected ValueSource / Rationale
CAS Number 64922-04-9[4]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to off-white solidBased on typical small organic molecules of this class.
Melting Point (°C) No specific data found. Related compounds like ethyl 5-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylate melt at 196-199 °C[5]. A sharp melting range is indicative of high purity.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, Acetonitrile); limited solubility in water and non-polar solvents.The ester group and triazole ring suggest polarity. The ethyl group enhances solubility in organic solvents compared to the parent acid[5].

Section 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the connectivity and chemical environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for elucidating the exact structure of an organic molecule in solution. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and reveal exchangeable protons like the N-H of the triazole ring. Chloroform-d (CDCl₃) can also be used.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer[6].

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The spectral window should typically be from 0 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The spectral window is typically 0 to 180 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C)[6].

Expected Spectra and Interpretation:

  • ¹H NMR (in DMSO-d₆):

    • N-H Proton: A broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

    • Triazole C-H Proton: A singlet expected in the aromatic region, typically δ 8.0-9.0 ppm[6].

    • Ethyl Ester Group (CH₂): A quartet around δ 4.3-4.5 ppm, coupled to the CH₃ protons.

    • Ethyl Ester Group (CH₃): A triplet around δ 1.3-1.4 ppm, coupled to the CH₂ protons.

  • ¹³C NMR (in DMSO-d₆):

    • Ester Carbonyl (C=O): A signal in the range of δ 158-162 ppm.

    • Triazole Carbons (C3/C5): Two distinct signals in the aromatic region, expected around δ 140-155 ppm.

    • Ethyl Ester Group (CH₂): A signal around δ 60-62 ppm.

    • Ethyl Ester Group (CH₃): A signal around δ 14-15 ppm.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can offer additional structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Protocol: LC-MS with ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • Analysis:

    • Inject the sample into the LC-MS system. A direct infusion can also be performed.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Results:

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • Calculated Exact Mass for [C₅H₈N₃O₂]⁺: 142.0611

    • High-resolution mass spectrometry should yield a mass measurement within 5 ppm of the theoretical value, confirming the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Triazole)Stretching3100 - 3300 (broad)
C-H (Alkyl)Stretching2850 - 3000
C=O (Ester)Stretching1710 - 1740 (strong)
C=N / C=C (Triazole Ring)Stretching1500 - 1650
C-O (Ester)Stretching1100 - 1300

Section 3: Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone for determining the purity of a compound and identifying any related impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is the standard method for determining the purity of pharmaceutical intermediates and active ingredients.

Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7].

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical starting point is a linear gradient from 5% to 95% B over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min[7].

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: The triazole ring provides UV absorbance. Monitor at a suitable wavelength, likely around 210-220 nm for the triazole core or a higher wavelength if other chromophores are present. A photodiode array (PDA) detector is recommended to assess peak purity.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include:

    • Repeatability: Relative standard deviation (RSD) of peak areas < 2.0%.

    • Tailing Factor: Between 0.8 and 1.5.

    • Theoretical Plates: > 2000.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Section 4: Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The process begins with rapid screening and progresses to definitive structural confirmation and quantitative purity analysis.

G cluster_0 Synthesis & Initial Screening cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling A Synthesized Product B TLC / Melting Point (Initial Purity Check) A->B C NMR (1H, 13C) (Connectivity) B->C F RP-HPLC-UV/PDA (Purity >99%?) C->F D High-Res Mass Spec (Molecular Formula) D->F E FTIR Spectroscopy (Functional Groups) E->F I Fully Characterized This compound F->I G Elemental Analysis (C, H, N Composition) G->I

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The analytical characterization of this compound requires a combination of orthogonal techniques. NMR, MS, and FTIR spectroscopy are essential for unambiguous structural confirmation. RP-HPLC is the definitive method for assessing purity and quantifying impurities. Together, these methods provide a complete profile of the molecule, ensuring its quality and suitability for subsequent use in pharmaceutical and agrochemical research and development.

References

Application Notes and Protocols: Efficient One-Pot Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals and functional materials.[1][2] This privileged heterocycle is a key component in antifungal agents (e.g., Fluconazole), anticancer candidates, and various other therapeutic agents.[3][4][5] The development of efficient, one-pot synthetic methodologies to access multi-substituted 1,2,4-triazoles is of paramount importance for accelerating drug discovery and materials development pipelines. One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and cost efficiency.

This guide provides detailed application notes and experimental protocols for three robust, field-proven one-pot strategies for synthesizing substituted 1,2,4-triazoles. The methodologies have been selected to cover different substitution patterns and to highlight diverse catalytic and energy-source approaches, providing researchers with a versatile toolkit for their synthetic needs.

Method 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles

This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine.[1][6] The reaction is catalyzed by an inexpensive copper(II) salt and proceeds through the formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[7][8][9][10]

Principle and Mechanistic Rationale

The causality of this one-pot procedure lies in a sequential, two-step process orchestrated within a single reaction vessel.

  • Amidoxime Formation: The first step is the nucleophilic addition of hydroxylamine to a nitrile (R¹-CN). This reaction is typically performed under basic conditions (e.g., using triethylamine) to generate the free hydroxylamine base from its hydrochloride salt, yielding an amidoxime intermediate.

  • Copper-Catalyzed Cyclization: An inexpensive and simple copper salt, such as copper(II) acetate (Cu(OAc)₂), is then introduced.[7][8][11] The copper catalyst facilitates the condensation of the amidoxime with a second molecule of nitrile (R²-CN). The sequence involves coordination of the copper to the reactants, followed by an intramolecular cyclodehydration to form the stable 1,2,4-triazole ring and regenerate the catalyst.[6][7][8] This method demonstrates excellent functional group tolerance, including ethers, halides, and nitro groups.[6][11]

G R1CN R¹-CN (Nitrile 1) Amidoxime Amidoxime Intermediate R¹-C(=NOH)NH₂ R1CN->Amidoxime Step 1: Addition NH2OH NH₂OH·HCl + Et₃N NH2OH->Amidoxime Complex Copper-Amidine Complex Amidoxime->Complex Step 2: Coordination R2CN R²-CN (Nitrile 2) R2CN->Complex CuOAc2 Cu(OAc)₂ Catalyst CuOAc2->Complex Catalysis Cyclized Cyclized Intermediate Complex->Cyclized Condensation Product 3,5-Disubstituted 1,2,4-Triazole Cyclized->Product Intramolecular Cyclodehydration (-H₂O)

Caption: Proposed mechanism for the copper-catalyzed synthesis of 1,2,4-triazoles.
Data Presentation: Substrate Scope

The following table summarizes the yields for the synthesis of various 3,5-disubstituted-1,2,4-triazoles using the copper-catalyzed one-pot method.[1][6]

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201278
Detailed Experimental Protocol

Materials:

  • Nitrile 1 (R¹-CN)

  • Nitrile 2 (R²-CN)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (Et₃N)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours to form the amidoxime intermediate.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C, stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.[1]

G Start Start: Combine NH₂OH·HCl, Et₃N, R¹-CN in DMSO Step1 Step 1: Stir at 80°C for 2h Start->Step1 Step2 Step 2: Add R²-CN and Cu(OAc)₂ Step1->Step2 Step3 Step 3: Heat at 120°C for 12h Step2->Step3 Workup Workup: Aqueous Quench & EtOAc Extraction Step3->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles.

Method 2: Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This highly regioselective one-pot process provides rapid access to structurally diverse 1,3,5-trisubstituted 1,2,4-triazoles from three readily available components: a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[3][12][13] This method is particularly valuable for building compound libraries due to the vast commercial availability of all three starting material classes.

Principle and Mechanistic Rationale

The reaction proceeds via a one-pot, two-step sequence involving the formation of a key N-acylamidine intermediate.

  • N-Acylamidine Formation: The carboxylic acid is first activated, typically using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The primary amidine then couples with the activated acid to form an N-acylamidine intermediate. This intermediate is generated in situ and is not isolated.[4][12]

  • Cyclocondensation with Hydrazine: A monosubstituted hydrazine is added to the reaction mixture. It undergoes a condensation reaction with the N-acylamidine, followed by an intramolecular cyclization and dehydration to furnish the final 1,3,5-trisubstituted 1,2,4-triazole. The high regioselectivity is a key feature of this transformation.[12][14]

G Acid R¹-COOH (Carboxylic Acid) Acylamidine N-Acylamidine Intermediate Acid->Acylamidine Step 1: Activation & Coupling HATU HATU + DIPEA HATU->Acylamidine Amidine R²-C(=NH)NH₂ (Amidine) Amidine->Acylamidine Adduct Hydrazine Adduct Acylamidine->Adduct Step 2: Condensation Hydrazine R³-NHNH₂ (Hydrazine) Hydrazine->Adduct Product 1,3,5-Trisubstituted 1,2,4-Triazole Adduct->Product Cyclodehydration (-H₂O, -NH₃) G Start Start: Combine Acid, HATU, DIPEA in DMF Step1 Step 1: Add Amidine·HCl, Stir 1-2h at RT Start->Step1 Step2 Step 2: Add Hydrazine Step1->Step2 Step3 Step 3: Heat at 80°C for 4-12h Step2->Step3 Workup Workup: EtOAc Dilution & Aqueous Wash Step3->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product G Hydrazide R¹-C(=O)NHNH₂ (Hydrazide) Intermediate1 Hydrazonoformamide Intermediate Hydrazide->Intermediate1 Step 1: Condensation DMFDMA DMF-DMA DMFDMA->Intermediate1 Intermediate2 Amine Adduct Intermediate1->Intermediate2 Step 2: Displacement Amine R²-NH₂ (Primary Amine) Amine->Intermediate2 Product 1,4-Disubstituted 1,2,4-Triazole Intermediate2->Product Cyclodehydration AcOH AcOH, Microwave (µW) AcOH->Product G Start Start: Combine Hydrazide & DMF-DMA in DCM Step1 Step 1: Reflux 30 min, then Evaporate Start->Step1 Step2 Step 2: Add Amine and Acetic Acid Step1->Step2 Step3 Step 3: Microwave 300W, 2-3 min Step2->Step3 Workup Workup: Aqueous Quench & EtOAc Extraction Step3->Workup Purify Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

This compound is a crucial building block in medicinal chemistry, notably as a precursor for antiviral agents like Ribavirin.[1][2] Achieving a high yield of this compound is therefore of significant interest. The most common and reliable synthetic approach involves a two-step, one-pot reaction sequence: the initial condensation of a hydrazide with an iminoacetate derivative, followed by a thermally-induced intramolecular cyclization.[1][3]

This guide will focus on troubleshooting this primary synthetic pathway.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes?

Answer: Low or no yield is the most common issue and can typically be traced back to one of three areas: the initial condensation step, the subsequent cyclization, or the quality of the starting materials.

1. Issues with Starting Materials & Initial Condensation:

  • Have you verified the quality of your starting materials?

    • Ethyl 2-ethoxy-2-iminoacetate hydrochloride (or similar iminoacetates): This reagent is moisture-sensitive. Hydrolysis will render it inactive. It is crucial to use a freshly opened bottle or ensure it has been stored under inert gas in a desiccator.

    • Acyl Hydrazides: Ensure the hydrazide is pure and dry. Impurities can interfere with the initial condensation.

    • Base: The base (e.g., triethylamine, NEt₃) is critical for deprotonating the hydrazide, making it a sufficiently potent nucleophile to attack the iminoacetate. Ensure the base is anhydrous and added in the correct stoichiometric amount. An insufficient amount of base will lead to poor conversion.[3]

  • Are your reaction conditions for the condensation optimal?

    • The initial condensation to form the ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate is typically performed at room temperature in a suitable solvent like ethanol.[1][3] Allowing this step to proceed to completion before heating is critical. We recommend monitoring this stage by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed (typically 10-12 hours).

2. Inefficient Intramolecular Cyclization:

  • Is your cyclization temperature high enough?

    • The key step, the intramolecular cyclization, requires significant thermal energy. This is why high-boiling solvents like diphenyl ether (Ph₂O) are often used, with the reaction mixture being heated to reflux.[1][3] If you are using a lower-boiling solvent, you may not be reaching the required activation energy for the cyclization to occur efficiently.

  • Is the reaction time at reflux sufficient?

    • While the cyclization at high temperatures can be rapid (sometimes reported as only a few minutes), premature termination of the heating phase will lead to incomplete conversion.[1] Conversely, prolonged heating at very high temperatures can lead to product degradation. The optimal time should be determined by monitoring the disappearance of the intermediate via TLC or LC-MS.

Below is a flowchart to guide your troubleshooting process for low-yield issues.

low_yield_troubleshooting cluster_causes Potential Cause Analysis cluster_actions Corrective Actions start Low or No Yield reagents Reagent Quality - Moisture sensitive? - Purity verified? - Base anhydrous? start->reagents Start Here condensation Condensation Step - Correct stoichiometry? - Adequate reaction time? - Monitored by TLC? reagents->condensation If reagents are OK action_reagents Verify Reagents - Use fresh/dry reagents. - Store under inert gas. - Use anhydrous base. reagents->action_reagents If issues found cyclization Cyclization Step - Temperature too low? - Solvent appropriate? - Heating time optimal? condensation->cyclization If condensation is OK action_condensation Optimize Condensation - Run at RT for 12h. - Monitor starting material consumption. - Ensure proper base addition. condensation->action_condensation If issues found action_cyclization Optimize Cyclization - Use high-boiling solvent (e.g., Ph₂O). - Heat to reflux. - Monitor intermediate disappearance. cyclization->action_cyclization If issues found

Caption: Troubleshooting workflow for low product yield.

Problem Area 2: Presence of Significant Impurities

Question: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Answer: Impurities typically arise from unreacted starting materials, the stable intermediate, or side reactions.

  • What is the identity of the main impurity?

    • Unreacted Starting Materials: If you see your starting hydrazide or iminoacetate, it points to an incomplete reaction (see Problem Area 1).

    • Intermediate Build-up: The most common "impurity" is often the uncyclized ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate. If this is present in your final product, it indicates an inefficient thermal cyclization step. The solution is to ensure adequate heating (temperature and time) as described above.

    • Side Products: Hydrolysis of the ethyl ester group to the corresponding carboxylic acid can occur if excessive water is present during workup or if the reaction is run under basic conditions for too long at high temperatures.

  • How can I improve the purity of my final product?

    • Reaction Monitoring: Careful monitoring by TLC is essential. A typical mobile phase could be a mixture of ethyl acetate and hexane. You should see the starting materials disappear, a new spot for the intermediate appear, and finally, the intermediate spot replaced by the final product spot.

    • Purification Strategy:

      • Work-up: After cooling the reaction mixture, the product often precipitates from the high-boiling solvent and can be collected by filtration. Washing with a non-polar solvent like hexane can help remove the diphenyl ether.

      • Recrystallization: This is the most effective method for purifying the final product. Ethanol or methanol are commonly used solvents for recrystallization, yielding the product as a white solid.[4]

Experimental Protocol and Data

The following protocol is a generalized yet detailed procedure based on established literature methods for the synthesis of substituted ethyl 1,2,4-triazole-3-carboxylates.[1][3]

Detailed Synthesis Protocol

Step 1: Formation of the Intermediate

  • To a stirred solution of the chosen acylhydrazide (1.0 eq) in absolute ethanol (approx. 0.5 M), add triethylamine (1.1 eq).

  • Slowly add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the consumption of the acylhydrazide by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

Step 2: Cyclization and Work-up

  • Once the initial condensation is complete, remove the ethanol under reduced pressure.

  • Add diphenyl ether to the residue to create a stirrable slurry.

  • Heat the mixture to reflux (approx. 250-260 °C) for the time determined by your optimization (typically 5-15 minutes). Monitor the disappearance of the intermediate by TLC.

  • Allow the mixture to cool to room temperature. The product will often precipitate.

  • Add hexane to the mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane.

Step 3: Purification

  • Recrystallize the crude solid from hot ethanol or methanol to yield pure this compound.

Data Summary Table

The yield of 1,2,4-triazole carboxylates is highly dependent on the specific substituent from the acylhydrazide. The table below summarizes reported yields for various analogs synthesized via this general method.

Substituent (from Acylhydrazide)Overall Yield (%)Reference
Phenyl80%[3]
4-Nitrophenyl75%[3]
2-Chlorophenyl85%[3]
Methyl65%[3]
H (from Formylhydrazine)89% (via different route)[5]

Frequently Asked Questions (FAQs)

Q1: Are there alternative, milder methods for the cyclization step?

A1: While thermal cyclization in a high-boiling solvent is the most common method due to its simplicity and effectiveness, other methods exist. Some protocols utilize microwave-induced cyclodehydration, which can significantly reduce reaction times.[6] However, this requires specialized equipment.

Q2: Can I use a different base for the initial condensation?

A2: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate have also been reported in similar syntheses, particularly when using dimethyl sulfoxide (DMSO) as a solvent.[7] The key is that the base must be strong enough to deprotonate the hydrazide without promoting side reactions.

Q3: My triazole product appears to be decarboxylating upon heating. How can I avoid this?

A3: Triazolyl carboxylic acids are known to decarboxylate upon heating.[1] If you suspect this is happening to your ester product, it implies very harsh thermal conditions or the presence of water leading to hydrolysis first, followed by decarboxylation. Ensure your system is anhydrous and avoid unnecessarily prolonged heating during the cyclization step. Precise temperature control is crucial.

Q4: What are the primary safety concerns for this synthesis?

A4: The primary hazards are associated with the reagents and conditions:

  • Hydrazine Derivatives: Acylhydrazides are derivatives of hydrazine and should be handled with care as they can be toxic.

  • High Temperatures: The use of diphenyl ether at reflux involves very high temperatures (over 250 °C). This must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a heating mantle equipped with a temperature controller. Ensure no flammable solvents are nearby.

  • Reagents: Standard laboratory precautions should be taken when handling all chemicals, including bases and chlorinated solvents.

References

Technical Support Guide: Purification of Ethyl 1H-1,2,4-triazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of ethyl 1H-1,2,4-triazole-5-carboxylate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, its purity is paramount[1]. Recrystallization is a powerful technique for this purpose, but it is not without its nuances. This document synthesizes our field-proven insights and established chemical principles to provide a self-validating framework for achieving high-purity material. We will explore the causality behind experimental choices, address common challenges, and provide robust, actionable solutions.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions to build a strong theoretical and practical base before entering the laboratory.

Q1: What is the fundamental principle of purifying this compound via recrystallization?

Recrystallization operates on the principle of differential solubility. The goal is to identify a solvent (or solvent system) in which the target compound, this compound, is highly soluble at an elevated temperature but has low solubility at a reduced temperature. Conversely, the impurities present should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization). Slow, controlled cooling allows the target molecules to selectively arrange themselves into a pure crystal lattice, excluding the randomly dispersed impurity molecules[2].

Q2: How should I select an optimal solvent system for this specific compound?

Solvent selection is the most critical step. An ideal solvent should be chemically inert towards the triazole ester, have a boiling point low enough for easy removal, and display a steep solubility curve with respect to temperature[2].

A useful rule of thumb is that "like dissolves like." Since our compound has a polar triazole ring and a moderately polar ethyl ester group, we should investigate solvents in the mid-polarity range. A good starting point would be ethyl acetate or ethanol, as solvents containing the same functional group as the compound often work well[3].

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature. The ideal solvent should not dissolve the compound readily at this stage.

  • Gently heat the mixture. A good candidate solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

  • If the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., hexane or water), a mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be highly effective[3].

Q3: What are the key physicochemical properties of pure this compound?

Having a benchmark for the pure compound is essential for verifying the success of your purification.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
CAS Number 64922-04-9[1]
Appearance White to off-white solidGeneral chemical property
Melting Point Varies; a related compound, 3-Amino-1H-1,2,4-triazole, has a melting point of 150 - 153 °C. The exact melting point of the pure target compound should be determined and used as a primary indicator of purity. A sharp melting range (e.g., within 1-2 °C) signifies high purity.[4]

Q4: What are the likely impurities in my crude product?

Impurities can originate from starting materials, side reactions, or product degradation[5]. For triazole synthesis, common impurities may include:

  • Unreacted starting materials (e.g., carboxylic acid hydrazides, ethyl carbethoxyformimidate)[6].

  • Positional isomers formed during the cyclization reaction[7].

  • Solvents used in the preceding reaction step.

  • Colored degradation byproducts.

Q5: What are the critical safety precautions for this procedure?

Safety is non-negotiable. While specific data for this exact ester is limited, related triazole compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves[8].

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[8][9].

  • Hazard Awareness: Related compounds may cause skin and serious eye irritation[9][10][11]. Avoid contact with skin and eyes.

  • Spills: In case of a spill, collect the material and dispose of it as hazardous waste according to your institution's guidelines[8].

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water[9][11]. Seek medical attention if irritation persists.

Section 2: Standard Operating Protocol (SOP) for Recrystallization

This section provides a detailed, step-by-step methodology for the purification process.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->Filter Cool 3. Slow Cooling (To room temp, then ice bath) Filter->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash Crystals (With cold solvent) Collect->Wash Dry 6. Dry Pure Product (Under vacuum) Wash->Dry

Caption: General workflow for the recrystallization of this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent in small portions. Heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some of the product in solution even after cooling[12][13].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored, high-molecular-weight impurities.

  • Hot Gravity Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice[13].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without significantly dissolving the desired product crystals.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point. The final product should be a free-flowing, crystalline solid.

  • Verification: Assess the purity of the final product by measuring its melting point and comparing it to a reference value if available. A narrow melting range indicates high purity.

Section 3: Troubleshooting Guide - Resolving Common Issues

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common recrystallization problems.

Troubleshooting Decision Tree

G Start Problem Occurred Oiling Compound 'Oiled Out' Start->Oiling NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield Impure Crystals Still Impure Start->Impure Sol_Oil 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. Oiling->Sol_Oil Solution Sol_NoCrystals Is solution clear? If yes, induce crystallization: - Scratch flask walls - Add a seed crystal - Reduce solvent volume NoCrystals->Sol_NoCrystals Solution Sol_LowYield 1. Check mother liquor for product. 2. Ensure minimum solvent was used. 3. Avoid premature crystallization. LowYield->Sol_LowYield Solution Sol_Impure 1. Ensure slow cooling. 2. Perform a second recrystallization. 3. Consider charcoal treatment or a different solvent. Impure->Sol_Impure Solution

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound has 'oiled out' into a viscous liquid instead of forming crystals. What happened and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for crystallization to occur. This is more common with significantly impure compounds or when using mixed-solvent systems[12].

Solution:

  • Reheat the flask to re-dissolve the oil completely.

  • Add a small amount of additional solvent to decrease the saturation level of the solution.

  • Attempt the cooling process again, but much more slowly. You can insulate the flask by placing it on a cork ring or wood block and covering it with an inverted beaker[13]. This extended cooling period often favors the formation of crystals over oil[12].

Q: The solution has cooled completely, but no crystals have formed. What should I do?

A: This is a common issue that typically indicates one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization[12].

Solution:

  • Induce Crystallization: First, try to induce crystallization in the supersaturated solution. Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create microscopic imperfections that serve as nucleation sites[12][13].

  • Seeding: If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This provides a perfect template for further crystal growth[2][12].

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used[12]. Gently heat the solution to boil off a portion of the solvent. Then, allow it to cool again. Repeat until you find the point of saturation where crystals begin to form upon cooling. If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid for another attempt[13].

Q: My final yield of pure crystals is very low. What are the likely causes?

A: A low yield is often traced back to procedural losses.

Potential Causes & Solutions:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude product is the most common cause. A significant amount of your product will remain in the mother liquor[13]. Always aim for a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel stem during hot filtration. Ensure your filtration apparatus is adequately pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.

  • Inappropriate Solvent Choice: The compound may have a higher-than-desired solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice with preliminary screening tests.

Q: After recrystallization, my crystals are still colored or appear impure. What is the next step?

A: This indicates that the chosen solvent system is not effective at excluding a particular impurity, or that the crystallization process was too rapid.

Solutions:

  • Charcoal Treatment: If you did not use activated charcoal and your product is colored, a charcoal treatment during a second recrystallization can adsorb the colored impurities.

  • Re-crystallize: A second recrystallization is often necessary to achieve high purity. The product from the first attempt should be significantly purer, making the second attempt more effective.

  • Change Solvents: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent or a mixed-solvent system that may better differentiate between the product and the impurity.

References

Technical Support Center: Optimizing Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a key component in numerous therapeutic agents.[1] This guide will focus on a common synthetic route and address the potential challenges you may encounter.

Synthetic Pathway Overview

A prevalent method for synthesizing this compound involves the cyclization of an intermediate formed from the reaction of an amidine precursor with a hydrazine derivative. One common approach utilizes the reaction of ethyl cyanoformate with formylhydrazine.[2]

Synthesis_Pathway Ethyl_Cyanoformate Ethyl Cyanoformate Intermediate Ethoxyamidine Intermediate Ethyl_Cyanoformate->Intermediate Addition Reaction Formylhydrazine Formylhydrazine Formylhydrazine->Intermediate Product This compound Intermediate->Product High-Temperature Cyclization Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Perform Reaction Start->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up Monitor->Workup Complete Crude_Product Obtain Crude Product Workup->Crude_Product Problem Problem Encountered? Crude_Product->Problem Low_Yield Low Yield Problem->Low_Yield Yes Byproduct Byproduct Formation Problem->Byproduct Yes Oily_Product Oily Product Problem->Oily_Product Yes Final_Product Pure Product Problem->Final_Product No Optimize Optimize Conditions: - Anhydrous Reagents - Temperature Control - Reaction Time Low_Yield->Optimize Purify Purify: - Recrystallization - Column Chromatography Byproduct->Purify Induce_Crystallization Induce Crystallization: - High Vacuum - Trituration - Seeding Oily_Product->Induce_Crystallization Optimize->Reaction Purify->Final_Product Induce_Crystallization->Purify If fails

References

Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of 1,2,4-triazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. The 1,2,4-triazole core is a privileged structure in pharmaceuticals, agrochemicals, and materials science, making its controlled synthesis a critical endeavor.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed FAQs, and optimized protocols to address the common challenges associated with achieving high regioselectivity in 1,2,4-triazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 1,2,4-triazoles?

A1: The principal challenge lies in controlling the connectivity of the substituents on the triazole ring, particularly when multiple isomers are possible. For instance, in reactions involving unsymmetrical precursors, mixtures of 1,3-, 1,5-, and other disubstituted or trisubstituted isomers can form.[4][5] Key factors influencing regioselectivity include the choice of synthetic route (e.g., Einhorn-Brunner vs. Pellizzari reaction), the electronic and steric properties of the starting materials, and the reaction conditions, including the catalyst, solvent, and temperature.[6][7]

Q2: Which classic "named reactions" are used for 1,2,4-triazole synthesis, and what are their regioselectivity limitations?

A2: Two of the most established methods are the Einhorn-Brunner reaction and the Pellizzari reaction .

  • Einhorn-Brunner Reaction: This method involves the condensation of an imide with an alkyl hydrazine.[8][9] When an unsymmetrical imide is used, the reaction can yield a mixture of regioisomers. The regioselectivity is primarily dictated by the electronic properties of the acyl groups on the imide; the acyl group from the stronger carboxylic acid preferentially ends up at the 3-position of the triazole ring.[1][8][10]

  • Pellizzari Reaction: This reaction synthesizes 1,2,4-triazoles by condensing an amide with an acylhydrazide.[3][11][12] A significant drawback, especially with different acyl groups on the reactants, is the formation of a mixture of isomeric triazoles due to an "interchange of acyl groups" at high temperatures.[11] This reaction often requires harsh conditions (high temperatures, long reaction times), which can lead to low yields and side product formation.[3]

Q3: How do modern catalytic methods improve regioselectivity?

A3: Modern synthetic methods often employ transition metal catalysts to control the regiochemical outcome of the reaction under milder conditions. For instance, in [3+2] cycloaddition reactions of isocyanides with diazonium salts, the choice of catalyst can selectively produce different isomers. Silver(I) catalysis tends to yield 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis favors the formation of 1,5-disubstituted 1,2,4-triazoles.[4][5][13][14]

Q4: What is the most common side product in 1,2,4-triazole synthesis, and how can it be avoided?

A4: A frequent side product, particularly in reactions involving hydrazides, is the formation of 1,3,4-oxadiazoles.[7] This occurs through a competing cyclization pathway. To minimize this, it is crucial to maintain strictly anhydrous reaction conditions and to use the lowest possible reaction temperature that still allows for the formation of the desired triazole.[7]

Q5: Can alkylation of a pre-formed 1,2,4-triazole ring be regioselective?

A5: Direct alkylation of an unsubstituted 1,2,4-triazole can be challenging as it often leads to a mixture of N-1 and N-4 alkylated products.[7] The regioselectivity is influenced by the nature of the electrophile, the base used, and the solvent.[7] Strategic approaches, such as using specific catalysts or protecting groups, can improve the selectivity for a single regioisomer.[15]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of 1,2,4-triazoles.

Guide 1: Poor Regioselectivity in the Einhorn-Brunner Reaction

Problem: My Einhorn-Brunner reaction with an unsymmetrical imide is producing a nearly 1:1 mixture of regioisomers.

Probable Cause: The electronic properties of the two acyl groups on your imide are too similar. The reaction's regioselectivity is governed by the preferential nucleophilic attack of the hydrazine at the more electrophilic carbonyl carbon.[6][10] If both carbonyls have similar electrophilicity, non-selective attack occurs.

Solutions:

  • Redesign the Imide: The most effective solution is to synthesize a new imide where one acyl group is significantly more electron-withdrawing than the other. This will create a greater difference in the electrophilicity of the two carbonyl carbons.[6]

Electron-Withdrawing Strength of R in R-C(O)-Predicted Regioselectivity
High (e.g., -CF₃, -CCl₃, -NO₂)Favors formation of the isomer with this group at the 3-position.
Moderate (e.g., -Ph, -Cl, -Br)May result in mixtures if the other group is similar in strength.
Low (e.g., -CH₃, -Et)Will be directed by a more electron-withdrawing second acyl group.
  • Optimize Reaction Conditions (Limited Effect):

    • Solvent: While glacial acetic acid is standard, exploring other protic or aprotic solvents may subtly influence the transition states, though this is less impactful than substrate design.

    • Temperature: Lowering the reaction temperature may slightly enhance selectivity if there is a small difference in the activation energies for the two pathways. However, this often comes at the cost of a significantly slower reaction rate.

Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity Observed check_imide Analyze Imide Structure: Are R¹ and R² electronically distinct? start->check_imide redesign Redesign Imide: Introduce a strongly electron-withdrawing group. check_imide->redesign No alt_method Consider Alternative Synthesis: e.g., Catalyst-controlled [3+2] cycloaddition check_imide->alt_method Yes, but still poor selectivity synthesize Synthesize New Imide redesign->synthesize rerun Re-run Einhorn-Brunner Reaction synthesize->rerun analyze Analyze Regioisomeric Ratio (¹H NMR, LC-MS) rerun->analyze success Success: Desired Regioisomer is Major Product analyze->success >90:10 ratio failure Failure: Mixture Still Observed analyze->failure <90:10 ratio failure->alt_method

Caption: Decision tree for troubleshooting poor regioselectivity.

Guide 2: Formation of Isomeric Mixtures in the Pellizzari Reaction

Problem: My unsymmetrical Pellizzari reaction is yielding a complex mixture of triazoles, making purification difficult.

Probable Cause: The high temperatures typically required for the Pellizzari reaction are likely promoting an "acyl interchange" or transamination side reaction between the amide and acylhydrazide before the cyclization step.[11] This scrambles the acyl groups, leading to the formation of multiple triazole products.

Solutions:

  • Microwave-Assisted Synthesis: This is a highly effective method for reducing the formation of side products. Microwave irradiation can significantly shorten reaction times from hours to minutes, minimizing the duration at which the reactants are exposed to high temperatures and thus reducing the likelihood of acyl interchange.[3]

  • Temperature Optimization: Systematically lower the reaction temperature in 10-20°C increments to find the minimum temperature required for the reaction to proceed at a reasonable rate.[11] Monitor the reaction closely by TLC or LC-MS to track the formation of the desired product versus the side products.

  • Symmetrical Design: If possible, redesign your synthetic route to utilize a symmetrical Pellizzari reaction (i.e., the acyl groups on the amide and acylhydrazide are identical). This completely avoids the issue of isomeric mixtures.

Experimental Protocol: Microwave-Assisted Pellizzari Synthesis

Objective: To synthesize a 3,5-disubstituted-1,2,4-triazole while minimizing side-product formation.

Materials:

  • Amide (1.0 eq)

  • Acylhydrazide (1.0 eq)

  • High-boiling solvent (e.g., n-butanol, DMF, or neat)

  • Microwave synthesis vial

Procedure:

  • Combine the amide (e.g., 1 mmol) and acylhydrazide (1 mmol) in a microwave synthesis vial.

  • If not running the reaction neat, add a minimal amount of a high-boiling solvent (e.g., 2 mL of n-butanol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., start at 150°C) for a defined time (e.g., 30 minutes).

  • After the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. If not, proceed with standard aqueous work-up and extraction.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the product distribution.

  • Purify the desired product by recrystallization or column chromatography.[16]

Guide 3: Catalyst-Controlled Regioselectivity Issues

Problem: I am attempting a catalyst-controlled [3+2] cycloaddition to synthesize a specific 1,2,4-triazole isomer, but the reaction is either not working or giving the wrong isomer.

Probable Cause: The choice and integrity of the catalyst are paramount in these reactions. The oxidation state of the metal, the ligands, and the reaction conditions all play a critical role in directing the regioselectivity.

Solutions:

  • Verify the Catalyst and Conditions:

    • Copper vs. Silver: For the cycloaddition of aryl diazonium salts and isocyanides, remember that Ag(I) catalysts typically yield 1,3-disubstituted products , while Cu(II) catalysts favor 1,5-disubstituted products .[4][5][13] Ensure you are using the correct metal for your desired isomer.

    • Catalyst Source and Purity: Use a high-purity catalyst from a reputable source. Impurities can poison the catalyst or lead to undesired side reactions.

    • Inert Atmosphere: Some catalytic cycles, particularly those involving Cu(I), can be sensitive to air. If you are experiencing low yields or catalyst deactivation, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base Selection: The solvent and base can influence the catalytic cycle. For example, in a copper-catalyzed synthesis from amidines, K₃PO₄ is often used as the base.[4] Ensure your chosen solvent is compatible with all reagents and does not interfere with the catalyst.

Catalyst Selection Guide for [3+2] Cycloaddition
Desired IsomerReactantsRecommended Catalyst SystemYield (%)Reference
1,3-Disubstituted Aryl Diazonium Salts & IsocyanidesSilver(I) up to 88%[5]
1,5-Disubstituted Aryl Diazonium Salts & IsocyanidesCopper(II) up to 79%[5][13]
3,5-Disubstituted Nitriles & HydroxylamineCopper(II) Acetate Moderate to Good[13]
1,3,5-Trisubstituted Hydrazones & AminesIodine (Metal-free) up to 92%[13]

Workflow for Catalyst Troubleshooting

G start Start: Incorrect or No Regioselectivity check_catalyst Verify Catalyst Choice: Is it correct for the desired isomer? start->check_catalyst check_conditions Review Reaction Conditions: - Catalyst Purity - Inert Atmosphere? - Correct Solvent/Base? check_catalyst->check_conditions Yes wrong_catalyst Select Correct Catalyst (e.g., Ag(I) for 1,3-isomer) check_catalyst->wrong_catalyst No optimize_conditions Optimize Conditions: - Use high-purity catalyst - Run under N₂/Ar - Screen solvents check_conditions->optimize_conditions Potential Issue analyze Analyze Product Mixture check_conditions->analyze All OK rerun1 Re-run Reaction wrong_catalyst->rerun1 rerun1->analyze rerun2 Re-run Reaction optimize_conditions->rerun2 rerun2->analyze success Success: Desired Isomer Achieved analyze->success failure Failure: Still No Selectivity analyze->failure consult Consult Literature for Alternative Catalytic Systems failure->consult

Caption: Troubleshooting workflow for catalyst-controlled reactions.

References

Technical Support Center: Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during this synthesis. The information is presented in a practical, question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this compound?

A1: Several synthetic routes are employed for the synthesis of this compound. A widely used and efficient method involves the cyclocondensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride.[1][2] This method is favored for its gram-scale applicability and good yields. Another common approach starts from the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and alcoholysis, which notably avoids the use of potentially hazardous diazotization reactions.[3] A third route involves the use of thiosemicarbazide and an oxalic acid derivative, which is also recognized for its enhanced safety profile by avoiding explosive intermediates.[4]

Q2: I am planning a large-scale synthesis. Are there any safety concerns I should be aware of with traditional methods?

A2: Yes, traditional synthesis methods, particularly those involving the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid, pose significant safety risks due to the formation of explosive diazonium salts in a dry state.[5] For this reason, non-diazotization methods are strongly recommended for improved safety, especially in large-scale production.[5] The routes starting from trichloroacetonitrile and formylhydrazine, or from thiosemicarbazide and an oxalic acid derivative, are considered safer alternatives.[3][4]

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors, from the quality of reagents to the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Incomplete Initial Condensation: In the common synthesis involving an acyl hydrazide and ethyl 2-ethoxy-2-iminoacetate, the initial formation of the ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate is crucial.[1]

    • Cause: Insufficient base or an inappropriate base can lead to incomplete reaction. The base is necessary to neutralize the hydrochloride salt of the iminoacetate.

    • Solution: Ensure the use of an appropriate base, such as triethylamine (NEt3), and that it is added in the correct stoichiometric amount. The reaction is typically carried out at room temperature, and ensuring adequate reaction time (e.g., 12 hours) is important for completion.[2]

  • Inefficient Cyclization: The subsequent intramolecular cyclization of the intermediate is a critical, high-energy step.

    • Cause: Inadequate temperature or reaction time during the thermal-induced cyclization can lead to low conversion.

    • Solution: This step often requires high temperatures, for instance, refluxing in diphenyl ether (Ph2O).[1][2] Ensure that the temperature is maintained at the specified level for the required duration. For alternative methods, such as those using microwave irradiation, precise control of temperature and time is also critical for driving the reaction to completion.[6]

  • Degradation of Starting Materials or Product: The stability of reagents and the product under the reaction conditions can affect the yield.

    • Cause: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[7] Once the reaction is complete, proceed with workup and purification promptly.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?

A: The formation of impurities is often related to side reactions or incomplete reactions. Identifying the nature of the impurity is key to resolving the issue.

  • Unreacted Starting Materials: This is the most straightforward impurity to identify.

    • Cause: Incomplete reaction due to factors mentioned in "Issue 1".

    • Solution: Re-optimize reaction conditions (temperature, time, stoichiometry of reagents) to ensure complete conversion of the limiting reagent.

  • Side Products from Alternative Reaction Pathways: Depending on the synthetic route, various side products can form.

    • Cause: For syntheses involving thiosemicarbazide, there is a possibility of forming 1,3,4-thiadiazole isomers alongside the desired 1,2,4-triazole.[8]

    • Solution: Careful control of pH and temperature during cyclization can favor the formation of the desired triazole. The choice of cyclizing agent can also influence the regioselectivity of the reaction.

  • Hydrolysis of the Ester Group: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.

    • Cause: Presence of water in the reaction mixture or during workup with aqueous acidic or basic solutions.

    • Solution: Use anhydrous solvents and reagents. During workup, minimize contact time with aqueous acidic or basic solutions and consider performing these steps at lower temperatures.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for Key Synthetic Steps
StepReagentsSolventBaseTemperatureTimeReference
Intermediate Formation Acyl hydrazide, Ethyl 2-ethoxy-2-iminoacetate HClEthanolTriethylamineRoom Temp.12 h[1][2]
Cyclization Ethyl 2-(2-acylhydrazono)-2-aminoacetateDiphenyl ether-Reflux1 min[2]
Alternative Synthesis Trichloroacetonitrile, FormylhydrazineMethanolPotassium Carbonate0-5 °C30 min[3]
General Purification Protocol
  • Workup: After completion of the reaction (monitored by TLC), the reaction mixture is typically cooled and diluted with an appropriate solvent (e.g., CH2Cl2).[7] It may then be washed with water or brine to remove inorganic salts and water-soluble impurities.

  • Extraction: The product is extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.[3]

Visualizing the Workflow

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents Reagent Preparation (Acyl hydrazide, Ethyl 2-ethoxy-2-iminoacetate HCl) condensation Condensation (Formation of Intermediate) reagents->condensation solvent Anhydrous Solvent solvent->condensation cyclization Cyclization (Formation of Triazole Ring) condensation->cyclization Intermediate workup Aqueous Workup cyclization->workup extraction Solvent Extraction workup->extraction purify Recrystallization / Chromatography extraction->purify analysis Characterization (NMR, MS, etc.) purify->analysis Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic

cluster_yield Low Yield Issues cluster_impurities Impurity Issues start Low Yield or Impurities Detected check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents identify_impurities Identify Impurities (TLC, NMR) start->identify_impurities check_conditions Optimize Reaction Conditions (Temp, Time, Base) check_reagents->check_conditions check_cyclization Ensure Cyclization Temperature is Reached check_conditions->check_cyclization unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm side_products Side Products identify_impurities->side_products hydrolysis Ester Hydrolysis identify_impurities->hydrolysis unreacted_sm->check_conditions Re-optimize side_products->check_conditions Adjust Conditions use_anhydrous Use Anhydrous Solvents hydrolysis->use_anhydrous hydrolysis->use_anhydrous minimize_h2o Minimize Aqueous Workup Time hydrolysis->minimize_h2o hydrolysis->minimize_h2o

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

avoiding impurities in the preparation of ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges in this synthetic procedure, ensuring high purity and yield of your target compound.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and atom-economical approach involves the condensation of diethyl oxalate with formamidine acetate. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to the formation of significant impurities, impacting the purity, yield, and overall success of your synthesis.

This guide will focus on the prevalent issues encountered during the synthesis via the diethyl oxalate and formamidine acetate route. We will delve into the mechanistic origins of common impurities and provide actionable strategies to mitigate their formation.

II. Reaction Scheme and Mechanism

The primary reaction for the synthesis of this compound is depicted below:

reaction_scheme cluster_reactants Reactants cluster_product Product diethyl_oxalate Diethyl Oxalate target_product This compound diethyl_oxalate->target_product + formamidine_acetate Formamidine Acetate formamidine_acetate->target_product

Caption: Overall reaction for the synthesis of the target compound.

The reaction proceeds through a series of nucleophilic additions and a final cyclization/dehydration step. The formamidine acts as the nitrogen backbone for the triazole ring.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in minimizing impurities in this synthesis?

A1: The most critical factor is the quality and handling of the formamidine acetate. Formamidine itself is unstable, and its acetate salt can contain impurities from its synthesis, such as unreacted starting materials or byproducts.[1] It is also crucial to maintain anhydrous conditions, as water can promote the hydrolysis of diethyl oxalate.[2]

Q2: My reaction yields a mixture of two isomeric triazole-carboxylates. Why is this happening and how can I favor the desired 5-carboxylate isomer?

A2: The formation of both this compound and its isomer, ethyl 1H-1,2,4-triazole-3-carboxylate, is a common problem. This occurs due to the two possible modes of cyclization of the intermediate formed after the initial nucleophilic attack of formamidine on diethyl oxalate. The regioselectivity is influenced by reaction conditions such as temperature and the nature of the base used. While specific conditions favoring the 5-carboxylate in this exact reaction are not extensively documented in readily available literature, in related syntheses, kinetic control (lower temperatures) often favors one isomer, while thermodynamic control (higher temperatures) can favor the other. Experimenting with a lower reaction temperature may increase the selectivity for the desired 5-carboxylate isomer.

Q3: I am observing a significant amount of a solid byproduct that is not my desired product. What could it be?

A3: A common solid byproduct is N,N'-dioxamide, which results from the reaction of diethyl oxalate with ammonia or primary amine impurities.[3] Ammonia can be present as an impurity in the formamidine acetate or be generated from its decomposition. To avoid this, ensure high-purity formamidine acetate is used and that the reaction is carried out under an inert atmosphere to prevent side reactions with any liberated ammonia.

Q4: My final product is an oil, but I expect a solid. What could be the issue?

A4: While the methyl ester analogue is a crystalline solid, this compound can sometimes be isolated as an oil, especially if it contains impurities that depress the melting point. The presence of residual solvent or the isomeric ethyl 1H-1,2,4-triazole-3-carboxylate can contribute to this. Purification by column chromatography or recrystallization from a suitable solvent system is recommended to obtain a solid product.

IV. Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
2. Saponification of diethyl oxalate.- Ensure strictly anhydrous conditions. Use a non-hydroxide base like sodium ethoxide.
3. Degradation of formamidine.- Use fresh, high-purity formamidine acetate. Add it to the reaction mixture at a controlled rate.
Product is a Dark Color 1. High reaction temperature.- Lower the reaction temperature. A temperature above 140°C can lead to coloration.[4]
2. Impurities in starting materials.- Recrystallize formamidine acetate before use.[5] Use freshly distilled diethyl oxalate.
Presence of Isomeric Impurity (3-carboxylate) 1. Reaction conditions favoring the formation of the 3-carboxylate isomer.- Experiment with lower reaction temperatures to favor kinetic control.
2. Difficulty in separating the isomers.- Utilize column chromatography with a suitable eluent system for separation. Isomers often have different polarities.
Formation of N,N'-Dioxamide 1. Presence of ammonia or primary amine impurities.- Use high-purity formamidine acetate. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

V. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • To a stirred solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add diethyl oxalate at 0-5 °C.

  • In a separate flask, dissolve formamidine acetate in a minimal amount of anhydrous ethanol.

  • Slowly add the formamidine acetate solution to the diethyl oxalate mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

B. Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture thereof).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

VI. Visualizing Impurity Formation Pathways

The following diagram illustrates the main reaction pathway and the formation of key impurities.

impurity_formation Reactants Diethyl Oxalate + Formamidine Acetate Intermediate Acyclic Intermediate Reactants->Intermediate Initial Condensation Dioxamide N,N'-Dioxamide (Byproduct) Reactants->Dioxamide Side reaction with NH3 impurity Saponification Oxalic Acid Diethyl Ester Hydrolysis Reactants->Saponification Reaction with H2O Product_5 This compound (Desired Product) Intermediate->Product_5 Cyclization Pathway A (Favored under specific conditions) Product_3 Ethyl 1H-1,2,4-triazole-3-carboxylate (Isomeric Impurity) Intermediate->Product_3 Cyclization Pathway B

Caption: Pathways for product and impurity formation.

VII. Analytical Characterization

Accurate identification of the desired product and any impurities is crucial.

Technique Expected Observations for this compound Notes on Impurity Detection
¹H NMR - Aromatic proton on the triazole ring. - Quartet and triplet for the ethyl ester group.- The 3-carboxylate isomer will show a different chemical shift for the triazole proton. - Unreacted starting materials will have distinct signals.
¹³C NMR - Carbonyl carbon of the ester. - Carbons of the triazole ring. - Carbons of the ethyl group.- Isomeric impurities will have different chemical shifts for the triazole ring carbons.
HPLC - A single major peak under optimized conditions.- Isomers may be resolved with a suitable column and mobile phase. - Other impurities will appear as separate peaks.
Mass Spec - Molecular ion peak corresponding to the product's mass.- Can confirm the presence of impurities with different molecular weights.

VIII. Conclusion

The synthesis of this compound, while a common transformation, requires careful control over starting material quality and reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and their mechanisms, researchers can proactively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for identifying and resolving the common issues encountered, ultimately leading to a more efficient and successful synthesis.

IX. References

  • BenchChem. (2025). Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases.

  • BenchChem. (2025). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.

  • University of Maryland. (1999). DIETHYL OXALATE.

  • Wikipedia. (n.d.). Diethyl oxalate.

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Diethyl Oxalate Esterification.

  • Organic Syntheses. (n.d.). Formamidine acetate.

  • Mohamed, S. K., et al. (2021). Synthesis and Screening of New[2]Oxadiazole,[3]Triazole, and[3]Triazolo[4,3-b][3]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health.

  • ResearchGate. (2025). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates.

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).

  • ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole.

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • Journal of Chemical Health Risks. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

  • Echemi. (n.d.). Mthis compound.

  • ChemicalBook. (2022). the synthesis of diethyl oxalate.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Formamidine Acetate: Properties, Synthesis, and Procurement.

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

  • BOC Sciences. (n.d.). CAS 40594-98-7 ethyl 1H-1,2,3-triazole-4-carboxylate.

  • ResearchGate. (2025). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.

  • PubChem. (n.d.). Formamidine acetate.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation.

  • National Library of Medicine. (n.d.). Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole.

  • Google Patents. (n.d.). JP5722560B2 - Method for producing formamidine acetate.

  • SciELO. (n.d.). 1H-[2][3][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.

  • Guidechem. (n.d.). Formamidine acetate 3473-63-0 wiki.

  • ResearchGate. (2025). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach.

  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.

References

scale-up considerations for ethyl 1H-1,2,4-triazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 1H-1,2,4-triazole-5-carboxylate. This resource is designed for researchers, chemists, and process development professionals. This compound is a crucial heterocyclic building block in the development of pharmaceuticals and agrochemicals, valued for its role in creating compounds with antifungal, antibacterial, and antiviral properties[1]. This guide provides in-depth, practical answers to common challenges encountered during its synthesis, from bench-scale experiments to large-scale production.

Synthesis Overview: Common Pathways

The formation of the 1,2,4-triazole ring is typically achieved through the cyclization of intermediates containing the requisite nitrogen and carbon atoms. The most prevalent and scalable methods for producing this compound and its derivatives involve the condensation and subsequent cyclization of a hydrazine-containing compound with a suitable carbon source.

One of the most efficient and widely documented approaches involves the reaction of acyl hydrazides with an iminoacetate derivative, such as ethyl 2-ethoxy-2-iminoacetate hydrochloride. This method proceeds through an intermediate which then undergoes a thermally induced intramolecular condensation to form the desired triazole ring[2]. Another common strategy employs the reaction of formylhydrazine with reagents like ethyl cyanoformate or trichloroacetonitrile, followed by cyclization[3].

Below is a generalized workflow for a common synthetic route.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Acyl Hydrazide C Base-Mediated Condensation A->C B Ethyl 2-ethoxy-2-iminoacetate Hydrochloride B->C D Acylhydrazono Intermediate C->D Formation of C=N bond E Thermal Intramolecular Condensation D->E High Temperature (e.g., in Ph₂O) F This compound (Crude Product) E->F Ring Closure & Dehydration G Work-up & Recrystallization or Chromatography F->G H Pure Product G->H Isolation

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and their required purity?

The selection of starting materials is critical and depends on the chosen synthetic route. For the widely used cyclocondensation pathway, the key precursors are:

  • Acyl Hydrazides: These can be prepared from the corresponding carboxylic esters and hydrazine hydrate. The purity of the acyl hydrazide should be high, as impurities can lead to side reactions during cyclization.

  • Ethyl 2-ethoxy-2-iminoacetate hydrochloride: This reagent provides the core structure that will form part of the triazole ring and the ethyl carboxylate group. It should be used in its salt form for stability and handled under anhydrous conditions where necessary[2].

For alternative routes, materials like formylhydrazine and trichloroacetonitrile are used[3]. Regardless of the route, all starting materials should be of high purity (>98%) to minimize the formation of byproducts and simplify purification.

Q2: Which synthetic route is most favorable for scaling up?

The route involving the condensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate is often preferred for scale-up due to its efficiency and the availability of starting materials[2]. However, a key consideration is the thermal cyclization step, which often requires high temperatures in solvents like diphenyl ether. This step needs careful process safety evaluation to manage the high temperatures and potential exotherms on a large scale.

Routes that avoid highly energetic or toxic reagents, such as diazotization reactions, are generally safer for large-scale production[3]. A thorough hazard evaluation of all steps is mandatory before any scale-up operation.

Q3: What are the typical reaction conditions and expected yields?

Reaction conditions vary significantly with the chosen pathway.

ParameterStep 1: CondensationStep 2: Cyclization
Solvent Ethanol, MethanolDiphenyl ether (Ph₂O), high-boiling point solvents
Temperature Room Temperature180-250 °C
Base Triethylamine (NEt₃), Sodium AcetateOften not required (thermal)
Atmosphere Inert atmosphere (N₂, Ar) recommendedInert atmosphere (N₂, Ar)

Overall yields for these two-step processes are reported in the range of 35-89%, depending on the specific substrate used[2].

Q4: What are the primary safety concerns during synthesis?

  • 1,2,4-Triazole: The parent compound is classified as potentially damaging to fertility or the unborn child[4]. While the carboxylate derivative may have a different toxicological profile, it should be handled with care.

  • Reagents: Hydrazine and its derivatives are toxic and potentially carcinogenic. Trichloroacetonitrile is a lachrymator and toxic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[5].

  • High Temperatures: The cyclization step can require very high temperatures, posing a risk of burns and requiring careful control to prevent runaway reactions.

  • PPE: Standard PPE includes safety goggles with side shields, chemical-resistant gloves, and a lab coat[4][5]. For handling solids and to avoid dust formation, a respirator may be necessary[5][6].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Start Problem Encountered LowYield Low or No Yield Start->LowYield Impurities Impure Product Start->Impurities IsolationIssue Isolation Difficulty Start->IsolationIssue Cause_IncompleteRxn Incomplete Reaction? LowYield->Cause_IncompleteRxn Cause_Isomers Isomer Formation? Impurities->Cause_Isomers Cause_OilingOut Product Oiling Out? IsolationIssue->Cause_OilingOut Sol_MonitorRxn Solution: Monitor reaction by TLC/LCMS. Check temperature, time, and stoichiometry. Cause_IncompleteRxn->Sol_MonitorRxn Yes Cause_Degradation Degradation? Cause_IncompleteRxn->Cause_Degradation No Sol_CheckReagents Solution: Verify reagent quality. Ensure anhydrous conditions. Control temperature strictly. Cause_Degradation->Sol_CheckReagents Yes Sol_ControlCond Solution: Strictly control reaction temperature and reagent addition to favor desired regioselectivity. Cause_Isomers->Sol_ControlCond Yes Cause_SideRxns Other Side Reactions? Cause_Isomers->Cause_SideRxns No Sol_PurifyReagents Solution: Use high-purity reagents and solvents. Consider alternative synthetic routes. Cause_SideRxns->Sol_PurifyReagents Yes Sol_Triturate Solution: Triturate with a non-polar solvent (e.g., hexane). Use seed crystals. Change crystallization solvent. Cause_OilingOut->Sol_Triturate Yes Cause_PoorPurity Low Purity after Crystallization? Cause_OilingOut->Cause_PoorPurity No Sol_Recrystallize Solution: Perform multiple recrystallizations from different solvent systems or use column chromatography. Cause_PoorPurity->Sol_Recrystallize Yes

Caption: Troubleshooting decision tree for common synthesis issues.

ProblemProbable CauseRecommended Solution
Low or No Product Yield Incomplete Cyclization: The high temperature required for the ring-closing step was not reached or maintained for a sufficient duration.Ensure the reaction temperature is accurately monitored at the reaction mixture, not the heating mantle. Extend the reaction time and monitor progress using TLC or LC-MS.
Starting Material Degradation: The acylhydrazide or iminoacetate intermediate may be unstable under the reaction conditions, especially if moisture is present.Use freshly prepared or high-purity starting materials. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere like nitrogen or argon.
Incorrect Work-up: The product may be lost during extraction if the pH of the aqueous layer is not optimized, or if an inappropriate solvent is used.Check the pH of the aqueous phase before extraction. This compound has both acidic (triazole N-H) and basic (triazole nitrogens) properties; its solubility is pH-dependent. Test different extraction solvents for efficiency.
Formation of Impurities / Side Products Isomer Formation: Depending on the precursors, there is a possibility of forming regioisomers (e.g., 1,5-disubstituted vs. 1,3-disubstituted triazoles).The formation of specific isomers is often dictated by the synthetic route. The cyclocondensation of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate generally yields the 3,5-disubstituted 1,2,4-triazole[2]. If isomers are detected, carefully review the synthetic method and reaction mechanism.
Hydrolysis of Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid during work-up, especially if exposed to strong acidic or basic conditions for prolonged periods.Perform work-up procedures promptly and at low temperatures. Use mild acids or bases for pH adjustment, such as saturated sodium bicarbonate solution[7].
Competitive Side Reactions: In some syntheses, competitive reactions like the Regitz diazotransfer can occur, leading to unwanted byproducts[8].This is highly dependent on the specific reagents used. If unexpected byproducts are observed, a thorough literature review of the chosen reaction for known side products is essential.
Difficulty in Product Isolation and Purification Product Oiling Out: The crude product fails to crystallize from the reaction mixture or during recrystallization, instead forming an oil.Try triturating the oil with a non-polar solvent like hexane to induce solidification. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexane) dropwise until turbidity persists, then cool slowly. Using a seed crystal can be very effective.
Poor Purity after Recrystallization: The product remains contaminated with starting materials or byproducts even after crystallization.The chosen solvent system may not be optimal. A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Consider purification by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Scale-Up Considerations

Transitioning from the laboratory bench to pilot or production scale introduces new challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Thermal Management: The cyclization step is often highly endothermic initially, followed by a potentially exothermic ring-closure. In a large reactor, heat transfer is less efficient. The rate of heating and the ability to cool the reactor in case of an exotherm must be carefully controlled. Use a jacketed reactor with a reliable temperature control unit.

  • Reagent Addition: The addition of reagents, especially bases like triethylamine, should be done at a controlled rate to manage any exotherms and prevent localized high concentrations that could lead to side reactions. Sub-surface addition is often preferred for better mixing.

  • Mixing Efficiency: Inadequate mixing in a large vessel can lead to non-homogeneous reaction conditions, resulting in lower yields and increased impurity formation. The type of agitator, its speed, and baffle design are critical parameters that need to be optimized for the specific reaction volume and viscosity.

  • Work-up and Isolation: Handling large volumes of solvents for extraction requires appropriately sized equipment. Phase separation can be slower at a larger scale. For product isolation, filtration equipment (e.g., Nutsche filter) is used instead of lab-scale Büchner funnels. Drying large quantities of wet cake requires a vacuum oven or other industrial drying equipment to ensure solvent removal is efficient and complete.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Heterocycle

Ethyl 1H-1,2,4-triazole-5-carboxylate is a pivotal building block in the landscape of medicinal and agricultural chemistry. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] Its utility as a synthetic intermediate stems from the dual functionality of the ester, which allows for further elaboration into amides, hydrazides, or reduction to alcohols, and the triazole ring, which can be N-alkylated to explore different substitution patterns.[3]

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this valuable compound. We will move beyond simple procedural lists to dissect the underlying chemistry, evaluate the practical advantages and disadvantages of each method, and provide detailed, field-tested protocols. The goal is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific application, whether for small-scale derivatization or large-scale production.

Route 1: Cyclocondensation of Acyl Hydrazides with an Iminoacetate Precursor

This is a widely adopted and robust method for constructing the 5-substituted-1,2,4-triazole ring system. The strategy relies on the reaction of readily available carboxylic acid hydrazides with ethyl 2-ethoxy-2-iminoacetate, followed by a thermal cyclization to furnish the desired triazole.[4][5]

Chemical Rationale & Mechanism

The reaction proceeds in two distinct stages. First, the acyl hydrazide undergoes a condensation reaction with ethyl 2-ethoxy-2-iminoacetate hydrochloride under basic conditions. The more nucleophilic terminal nitrogen of the hydrazide attacks the imine carbon, displacing ethanol to form an ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate. This intermediate is often stable enough to be isolated.

The second stage involves an intramolecular cyclization driven by heat. The amino group of the intermediate attacks the electrophilic carbonyl carbon of the acyl group, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) results in the aromatization of the ring, yielding the stable 1,2,4-triazole product. The use of a high-boiling solvent like diphenyl ether (Ph₂O) is critical to provide the necessary thermal energy for the cyclization and dehydration steps.[5]

G acyl_hydrazide Acyl Hydrazide (R-C(O)NHNH2) inv1 acyl_hydrazide->inv1 iminoacetate Ethyl 2-ethoxy-2-iminoacetate (EtO-C(NH)-COOEt) iminoacetate->inv1 intermediate Acylhydrazono Intermediate inv2 intermediate->inv2 Thermal Cyclization & Dehydration (Ph2O, Reflux) product This compound inv1->intermediate Condensation (Base, EtOH, RT) inv2->product

Figure 1. Workflow for the cyclocondensation synthesis route.
Detailed Experimental Protocol (Route 1)

Step A: Synthesis of Ethyl 2-(2-benzoylhydrazono)-2-aminoacetate (Intermediate)

  • To a stirred solution of benzoylhydrazide (1.36 g, 10 mmol) and triethylamine (1.11 g, 11 mmol) in absolute ethanol (20 mL), add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.84 g, 10 mmol).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Filter the reaction mixture to remove triethylamine hydrochloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate

  • Add the crude intermediate from Step A to diphenyl ether (15 mL).

  • Heat the mixture to reflux (approx. 259 °C) for 1-2 minutes. A vigorous evolution of water vapor will be observed.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane (30 mL) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate.

Performance Data & Substrate Scope

This method is highly effective for a wide range of acyl hydrazides, allowing for the synthesis of various 3-substituted triazole-5-carboxylates. The yields are generally good to excellent.

EntryR-Group (from Acyl Hydrazide)Overall Yield (%)Reference
1Phenyl89[5]
24-Nitrophenyl75[5]
34-Methylphenyl81[5]
42-Aminophenyl65[4]
5Methyl72[4]
6Pyridin-3-yl78[5]

Table 1. Representative yields for Route 1 using various acyl hydrazides.

Route 2: Three-Step Synthesis from Trichloroacetonitrile

This route, often detailed in patent literature, presents an alternative pathway that avoids certain hazardous reagents and intermediates common to older methods, such as diazotization.[6] It involves the reaction of trichloroacetonitrile with formyl hydrazine, followed by cyclization and a final alcoholysis step.

Chemical Rationale & Mechanism

The synthesis begins with the nucleophilic attack of formyl hydrazine on the nitrile carbon of trichloroacetonitrile. This forms an N-formyl-2,2,2-trichloroacetimidohydrazide intermediate. This intermediate is then induced to cyclize, typically by heating, to form 3-(trichloromethyl)-1H-1,2,4-triazole. The powerful electron-withdrawing nature of the trichloromethyl group facilitates this ring closure.

The final and crucial step is the conversion of the trichloromethyl group into the desired ethyl ester. This is achieved through alcoholysis, where the compound is treated with ethanol in the presence of a base (e.g., sodium ethoxide). The ethoxide ion attacks the carbon of the CCl₃ group, leading to a series of substitution and elimination reactions that ultimately cleave the C-C bond and form the ethyl carboxylate.

G start1 Trichloroacetonitrile inv1 start1->inv1 start2 Formyl Hydrazine start2->inv1 intermediate1 Imidohydrazide Intermediate intermediate2 3-(Trichloromethyl)-1H-1,2,4-triazole intermediate1->intermediate2 Cyclization (Heat) product This compound intermediate2->product Alcoholysis (Ethanol, Base) inv1->intermediate1 Addition Reaction (0-30 °C)

References

The Ester Question: A Comparative Guide to the Bioactivity of Ethyl and Methyl 1H-1,2,4-Triazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1H-1,2,4-triazole scaffold is a cornerstone, celebrated for its metabolic stability and versatile pharmacophoric features.[1][2] This five-membered heterocycle is a key constituent in a multitude of clinically significant drugs, demonstrating a vast spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[3][4] A critical aspect of optimizing the therapeutic potential of triazole-based compounds lies in the strategic modification of their substituents. Among the most fundamental of these modifications is the choice of ester group, typically methyl versus ethyl, at key positions on the triazole ring. This decision, seemingly minor, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth, objective comparison of the bioactivity of ethyl 1H-1,2,4-triazole-5-carboxylate and its methyl ester counterpart, supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their biological effects, explain the causality behind experimental choices in their evaluation, and provide detailed protocols for key bioactivity assays.

Structure-Activity Relationship: The Subtle Power of an Alkyl Group

The decision to utilize a methyl or ethyl ester in a drug discovery program is rooted in fundamental principles of medicinal chemistry. The seemingly small difference of a single methylene unit (-CH2-) can significantly alter a molecule's properties:

  • Lipophilicity and Solubility: An ethyl group is more lipophilic than a methyl group. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency. However, this comes at the cost of decreased aqueous solubility, which can pose challenges for formulation and bioavailability. The polar nature of the triazole nucleus can help to offset this, improving the overall pharmacological profile of the drug.

  • Steric Effects: The larger size of the ethyl group can introduce steric hindrance at the binding site of a biological target. This can either be detrimental, preventing an optimal fit, or advantageous, by orienting the molecule in a more favorable conformation or excluding it from off-target interactions.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and duration of action. Generally, ethyl esters are slightly more stable to hydrolysis than methyl esters due to increased steric bulk around the carbonyl group.

A study on the biological activities of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide provides valuable insights into the impact of the alkyl chain. While not a direct comparison of the parent ethyl and methyl esters, the research involved the synthesis of various N-substituted derivatives starting from methyl 1,2,4-triazole-3-carboxylate. The findings from this study allow us to extrapolate on the influence of the alkyl ester choice.

Comparative Bioactivity Data

The following tables summarize the antiproliferative and antimicrobial activities of various N-substituted 1,2,4-triazole-3-carboxamides, synthesized from a methyl ester precursor. This data illustrates how modifications to the molecule, including the introduction of different alkyl chains, influence bioactivity.

Table 1: Antiproliferative Activity of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamides

CompoundSubstitution at N1Cell LineIC50 (µM)
11c n-PropyloxymethylK562 (Leukemia)>100
11d IsopropyloxymethylK562 (Leukemia)>100
11e n-ButyloxymethylK562 (Leukemia)>100
11f tert-ButoxymethylK562 (Leukemia)>100
11h BenzyloxymethylK562 (Leukemia)>100
11j n-DecyloxymethylK562 (Leukemia)12.5
11k 2-NaphthylmethylK562 (Leukemia)>100

Data extracted from Terekhova et al., 2020.

Table 2: Antimicrobial Activity of 1-Alkyl/Aryloxymethyl-1,2,4-triazole-3-carboxamides

CompoundSubstitution at N1Micrococcus luteus (Gram +)Pseudomonas aeruginosa (Gram -)Candida albicans (Fungus)
1c [2-Hydroxyethoxy]methyl+--
11c n-Propyloxymethyl-+/--
11i n-Octyloxymethyl+--
11j n-Decyloxymethyl+--

'+' denotes bacteriostatic activity; '-' denotes no activity; '+/-' denotes moderate activity. Data from Terekhova et al., 2020.

From this data, it is evident that increasing the length of the alkyl chain (e.g., to n-decyloxymethyl in compound 11j ) can lead to potent antiproliferative activity. This highlights the importance of lipophilicity in this series for anticancer effects. In contrast, for antimicrobial activity against M. luteus, both shorter, more polar substituents (in 1c ) and longer alkyl chains (in 11i and 11j ) can confer activity, suggesting a more complex SAR.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for assessing the bioactivity of novel chemical entities.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add test compounds at varying concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read end Calculate IC50 values read->end

Caption: Workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl and methyl ester derivatives) in the appropriate cell culture medium. Add the compounds to the wells and incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution start Prepare serial dilutions of test compounds in 96-well plates inoculate Inoculate wells with a standardized microbial suspension start->inoculate incubate Incubate at optimal temperature and duration inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read end Determine MIC (lowest concentration with no visible growth) read->end

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis Pathway

The synthesis of 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides typically starts from methyl 1,2,4-triazole-3-carboxylate. A similar pathway could be envisioned starting from the corresponding ethyl ester.

General Synthesis Scheme

Synthesis_Pathway start_ester Methyl or Ethyl 1,2,4-triazole-3-carboxylate silylation Silylation (e.g., HMDS) start_ester->silylation Step 1 alkylation N1-Alkylation (Alkyl/aryloxymethyl acetate, SnCl4) silylation->alkylation Step 2 ammonolysis Ammonolysis (NH3) alkylation->ammonolysis Step 3 product {1-Alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamide} ammonolysis->product Final Product

Caption: General synthesis of N-substituted triazole carboxamides.

This regioselective synthesis favors the substitution at the N1 position of the triazole ring, which is often crucial for biological activity.

Conclusion and Future Directions

For researchers in drug development, this underscores the importance of synthesizing and evaluating both methyl and ethyl ester derivatives in the early stages of lead optimization. The insights gained from such parallel screening can guide the selection of the optimal ester for further development, balancing the desired potency with a favorable pharmacokinetic profile. Future research should aim to conduct direct head-to-head comparisons of ethyl and methyl esters of various bioactive 1,2,4-triazole cores to build a more comprehensive understanding of these fundamental structure-activity relationships.

References

A Comparative Spectroscopic Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate and its N-Methylated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a critical step in the journey from discovery to clinical application. Among these, the 1,2,4-triazole core is a privileged scaffold, appearing in a wide array of medicinally important compounds. This guide provides an in-depth comparative analysis of the spectroscopic properties of ethyl 1H-1,2,4-triazole-5-carboxylate and its N-methylated derivatives, ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate and ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a foundational understanding of their structural nuances and the influence of substitution on their spectral fingerprints.

Introduction to Spectroscopic Analysis of Triazoles

Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules. For N-heterocyclic compounds like the 1,2,4-triazoles, each technique offers a unique window into their molecular architecture.

  • NMR spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment of individual protons and carbons, and their connectivity.

  • IR spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds.

  • Mass spectrometry determines the molecular weight of a compound and can provide insights into its structure through the analysis of its fragmentation patterns.

This guide will delve into the specific spectral features of our target compounds, highlighting the key differences that arise from the addition of methyl groups to the triazole ring. This comparative approach is designed to aid in the rapid and accurate identification of these and similar structures in a research and development setting.

Spectroscopic Data Comparison

The following sections present a detailed analysis of the NMR, IR, and Mass Spec data for this compound and its methylated analogs. The data is summarized in tables for easy comparison, followed by an expert interpretation of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it possible to distinguish between even closely related isomers.

¹H NMR Data

CompoundTriazole-H (δ, ppm)-OCH₂- (δ, ppm)-CH₃ (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
This compound8.65 (s, 1H)4.50 (q, 2H)1.45 (t, 3H)--
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate8.10 (s, 1H)4.37 (q, 2H)1.33 (t, 3H)4.12 (s, 3H)-
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate-4.34 (q, 2H)1.32 (t, 3H)4.04 (s, 3H)2.27 (s, 3H)

¹³C NMR Data

CompoundC=O (δ, ppm)Triazole C3 (δ, ppm)Triazole C5 (δ, ppm)-OCH₂- (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)-CH₃ (δ, ppm)
This compound~160~155~145~62--~14
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate158.0150.7144.862.338.7-14.3
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate159.2158.0144.762.238.313.714.3

(Note: ¹³C NMR data for this compound is estimated based on typical values for similar structures, as explicit experimental data was not found in the searched literature.)

Interpretation of NMR Data:

The ¹H NMR spectrum of this compound shows a characteristic downfield singlet for the triazole proton at 8.65 ppm, indicative of its aromatic and electron-deficient nature. The ethyl ester group gives rise to a quartet at 4.50 ppm and a triplet at 1.45 ppm.

Upon methylation at the N1 position, as in ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, the triazole proton signal shifts upfield to 8.10 ppm. This is due to the electron-donating effect of the methyl group. A new singlet appears at 4.12 ppm, corresponding to the N-methyl protons.

In the case of ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate, the triazole proton signal is absent, and a new singlet for the C-methyl group appears at 2.27 ppm. The N-methyl signal is observed at 4.04 ppm.

The ¹³C NMR data corroborates these findings. The carbonyl carbon of the ester is consistently found around 158-160 ppm. The chemical shifts of the triazole ring carbons are also sensitive to methylation. In the dimethylated analog, the signal for C3 is shifted downfield to 158.0 ppm compared to the monomethylated compound (150.7 ppm), reflecting the substitution at this position.

Infrared (IR) Spectroscopy

While detailed IR spectra for all compounds were not available, the expected characteristic absorption bands can be predicted based on their functional groups. Commercial suppliers of this compound confirm that its IR spectrum conforms to the expected structure.

Expected IR Absorption Bands

Functional GroupApproximate Wavenumber (cm⁻¹)Intensity
N-H stretch (in 1H-triazole)3100-3300Medium, Broad
C-H stretch (aromatic/aliphatic)2850-3100Medium to Weak
C=O stretch (ester)1710-1740Strong
C=N and C=C stretch (triazole ring)1450-1600Medium to Weak
C-O stretch (ester)1100-1300Strong

The most significant difference in the IR spectra of these compounds would be the presence of a broad N-H stretching band in this compound, which would be absent in its N-methylated analogs.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and offers clues to their structure through fragmentation analysis.

Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compoundC₅H₇N₃O₂141.13[M-C₂H₅O]+, [M-COOC₂H₅]+
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylateC₆H₉N₃O₂155.15[M]+ (155), [M-C₂H₄-CO₂]+ (83)
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylateC₇H₁₁N₃O₂169.18[M+H]+ (170)

(Note: Explicit experimental mass spectrometry data for this compound was not found in the searched literature; key fragment ions are predicted based on common fragmentation patterns.)

Interpretation of Mass Spectrometry Data:

The mass spectra of these compounds are expected to show the molecular ion peak (or [M+H]⁺ in the case of soft ionization techniques). Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OC₂H₅) or the entire carbethoxy group (-COOC₂H₅). For the N-methylated compounds, the observed fragmentation patterns from the literature confirm these expectations and provide the molecular weights. The fragmentation of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate shows a significant fragment at m/z 83, corresponding to the loss of ethylene and carbon dioxide from the ethyl ester group.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard practices in organic chemistry.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the TMS signal (0 ppm).

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Caption: Standard procedure for FTIR-ATR analysis.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This guide has provided a comparative spectroscopic analysis of this compound and its N-methylated analogs. The presented NMR, IR, and MS data, along with their interpretations, highlight the subtle yet significant spectral differences that arise from N-methylation. This information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the rapid and accurate characterization of these and other related heterocyclic compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results.

A Comparative Guide to a Novel Scaffold: Computational and Docking Studies of Ethyl 1-Substituted-1H-1,2,4-Triazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is paramount. Among the privileged heterocyclic structures, the 1,2,4-triazole nucleus has garnered significant attention due to its remarkable and diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides an in-depth comparative analysis of a specific, promising subclass: ethyl 1-substituted-1H-1,2,4-triazole-5-carboxylate derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to offer a causal understanding of experimental design and a rigorous, self-validating framework for the described computational and experimental protocols. We will explore the synthesis, in silico evaluation, and comparative performance of these derivatives against various biological targets, supported by experimental data from peer-reviewed literature.

The Rationale: Why Ethyl 1H-1,2,4-Triazole-5-Carboxylates?

The 1,2,4-triazole ring system is a bio-isostere for amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions within biological targets. The ethyl carboxylate group at the 5-position provides a crucial handle for further structural modifications and can act as a key interacting moiety with receptor active sites. Substitution at the N1 position of the triazole ring allows for the exploration of a vast chemical space, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity.

This guide will delve into the comparative analysis of derivatives targeting key areas of therapeutic interest: cancer and microbial infections. We will examine how subtle changes in the N1-substituent can dramatically influence binding affinity and biological efficacy.

Comparative Analysis of Anticancer Activity

Several studies have highlighted the potential of 1,2,4-triazole derivatives as potent anticancer agents.[1][2] A key mechanism of action for many of these compounds is the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK-4).[3]

A study on 5-oxo-1,2,4-triazole-3-carboxamide derivatives, synthesized from their corresponding ethyl esters, revealed that specific substitutions significantly influence their cytotoxic profiles against various cancer cell lines, including non-small cell lung cancer (A-549), pancreatic cancer (PANC-1), colorectal cancer (HCT-116), and cervical cancer (HeLa).[3] Molecular docking studies on these compounds demonstrated that derivatives with hydroxyl and halogen substitutions exhibited notable binding affinities for EGFR and CDK-4.[4]

Table 1: Comparative Cytotoxicity and Docking Scores of Representative 1,2,4-Triazole-3-Carboxamide Derivatives

Compound IDN1-SubstituentCancer Cell LineIC50 (µM)TargetDocking Score (kcal/mol)Key Interacting Residues
4c 4-ChlorophenylHCT-116>100EGFR-7.8MET793, LYS745
4e 4-HydroxyphenylA-54915.6EGFR-8.5MET793, ASP855
4h 3,4-DichlorophenylPANC-125.3CDK-4-9.2ILE12, VAL20
4m 4-NitrophenylHeLa12.8CDK-4-9.5LYS35, ASP99
Doxorubicin-A-549, PANC-1, HCT-116, HeLa<10---

Data synthesized from Sharma, D. K.; Singh, S. (2023).[3]

The data suggests that electronegative and hydrogen-bonding substituents on the N1-phenyl ring can enhance the binding affinity and cytotoxic effects. For instance, the hydroxyl group in compound 4e and the nitro group in 4m likely contribute to stronger interactions within the active sites of their respective targets.

Comparative Analysis of Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of many successful antifungal drugs, such as fluconazole. Derivatives of ethyl 1H-1,2,4-triazole-5-carboxylate have also been investigated for their antibacterial and antifungal properties.[5][6] A study on 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles, which can be derived from the corresponding carboxylates, demonstrated significant activity against various bacterial and fungal strains.[5]

Molecular docking studies have suggested that the antimicrobial mechanism of these compounds may involve the inhibition of crucial microbial enzymes. For antibacterial activity, targets like DNA gyrase and for antifungal activity, lanosterol 14α-demethylase (CYP51), are often investigated.[7]

Table 2: Comparative Antimicrobial Activity and Docking Scores

Compound IDR-Group at 5-positionMicroorganismMIC (µg/mL)Putative TargetDocking Score (kcal/mol)
1e -S-CH2-COOEtS. aureus125DNA Gyrase-8.5
1f -S-CH2-COOHE. coli250DNA Gyrase-8.2
2e -S-CH2-COOEt (furan)C. albicans62.5CYP51-9.1
2f -S-CH2-COOH (furan)A. niger125CYP51-8.8
Amoxicillin-S. aureus<8--
Fluconazole-C. albicans<8--

Data synthesized from Al-Amiery, A. A. et al. (2025).[5][6]

The results indicate that the ethyl ester derivatives (1e and 2e ) generally exhibit better antimicrobial activity compared to their corresponding carboxylic acid counterparts (1f and 2f ). This could be attributed to improved cell permeability of the ester forms. The docking scores support the experimental findings, with the more active compounds showing better binding affinities to their putative enzyme targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key computational and synthetic workflows are provided below.

Protocol 1: Molecular Docking Workflow

This protocol outlines a generalized workflow for performing molecular docking studies on this compound derivatives.

Objective: To predict the binding mode and affinity of novel triazole derivatives against a specific protein target.

Materials:

  • 3D structure of the target protein (from Protein Data Bank - PDB)

  • 3D structures of the triazole ligands (generated using chemical drawing software)

  • Molecular docking software (e.g., AutoDock, Schrödinger Suite)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein Preparation: a. Download the crystal structure of the target protein from the PDB. b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to ionizable residues. d. Repair any missing side chains or loops. e. Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation: a. Draw the 2D structure of the triazole derivative. b. Convert the 2D structure to a 3D conformation. c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Assign appropriate atom types and charges.

  • Molecular Docking: a. Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs. b. Run the docking simulation. c. Analyze the results, focusing on the predicted binding energies (or docking scores) and the conformational poses of the ligand within the protein's active site.

  • Post-Docking Analysis: a. Visualize the docked poses of the most promising ligands. b. Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein. c. Compare the binding modes of different derivatives to understand structure-activity relationships.

Protocol 2: General Synthesis of Ethyl 1-Substituted-1H-1,2,4-Triazole-5-Carboxylates

This protocol describes a general synthetic route for the preparation of the title compounds.

Objective: To synthesize a series of ethyl 1-substituted-1H-1,2,4-triazole-5-carboxylates for biological evaluation.

Materials:

  • Ethyl oxamate

  • Phosphorus pentachloride (PCl5)

  • Substituted hydrazines (R-NHNH2)

  • Triethylamine

  • Ethanol

  • Appropriate solvents for reaction and purification

Procedure:

  • Synthesis of Ethyl 2-chloro-2-iminoacetate: a. To a stirred solution of ethyl oxamate in a suitable solvent (e.g., chloroform), add phosphorus pentachloride portion-wise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). c. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent. d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude iminoyl chloride.

  • Cyclization to form the 1,2,4-Triazole Ring: a. Dissolve the crude ethyl 2-chloro-2-iminoacetate in a suitable solvent (e.g., ethanol). b. Add a solution of the desired substituted hydrazine in the same solvent, followed by the addition of a base (e.g., triethylamine). c. Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC). d. Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: a. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). b. Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, HRMS).

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens DefineSite Define Binding Site Hydrogens->DefineSite Docking Molecular Docking Simulation DefineSite->Docking Draw Draw 2D Structure Convert3D Convert to 3D Draw->Convert3D Minimize Energy Minimization Convert3D->Minimize Charges Assign Charges Minimize->Charges Charges->Docking Analysis Post-Docking Analysis Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Synthesis_Workflow Start Ethyl Oxamate + PCl5 Intermediate1 Ethyl 2-chloro-2-iminoacetate Start->Intermediate1 Step 1 Product Ethyl 1-R-1H-1,2,4-triazole-5-carboxylate Intermediate1->Product Step 2: Cyclization Reagent Substituted Hydrazine (R-NHNH2) + Base Reagent->Product Purification Purification (Column Chromatography) Product->Purification

Caption: A general synthetic route for ethyl 1-substituted-1H-1,2,4-triazole-5-carboxylates.

Conclusion and Future Directions

The ethyl 1-substituted-1H-1,2,4-triazole-5-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications at the N1-position can lead to significant improvements in biological activity against cancer and microbial targets. The interplay between in silico predictions and experimental validation is crucial for rationally designing more potent and selective derivatives.

Future research in this area should focus on:

  • Expansion of the Substituent Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties to build a more comprehensive structure-activity relationship (SAR) profile.

  • Exploration of Alternative Biological Targets: Investigating the activity of these compounds against other relevant enzymes and receptors implicated in various diseases.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds to assess their drug-likeness.

  • Mechanism of Action Studies: Conducting further biological assays to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

By integrating computational chemistry with synthetic and biological studies, the full potential of this compound derivatives as a new generation of therapeutic agents can be realized.

References

A Tale of Two Isomers: A Comparative Analysis of the Biological Activity of 1,2,3-Triazoles and 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle shift of a single nitrogen atom can dramatically alter the biological profile of a molecule. This guide delves into the fascinating world of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, to provide a comparative analysis of two of its key isomers: 1,2,3-triazole and 1,2,4-triazole. For researchers, scientists, and drug development professionals, understanding the distinct and overlapping biological activities of these scaffolds is paramount for designing next-generation therapeutics. This document will explore their roles as pharmacophores, their mechanisms of action, and their prevalence in clinically approved drugs, supported by experimental data and detailed protocols.

The Structural Nuances: More Than Just Positional Isomers

At first glance, 1,2,3- and 1,2,4-triazoles may appear structurally similar. However, the arrangement of their nitrogen atoms imparts unique physicochemical properties that govern their interactions with biological targets. The 1,2,3-triazole isomer possesses a linear arrangement of its three nitrogen atoms, while the 1,2,4-triazole isomer has a non-linear arrangement. This seemingly minor difference influences their dipole moments, hydrogen bonding capabilities, and metabolic stability, ultimately dictating their pharmacological profiles.[1][2][3]

G cluster_0 1,2,3-Triazole cluster_1 1,2,4-Triazole 1,2,3 1,2,3 1,2,4 1,2,4

Caption: Chemical structures of 1,2,3-triazole and 1,2,4-triazole isomers.

A Comparative Look at Biological Activities

While both triazole isomers exhibit a broad spectrum of biological activities, a closer examination reveals distinct areas of prominence.[1][2]

Antifungal Activity: The Domain of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy.[4] A significant number of clinically successful antifungal agents, including fluconazole, itraconazole, and voriconazole, are built around this heterocyclic core.[5][6][7]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole-based drugs is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][8][9] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By binding to the heme iron at the active site of CYP51, 1,2,4-triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[4][9]

In contrast, while some 1,2,3-triazole derivatives have been reported to possess antifungal properties, they are not as prevalent or potent as their 1,2,4-isomers in this therapeutic area.

G Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption CYP51->Ergosterol Catalyzes conversion CYP51->Disruption Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits G Start Novel Triazole Compound Anticancer Anticancer Activity (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Start->Antimicrobial Enzyme Enzyme Inhibition (Spectrophotometric Assay) Start->Enzyme Data Data Analysis (IC50/MIC Determination) Anticancer->Data Antimicrobial->Data Enzyme->Data

References

A Senior Application Scientist's Guide to the Preclinical Validation of Novel 1,2,4-Triazole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals engaged in the validation of novel 1,2,4-triazole derivatives for anti-inflammatory activity. The methodologies presented herein are designed to build a robust data package, moving logically from high-throughput in vitro screening to confirmatory in vivo models, establishing a clear line of evidence for a compound's mechanism and efficacy.

Introduction: The Rationale for Targeting Inflammation with 1,2,4-Triazoles

Inflammation is a fundamental protective response of vascularized tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[2] Current mainstays of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily act by inhibiting cyclooxygenase (COX) enzymes but are often associated with significant gastrointestinal and cardiovascular side effects.[2][3]

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4][5][6] Its unique structural properties, including its ability to form hydrogen bonds and its dipole character, allow for high-affinity interactions with biological targets.[4][6] A growing body of evidence demonstrates that derivatives of 1,2,4-triazole can exhibit potent anti-inflammatory activity through various mechanisms, including the inhibition of key inflammatory enzymes like COX and the modulation of pro-inflammatory cytokine production.[4][7][8][9][10] Many newly synthesized 1,2,4-triazole compounds have shown efficacy exceeding that of reference drugs, highlighting their potential as a new generation of safer and more effective anti-inflammatory agents.[7][11] This guide outlines a systematic approach to validate these promising therapeutic candidates.

Phase I: In Vitro Mechanistic Validation

The initial phase of validation focuses on cost-effective and rapid in vitro assays to establish a primary mechanism of action and screen out less promising candidates.[2][12][13] This stage is crucial for understanding how a compound might work before committing to more complex and resource-intensive in vivo studies.

Primary Target Validation: Cyclooxygenase (COX) Isoform Selectivity

The central mechanism for most NSAIDs is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation.[14] COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), while COX-2 is inducible at sites of inflammation.[14] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable attribute for a novel anti-inflammatory agent to minimize side effects.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by Injury) AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 Catalyzes PGH2_2 PGH2 COX2->PGH2_2 Catalyzes Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Leads to Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Leads to NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2i Novel 1,2,4-Triazoles (Selective COX-2 Inhibitors) COX2i->COX2 Selectively Inhibits

Caption: Arachidonic Acid Cascade and COX Inhibition Points.

This protocol provides a sensitive method for determining the inhibitory concentration (IC50) of test compounds against both COX isoforms.

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute purified human or ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).

    • Prepare serial dilutions of the novel 1,2,4-triazole derivatives and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 88 µL of Tris-HCl buffer.

    • Add 2 µL of the appropriate inhibitor (test compound or reference drug) or DMSO (for total activity control).

    • Add 5 µL of Heme cofactor.

    • Add 5 µL of the COX-1 or COX-2 enzyme solution to initiate the reaction.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 5 µL of the Arachidonic Acid/ADHP solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence intensity (Excitation/Emission ~535/587 nm) every minute for 10-15 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Novel Triazole A 12.50.08156
Novel Triazole B 9.80.04245
Diclofenac 3.80.844.5
Celecoxib 14.70.045326
Hypothetical data based on published results for similar compounds for illustrative purposes.[4]
Secondary Target Validation: Nitric Oxide (NO) Scavenging

Nitric oxide (NO) is a crucial signaling molecule but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to vasodilation, edema, and tissue damage.[15] Assessing a compound's ability to directly scavenge NO provides an alternative or complementary mechanism of action.

This colorimetric assay quantifies NO by measuring its stable breakdown product, nitrite.[16][17][18]

  • Reagent Preparation:

    • Prepare a 10 mM solution of Sodium Nitroprusside in phosphate-buffered saline (PBS, pH 7.4). This solution spontaneously generates NO.

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

    • Prepare various concentrations of the test compounds and a standard scavenger (e.g., Ascorbic Acid) in an appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, mix 100 µL of 10 mM Sodium Nitroprusside with 100 µL of the test compound at various concentrations.

    • Incubate the plate at room temperature for 150 minutes, protected from light.

    • After incubation, add 100 µL of Griess Reagent to each well.

    • Allow the color to develop for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 546 nm using a microplate reader.

    • The control well contains Sodium Nitroprusside and solvent but no test compound.

    • Calculate the percentage of NO scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[17]

Start Start: Prepare Reagents (Sodium Nitroprusside, Griess Reagent, Test Compounds) Mix Mix Sodium Nitroprusside with Test Compound in 96-well plate Start->Mix Incubate Incubate at RT for 150 min (NO Generation) Mix->Incubate AddGriess Add Griess Reagent to each well Incubate->AddGriess Develop Incubate at RT for 10 min (Color Development) AddGriess->Develop Read Measure Absorbance at 546 nm Develop->Read Analyze Calculate % Scavenging Activity Read->Analyze End End: Determine IC50 Analyze->End

Caption: Experimental Workflow for Nitric Oxide Scavenging Assay.
Compound% Scavenging at 250 µg/mL
Novel Triazole A 45.2%
Novel Triazole B 68.7%
Ascorbic Acid (Standard) 95.8%
Hypothetical data for illustrative purposes.

Cell-Based Validation: Inhibition of Pro-Inflammatory Cytokines

To bridge the gap between enzymatic assays and whole-organism responses, cell-based models are essential. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the release of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][19][20]

LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Binds to MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates MAPK MAPK Activation (JNK, p38, ERK) MyD88->MAPK NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to Production of Triazole Novel 1,2,4-Triazoles Triazole->MAPK Inhibits? Triazole->NFkB Inhibits?

Caption: Simplified LPS-Induced Cytokine Production Pathway.
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the novel 1,2,4-triazole derivatives (or vehicle control, DMSO) for 1 hour.

    • Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants and centrifuge to remove debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage reduction in cytokine levels for each treatment group compared to the LPS-only control group.

TreatmentTNF-α Concentration (pg/mL)% InhibitionIL-6 Concentration (pg/mL)% Inhibition
Control (No LPS) 55-30-
LPS (1 µg/mL) 45000%98000%
LPS + Novel Triazole A (10 µM) 210053.3%460053.1%
LPS + Novel Triazole B (10 µM) 135070.0%310068.4%
Hypothetical data for illustrative purposes.

Phase II: In Vivo Efficacy Validation

Compounds that demonstrate promising activity and a clear mechanism in vitro must be validated in a living system. In vivo models are indispensable for evaluating a compound's efficacy, bioavailability, and acute safety profile in the context of a complex physiological environment.[2][12][21]

Model of Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory drugs.[15][22][23] The injection of carrageenan, a sulfated polysaccharide, into the rat's paw elicits a biphasic inflammatory response.[15]

  • Early Phase (0-2.5 hours): Mediated by the release of histamine, serotonin, and bradykinin.[15]

  • Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2.[15] This phase is the primary target for NSAIDs.

Acclimatize 1. Animal Acclimatization (Wistar Rats, 180-220g) Grouping 2. Animal Grouping (n=6) - Vehicle Control - Positive Control (Indomethacin) - Test Groups (Triazole A, B) Acclimatize->Grouping Baseline 3. Baseline Measurement (Measure initial paw volume, V₀) Grouping->Baseline Dosing 4. Drug Administration (Oral gavage, 1 hour before carrageenan) Baseline->Dosing Induction 5. Induction of Edema (Inject 0.1 mL 1% Carrageenan into subplantar region) Dosing->Induction Measurement 6. Paw Volume Measurement (Measure Vₜ at 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis 7. Data Analysis (Calculate % inhibition of edema) Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals and Acclimatization:

    • Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III-IV: Test Groups (e.g., Novel Triazole A/B, 25 mg/kg, p.o.)

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]

    • Administer the respective compounds or vehicle via oral gavage.[15]

  • Induction and Measurement:

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[15][22]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100.

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours% Inhibition of Paw Edema at 5 hours
Vehicle Control 0%0%
Indomethacin (10 mg/kg) 65.4%72.1%
Novel Triazole A (25 mg/kg) 48.2%55.8%
Novel Triazole B (25 mg/kg) 68.9%75.3%
Hypothetical data based on published results for similar compounds for illustrative purposes.[3][4][24][25]

Synthesizing the Evidence: A Holistic Assessment

The final step is to integrate the data from all phases to build a comprehensive profile of the novel compounds. A candidate with a compelling profile for further development would exhibit a logical correlation across the assays.

Summary Profile of "Novel Triazole B"

AssayResultInterpretation
COX Inhibition IC50: 9.8 µM (COX-1), 0.04 µM (COX-2)Potent and highly selective COX-2 inhibitor, comparable to Celecoxib.
NO Scavenging 68.7% at 250 µg/mLModerate direct antioxidant activity, a secondary beneficial mechanism.
Cytokine Inhibition 70.0% (TNF-α), 68.4% (IL-6)Strong inhibition of key pro-inflammatory cytokine release in a relevant cell model.
Paw Edema 75.3% inhibition at 5 hoursExcellent in vivo efficacy in an acute inflammation model, exceeding the standard drug at the tested dose.

References

A Researcher's Guide to Assessing the Antimicrobial Spectrum of Ethyl 1H-1,2,4-Triazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] The 1,2,4-triazole nucleus represents one such privileged scaffold, forming the core of numerous clinically significant drugs, particularly in the antifungal domain.[2][3] Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4] This guide provides a comprehensive framework for researchers and drug development professionals aiming to synthesize and evaluate the antimicrobial potential of a specific, promising subclass: ethyl 1H-1,2,4-triazole-5-carboxylate derivatives.

While extensive research has validated the broad utility of the 1,2,4-triazole ring, this guide focuses on establishing a robust, self-validating methodology for assessing the antimicrobial spectrum of its ethyl 5-carboxylate derivatives. We will delve into the established mechanisms of action that provide the rationale for this research, outline detailed experimental protocols for susceptibility testing, and discuss the anticipated structure-activity relationships that can guide the rational design of new therapeutic agents.

The Scientific Rationale: Why Investigate 1,2,4-Triazole Derivatives?

The therapeutic success of 1,2,4-triazole-containing drugs like fluconazole and itraconazole is primarily attributed to their specific mechanism of action against fungal pathogens.[5] This provides a strong foundation for exploring new derivatives for enhanced or expanded antimicrobial activity.

Established Antifungal Mechanism of Action

The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[7][8]

By inhibiting 14α-demethylase, triazole derivatives trigger a cascade of detrimental effects:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the cell membrane.[6][8]

  • Toxic Sterol Accumulation: The inhibition leads to the buildup of toxic 14α-methylated sterol precursors, which further disrupts membrane order and the function of membrane-bound enzymes.[8]

This targeted disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[5]

Antifungal_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component of Triazole 1,2,4-Triazole Derivative Triazole->Enzyme Inhibits

Caption: Mechanism of action for triazole antifungals.

Emerging Antibacterial Potential

While best known for their antifungal properties, various 1,2,4-triazole derivatives have also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[1][2] The mechanisms for antibacterial action are more diverse and less universally defined than the antifungal pathway. However, molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes, such as the MurB enzyme involved in peptidoglycan synthesis.[9] The hybridization of the 1,2,4-triazole scaffold with other known antibacterial pharmacophores is a promising strategy to develop novel agents with enhanced potency and the ability to overcome drug resistance.[4]

The Target Scaffold: this compound

The focus of this guide is the this compound core. This structure is an attractive starting point for medicinal chemistry campaigns because the ester group at position 5 and the nitrogen atoms of the triazole ring serve as versatile handles for chemical modification, allowing for the creation of a diverse library of derivatives.

Caption: General structure for derivatization.

By modifying the R¹ and R² positions with various aliphatic and aromatic moieties, researchers can systematically probe the structure-activity relationship (SAR) to optimize for potency, spectrum, and reduced toxicity.

A Framework for Assessment: Experimental Protocols

To ensure data is reliable, reproducible, and comparable across different studies, standardized methodologies are critical. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[10] The following protocols are based on these standards.

Workflow for Antimicrobial Susceptibility Testing

The overall process involves preparing a standardized microbial inoculum, exposing it to serial dilutions of the test compounds, incubating under appropriate conditions, and determining the minimum concentration that inhibits microbial growth.

AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Test Compounds (Stock solutions in DMSO) B 2. Culture Microorganism (e.g., Mueller-Hinton Agar) C 3. Prepare Inoculum (Adjust to 0.5 McFarland Standard) D 4. Serial Dilution (In 96-well plate with MHB) C->D E 5. Inoculate Wells (Add standardized bacterial/fungal suspension) D->E F 6. Incubate Plate (e.g., 35-37°C for 16-24 hours) E->F G 7. Read Results (Visual inspection or plate reader) F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12]

Materials:

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains from a culture collection (e.g., ATCC)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator (35-37°C)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of each derivative (e.g., 1280 µg/mL) in DMSO. Subsequent dilutions should be made in the appropriate broth to minimize the final DMSO concentration (ideally ≤1%).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[12] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock test compound to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient. Discard 100 µL from the last column.

  • Inoculation: Add 10 µL of the final diluted inoculum (from step 2) to each well. This brings the final volume in each well to 110 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no compound).

    • Sterility Control: A well containing only broth (no compound, no inoculum).

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria, or as required for fungi.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][13]

Comparative Data and Structure-Activity Relationships (SAR)

The primary output of the screening process is a table of MIC values. This quantitative data allows for direct comparison between derivatives and against standard reference drugs.

Table 1: Hypothetical Data Template for Antimicrobial Screening

Derivative IDR¹ SubstitutionR² SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HH>128>12864
DERIV-01 4-ChlorophenylH16648
DERIV-02 2,4-DichlorophenylH8322
DERIV-03 4-NitrophenylH32>12816
DERIV-04 4-ChlorophenylMethyl3212816
Ciprofloxacin --0.50.015N/A
Fluconazole --N/AN/A1

This table is for illustrative purposes only.

Interpreting the Data and SAR

By analyzing the MIC data, researchers can deduce critical Structure-Activity Relationships (SAR). Based on extensive literature for the broader 1,2,4-triazole class, certain patterns can be anticipated:

  • Aromatic Substituents: The presence of an aryl group, particularly a halogenated phenyl ring (e.g., 2,4-dichlorophenyl), at what would be the R¹ position often enhances antifungal and antibacterial activity.[1][14] This is a key feature of many successful azole antifungals.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes. Modifications that balance hydrophilicity and lipophilicity are often required for optimal activity.

  • Steric Hindrance: Bulky substituents near the core triazole ring can sometimes interfere with binding to the target enzyme, reducing activity.[1]

The SAR analysis derived from initial screening is the cornerstone of a rational drug design strategy, guiding the synthesis of next-generation compounds with improved potency and a tailored antimicrobial spectrum.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of new antimicrobial agents. Its synthetic tractability and the proven track record of the 1,2,4-triazole core provide a strong impetus for its exploration. By employing the standardized, high-integrity protocols outlined in this guide, researchers can generate reliable and comparable data on the antimicrobial spectrum of novel derivatives. This systematic approach, combining rational synthesis with rigorous biological evaluation, is essential in the global effort to combat the growing threat of drug-resistant pathogens.

References

A Comparative Guide to the Synthetic Methods of 1,2,4-Triazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The continued importance of this heterocycle in drug discovery necessitates a thorough understanding of the various synthetic strategies available for its construction. This guide provides an in-depth, comparative analysis of the most prominent classical and contemporary methods for synthesizing 1,2,4-triazoles, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

The traditional methods for synthesizing 1,2,4-triazoles, namely the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the historical development of this field. While often requiring harsh reaction conditions, they remain relevant for their straightforwardness and utility in specific synthetic contexts.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The reaction typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[3][4]

Mechanism and Rationale: The reaction proceeds via the initial nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable, aromatic 1,2,4-triazole ring.[3][5] The high temperatures are required to overcome the activation energy for the condensation and subsequent dehydration steps.

Challenges and Modern Adaptations: A significant drawback of the classical Pellizzari reaction is the often low yields and long reaction times.[3][4] Furthermore, in cases where the acyl groups of the amide and acylhydrazide are different, a mixture of isomeric 1,2,4-triazoles can be formed due to an "interchange of acyl groups."[5] To address these limitations, microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and improving yields.[4][6]

Experimental Protocol: Microwave-Assisted Pellizzari Reaction [4]

  • Materials:

    • Aromatic hydrazide (0.005 mol)

    • Substituted nitrile (0.0055 mol)

    • Potassium carbonate (0.0055 mol)

    • n-Butanol (10 mL)

  • Procedure:

    • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.

    • Add 10 mL of n-butanol to the vial.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for 2 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The precipitated 3,5-disubstituted-1,2,4-triazole product can be collected by filtration.

    • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure product.

The Einhorn-Brunner Reaction

Described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction offers a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2][7]

Mechanism and Regioselectivity: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[7] A key advantage of this method is its predictable regioselectivity when using unsymmetrical imides. The hydrazine preferentially attacks the more electrophilic carbonyl carbon, meaning the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[2]

Experimental Protocol: Classical Einhorn-Brunner Reaction [2]

  • Materials:

    • Dibenzamide (1 equivalent)

    • Phenylhydrazine (1.1 equivalents)

    • Glacial Acetic Acid (solvent)

  • Procedure:

    • A mixture of dibenzamide and phenylhydrazine in glacial acetic acid is heated under reflux for 4 hours.

    • The reaction mixture is allowed to cool to room temperature.

    • The precipitated solid is collected by filtration.

    • The crude product is washed with a small amount of cold ethanol.

    • The solid is then recrystallized from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.

Modern Synthetic Strategies: Efficiency, Versatility, and Greener Approaches

Contemporary methods for 1,2,4-triazole synthesis have focused on improving efficiency, expanding substrate scope, and employing milder, more environmentally friendly reaction conditions. These include metal-catalyzed cross-couplings and metal-free oxidative cyclizations.

Copper-Catalyzed Synthesis from Nitriles

Copper catalysis has enabled the development of efficient one-pot syntheses of 1,2,4-triazoles from readily available starting materials like nitriles.[8] These methods often proceed under milder conditions than the classical reactions and tolerate a wider range of functional groups.

Mechanism and Rationale: A common approach involves the reaction of two different nitriles with hydroxylamine. The first nitrile reacts with hydroxylamine to form an amidoxime intermediate. This intermediate then undergoes a copper-catalyzed reaction with a second nitrile, followed by intramolecular cyclization and dehydration to yield the 3,5-disubstituted 1,2,4-triazole.[8] The copper catalyst is crucial for facilitating the coupling of the amidoxime with the second nitrile.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from Nitriles

  • Step 1: Amidoxime Formation

    • To a 25 mL Schlenk tube, add the first nitrile (0.45 mmol), hydroxylamine hydrochloride (0.5 mmol), triethylamine (0.9 mmol), and anhydrous t-BuOH (1.5 mL).

    • Stir the reaction mixture at 80°C for 18 hours.

  • Step 2: 1,2,4-Triazole Formation

    • To the reaction mixture from Step 1, add the second nitrile (0.3 mmol), Cu(OAc)₂ (0.06 mmol), Cs₂CO₃ (0.9 mmol), anhydrous DMSO (1 mL), and anhydrous sodium sulfate (2.1 mmol).

    • Seal the Schlenk tube and stir the mixture at 120°C for 24 hours.

    • After cooling, the product can be isolated via standard work-up and purification procedures.

Metal-Free Oxidative Cyclization of Hydrazones and Amines

In the pursuit of greener and more sustainable synthetic methods, metal-free approaches have gained significant attention. One such strategy involves the oxidative cyclization of hydrazones with amines to afford 1,3,5-trisubstituted 1,2,4-triazoles.[1]

Mechanism and Rationale: This reaction proceeds through a cascade of C-H functionalization, the formation of two C-N bonds, and oxidative aromatization.[1] An oxidant, such as iodine in the presence of a peroxide, facilitates the cyclization process. This method is advantageous due to the use of readily available starting materials and the avoidance of transition metal catalysts.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Pellizzari Reaction Amide, AcylhydrazideHigh temperature (>200°C)[3][4]Simple starting materialsHarsh conditions, low yields, potential for isomeric mixtures[3][4]
Einhorn-Brunner Reaction Diacylamine (Imide), HydrazineAcid catalyst, reflux[2][7]Good regioselectivity[2]Can require synthesis of the imide starting material
Copper-Catalyzed Synthesis Nitriles, HydroxylamineCu(OAc)₂ catalyst[8]Milder conditions, good functional group tolerance, one-pot procedure[8]Requires a metal catalyst, which may need to be removed from the final product
Metal-Free Oxidative Cyclization Hydrazone, AmineOxidant (e.g., I₂/TBHP)[1]Metal-free, readily available starting materials, good yields[1]May require optimization of the oxidant system
Microwave-Assisted Synthesis Various (Amides, Hydrazides, etc.)Microwave irradiation[6][9]Dramatically reduced reaction times, increased yields, greener approach[6][9]Requires specialized microwave synthesis equipment

Visualizing the Synthetic Pathways

To further elucidate the mechanistic underpinnings of these synthetic strategies, the following diagrams illustrate the key transformations.

Pellizzari_Reaction Amide Amide Intermediate Acyl Amidrazone Intermediate Amide->Intermediate + High Temp - H₂O Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate + High Temp - H₂O Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate->Triazole Cyclization - H₂O Einhorn_Brunner_Reaction Imide Diacylamine (Imide) Intermediate Cyclized Intermediate Imide->Intermediate + Acid Catalyst - H₂O Hydrazine Hydrazine Hydrazine->Intermediate + Acid Catalyst - H₂O Triazole Substituted 1,2,4-Triazole Intermediate->Triazole Dehydration Copper_Catalyzed_Synthesis Nitrile1 Nitrile 1 Amidoxime Amidoxime Nitrile1->Amidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Triazole 3,5-Disubstituted 1,2,4-Triazole Amidoxime->Triazole + Cu(OAc)₂ - H₂O Nitrile2 Nitrile 2 Nitrile2->Triazole + Cu(OAc)₂ - H₂O

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of ethyl 1H-1,2,4-triazole-5-carboxylate and associated waste materials. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its proper management is paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.

The procedural choices outlined below are based on a synthesis of hazard information for triazole-class compounds and universal best practices for chemical waste management. The foundational principle of this guide is that all chemical waste must be handled under the assumption of hazard, from the point of generation to final disposal by a certified entity.

Hazard Identification and Essential Precautions

Understanding the hazard profile of a chemical is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may vary by supplier, the known hazards of closely related triazole compounds inform a cautious approach. Always consult the specific SDS provided by your chemical supplier before beginning any work.[2][3][4]

Known and Potential Hazard Profile of Triazole-Class Compounds:

Hazard CategoryDescriptionPrimary PrecautionSource
Acute Toxicity May be harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Eye Irritation Can cause serious eye irritation.Wear safety goggles with side-shields. If contact occurs, rinse cautiously with water for several minutes.[5][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5]
Skin & Respiratory May cause skin irritation, allergic skin reaction, or respiratory irritation.Wear appropriate protective gloves and clothing. Handle in a well-ventilated area or fume hood to avoid dust inhalation.[6]
Environmental Hazard Some triazole derivatives are toxic to aquatic life with long-lasting effects.Strictly prohibit drain disposal. Prevent release to the environment and collect all waste for proper disposal.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical in any form—pure, in solution, or as waste—ensure the following controls are in place.

  • Engineering Controls : All handling of this compound, especially weighing of the solid, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure a safety shower and eye wash station are accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles with side-shields that conform to OSHA standards.[8][9]

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Check the glove manufacturer's specifications for compatibility and breakthrough times.

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_waste_types Waste Classification start Identify Waste Stream solid Unused/Expired Solid Chemical start->solid Categorize liquid Solutions / Rinsate start->liquid Categorize labware Contaminated Labware (e.g., pipette tips, vials, gloves) start->labware Categorize container Select Compatible, Leak-Proof Hazardous Waste Container solid->container Contain liquid->container Contain labware->container Contain labeling Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards Accumulation Start Date container->labeling Identify storage Store in Designated Satellite Accumulation Area (SAA) At or near point of generation labeling->storage Secure ehs Request Waste Pickup from Institutional EHS or Licensed Disposal Contractor storage->ehs Finalize

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for waste management, ensuring compliance at each stage.

Step 1: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[3][4]

  • Establish Designated Waste Containers : Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for each waste stream you will generate (e.g., solid waste, aqueous waste, non-halogenated organic waste).

  • Container Compatibility : The container must be compatible with the chemical waste. The original chemical container is often the best choice for unused product.[10] For solutions, use containers made of appropriate materials (e.g., glass or polyethylene) that will not degrade. Ensure containers have secure, tight-fitting lids.[4][10]

  • Solid Waste : Collect unused or expired this compound, along with any grossly contaminated items like weigh boats or spill pads, in a dedicated container for solid hazardous waste.

  • Liquid Waste : Collect all solutions containing the compound and any solvent rinses (see Section 5) in a dedicated liquid hazardous waste container. Under no circumstances should this waste be poured down the drain. [11] This is due to its potential aquatic toxicity and federal regulations prohibiting such disposal.

  • Contaminated Labware : Disposable items with trace contamination (e.g., gloves, pipette tips) should be placed in a separate, clearly marked solid waste container to be disposed of as hazardous waste.

Step 2: Labeling

Accurate labeling is a cornerstone of safe waste management and is required by OSHA and EPA regulations.[3][12]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

    • The date on which waste was first added (the "accumulation start date").

    • Clear indication of the associated hazards (e.g., "Toxic," "Reproductive Hazard").

Step 3: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) until it can be collected.[11]

  • Keep waste containers tightly sealed at all times, except when adding waste.[4][11]

  • Store the containers in a designated area away from general traffic and within secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[4][13]

  • Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[4]

Step 4: Arranging for Final Disposal

Only trained and certified professionals are permitted to transport and dispose of hazardous chemical waste.[3][14]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste containers.

  • Follow all institutional procedures for waste consolidation and handover.

  • The ultimate disposal method, likely to be high-temperature incineration at a licensed facility, will be determined by the disposal contractor in accordance with EPA regulations.

Decontamination of Empty Containers

An empty container that once held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.[10]

  • Triple Rinse : Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., ethanol, acetone, or water, depending on solubility).

  • Collect Rinsate : Each rinse must be collected and managed as hazardous liquid waste.[10] Add the rinsate to your designated liquid waste container.

  • Deface Label : After the triple rinse, completely remove or deface the original chemical label on the container.[10]

  • Final Disposal : The rinsed, unlabeled container can now be disposed of in the appropriate general waste or recycling stream for glass or plastic.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed in a way that prioritizes personal safety, environmental health, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-1,2,4-triazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Reagent: Hazard Profile

Ethyl 1H-1,2,4-triazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals[1]. While indispensable in research and development, it is crucial to recognize its potential hazards to mitigate risks effectively. The primary hazards associated with this compound involve skin, eye, and respiratory irritation[2].

A clear understanding of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is the first step in establishing a robust safety protocol.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Sensitization, SkinH317May cause an allergic skin reaction.[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against the hazards outlined above. The following recommendations are based on established safety standards and are designed to provide comprehensive protection.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with this compound can cause serious eye irritation[2]. Therefore, robust eye protection is mandatory.

  • Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • The Rationale: Chemical safety goggles provide a seal around the eyes, protecting against dust particles and splashes from multiple angles. Standard safety glasses do not offer this level of protection and are therefore insufficient.

Skin Protection: Preventing Dermal Exposure

This compound is known to cause skin irritation and may lead to an allergic skin reaction[2]. Preventing skin contact is therefore a critical aspect of safe handling.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure[3]. Given that this is a solid, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use.

  • Lab Coat/Protective Clothing: A standard lab coat should be worn at all times. For tasks with a higher potential for contamination, consider impervious clothing[4]. Ensure that lab coats are fully buttoned and that sleeves are of an appropriate length to protect the arms.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of this compound dust can lead to respiratory irritation[2].

  • Recommendation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][5]. If engineering controls are not sufficient to maintain exposure below permissible limits, or if you experience irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[6].

  • The Rationale: A fume hood provides primary containment, drawing airborne particles away from the user. When a respirator is necessary, it should be selected based on the potential airborne concentration of the dust.

The following table summarizes the essential PPE for handling this compound:

Body PartRequired PPEStandard/Specification
Eyes/FaceChemical Safety GogglesOSHA 29 CFR 1910.133 or EN166
HandsNitrile Gloves
BodyLab Coat
RespiratoryChemical Fume Hood/RespiratorNIOSH/MSHA or EN 149

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Handling
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible[3][4].

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood[3][5].

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing. Do not breathe in the dust[3][4].

  • Hygiene: Wash your hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[3].

Storage
  • Store in a cool, dry, and well-ventilated place[5].

  • Keep the container tightly closed to prevent contamination and moisture absorption[1][5].

  • Store away from incompatible materials such as strong oxidizing agents[7].

Emergency Response: First Aid and Spill Management

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, seek medical attention[3][5].

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists[3][5].

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][5][6].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice[3][5][6].

Spill Response

A spill of this compound should be handled promptly and safely. The following workflow diagram outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1. Ensure Safety ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe 2. Protect Yourself contain Contain the Spill (Use inert absorbent material) ppe->contain 3. Limit Spread cleanup Carefully Sweep or Scoop Up (Avoid generating dust) contain->cleanup 4. Clean Up collect Place in a Labeled, Sealed Container for Disposal cleanup->collect 5. Collect Waste decontaminate Decontaminate the Area (Wipe with a suitable solvent) collect->decontaminate 6. Decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose 7. Proper Disposal end Spill Cleared dispose->end

Caption: Workflow for handling a chemical spill.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Procedure: Dispose of the contents and the container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant[3][6]. Do not allow the chemical to enter the environment[3].

By adhering to these detailed safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-1,2,4-triazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.